Neohesperidin dihydrochalcone
Description
Properties
IUPAC Name |
1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGXXMINPYUHD-CUVHLRMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O15 | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025706 | |
| Record name | Neohesperidin dihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Neohesperidin dihydrochalcone appears as off-white crystals or powder. Insoluble in water. (NTP, 1992), Off-white, odourless, crystalline powder. Approximately between 1 000 and 1 800 times as sweet as sucrose | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Insoluble (<1 mg/ml) (NTP, 1992), Freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
20702-77-6 | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neohesperidin dihydrochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20702-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neohesperidin dihydrochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020702776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neohesperidin dihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOHESPERIDIN DIHYDROCHALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X476D83QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
313 to 313 °F (NTP, 1992) | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Neohesperidin Dihydrochalcone (NHDC) from Naringin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neohesperidin Dihydrochalcone (NHDC) is a high-intensity, low-calorie artificial sweetener and flavor enhancer derived from citrus flavonoids.[1] Its remarkable sweetness, approximately 1500-1800 times that of sucrose, combined with excellent bitterness-masking properties, makes it a valuable ingredient in the food, beverage, pharmaceutical, and animal feed industries.[1][2][3][4] This technical guide provides an in-depth exploration of the chemical synthesis of NHDC, with a primary focus on its derivation from naringin, an abundant bitter flavanone found in grapefruit and other citrus fruits. We will dissect the core chemical transformations, explain the causality behind experimental choices, provide detailed protocols, and outline methods for purification and analysis, offering a holistic view for professionals in research and development.
Introduction: The Chemistry of a Bitter-to-Sweet Transformation
The journey from the intensely bitter flavanone naringin to the intensely sweet NHDC is a fascinating example of targeted molecular modification. The synthesis is not a single reaction but a strategic two-step process at its core:
-
Isomerization: The starting material, naringin, must first be conceptually understood in relation to its isomer, neohesperidin. While both are flavanone glycosides, they differ in the linkage of their disaccharide moiety (neohesperidose). This structural nuance is critical, as the dihydrochalcone derived from naringin (Naringin Dihydrochalcone, NDC) is significantly less sweet (approx. 300 times sucrose) than NHDC.[4] Therefore, for true NHDC synthesis, the pathway implicitly involves the conversion of naringin to neohesperidin, or starts with neohesperidin itself, which is naturally present in bitter oranges (Citrus aurantium).[5]
-
Ring Opening and Reduction: The key transformation involves converting the flavanone structure of neohesperidin into a dihydrochalcone. This is achieved through alkaline-mediated opening of the heterocyclic C ring to form a chalcone, followed by the catalytic hydrogenation of the resulting α,β-unsaturated ketone.[2][6][7]
This guide will focus on the fundamental chemical principles that apply to converting both naringin and neohesperidin into their respective dihydrochalcones, clarifying the structural distinctions and process specifics.
Diagram 1: Core Chemical Structures
Caption: Key molecular transformations from flavanone precursors to NHDC.
Mechanistic Deep Dive: The Rationale Behind the Synthesis
The conversion of a flavanone glycoside like neohesperidin into NHDC is a classic two-part chemical process. Understanding the "why" behind each step is critical for process optimization and control.
Step 1: Alkaline-Induced Ring Opening to a Chalcone
The initial step involves treating the starting material, neohesperidin, with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][8]
-
Expertise & Causality: The flavanone structure contains a heterocyclic pyran ring. This ring is susceptible to opening under strongly alkaline conditions. The high pH facilitates the deprotonation of a key phenolic hydroxyl group, which initiates a rearrangement that cleaves the C-O bond in the pyran ring. This results in the formation of an open-chain α,β-unsaturated ketone structure known as a chalcone.[2] This step is crucial because the subsequent hydrogenation reaction specifically targets the double bond within this newly formed chalcone structure. The reaction is an equilibrium; a sufficiently high concentration of the strong base is necessary to drive the reaction toward the chalcone form.
Step 2: Selective Catalytic Hydrogenation
Once the chalcone intermediate is formed in the alkaline solution, it is subjected to catalytic hydrogenation.[6][9]
-
Expertise & Causality: This is a reduction reaction where molecular hydrogen (H₂) is added across the carbon-carbon double bond of the α,β-unsaturated ketone system. This saturation converts the chalcone into a dihydrochalcone. This specific structural change is directly responsible for the dramatic shift from bitterness to intense sweetness.[4]
-
The Role of the Catalyst: A heterogeneous catalyst is essential for this step. Common choices include Raney nickel and palladium on carbon (Pd/C).[10][11]
-
Raney Nickel: A cost-effective and highly active catalyst, widely used in industrial applications. It is an alloy of aluminum and nickel, where the aluminum is leached out to create a high-surface-area, porous nickel catalyst.[10]
-
Palladium on Carbon (Pd/C): Often provides higher selectivity and can be more efficient, allowing for milder reaction conditions. It is also readily recycled, though the initial cost is higher. Studies have shown that with a neohesperidin-to-catalyst ratio of 4:1, Pd/C can achieve a productivity of nearly 99%.[11]
-
-
Trustworthiness & Self-Validation: The selectivity of the hydrogenation is a key self-validating aspect of this protocol. The catalysts are chosen for their ability to reduce the C=C double bond without affecting the aromatic rings or the carbonyl group under controlled conditions. The successful synthesis of a sweet-tasting product, confirmed by analytical methods, validates that the desired selective reduction has occurred.
Experimental Protocols & Process Parameters
The following protocols provide detailed, step-by-step methodologies. While the first protocol details the synthesis of NHDC from neohesperidin, the second outlines the analogous process for creating Naringin Dihydrochalcone (NDC) from naringin, illustrating the universality of the chemical method.
Protocol 1: Synthesis of this compound (NHDC)
This protocol is based on established laboratory methods.[10]
-
Preparation: In a suitable hydrogenation reactor, dissolve 18.9 g (0.030 mol) of neohesperidin in 90 mL of a 2 N sodium hydroxide solution.
-
Catalyst Addition: Add 1.2 g of activated Raney-nickel catalyst to the solution under constant stirring.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor (or maintain at normal pressure) and begin hydrogenation. The reaction is typically run for 15 hours at room temperature or slightly elevated temperatures (e.g., 40°C) to increase the rate.[8][10] Monitor the hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete (indicated by the cessation of hydrogen uptake), depressurize the reactor and filter the solution to carefully remove the Raney-nickel catalyst.
-
Neutralization & Precipitation: Cool the clear filtrate in an ice bath. While stirring vigorously, slowly add 5 N hydrochloric acid to adjust the pH to approximately 6.0.[10] The NHDC product will precipitate as a white solid.
-
Isolation and Drying: Age the slurry in a refrigerator for 24-48 hours to maximize crystallization.[10] Collect the white precipitate by suction filtration, wash with cold water, and dry overnight in a vacuum oven.
Protocol 2: Synthesis of Naringin Dihydrochalcone (NDC)
This protocol follows the same chemical logic, starting with naringin.[12][13]
-
Preparation: Dissolve naringin in an appropriate volume of 5-10% sodium or potassium hydroxide solution.[13][14]
-
Catalyst Addition: Add a catalytic amount of Pd/C (e.g., 5-10% of the naringin mass).[13]
-
Hydrogenation: Perform the hydrogenation reaction under 0.60–0.70 MPa of hydrogen pressure for 5–8 hours.[13]
-
Workup: Following catalyst filtration, neutralize the solution with acid to induce precipitation of NDC.
-
Isolation: Isolate the product via filtration, wash with water, and dry.
Data Summary: Comparative Synthesis Parameters
| Parameter | NHDC Synthesis[8][10] | NDC Synthesis[13] | Causality / Rationale |
| Starting Material | Neohesperidin | Naringin | Structural isomer; determines the final product (NHDC vs. NDC). |
| Base | 2N NaOH (approx. 8%) | 5-10% Alkali Lye | Strong base required to open the flavanone ring to form the chalcone. |
| Catalyst | Raney Nickel | Pd/C | Heterogeneous catalyst provides a surface for selective C=C bond reduction. |
| Catalyst Loading | ~6.3% (w/w) | 5-10% (w/w) | Affects reaction rate and cost; must be optimized for efficiency. |
| Pressure | Normal Pressure | 0.60-0.70 MPa | Higher pressure increases hydrogen concentration, accelerating the reaction. |
| Temperature | Room Temp to 40°C | Ambient | Balances reaction rate against potential side reactions or degradation. |
| Reaction Time | ~15 hours | 5-8 hours | Dependent on temperature, pressure, and catalyst activity. |
| Typical Yield | ~95% | 83-85% | Reflects the efficiency of the conversion and isolation process. |
Purification, Analysis, and Quality Control
Ensuring the purity and identity of the final product is paramount, especially for applications in food and pharmaceuticals.
-
Purification: The primary method for purification is recrystallization . A crude product can be dissolved in a hot solvent, typically an ethanol/water mixture, and allowed to cool slowly.[8] As the solution cools, the solubility of the NHDC decreases, and it crystallizes out, leaving impurities behind in the solvent.
-
Authoritative Analysis (HPLC): The gold standard for determining the purity and concentration of NHDC is High-Performance Liquid Chromatography (HPLC) .[15][16]
-
Methodology: A sample is dissolved and injected into an HPLC system equipped with a C18 column. A mobile phase, often a gradient of methanol and water, is used to separate the components.[15]
-
Detection: A UV detector set to a wavelength of approximately 282 nm is used for quantification.[16] The identity of the NHDC peak can be confirmed by comparing its retention time to a certified reference standard and by using a photodiode-array detector to match the UV spectrum.
-
-
Structural Confirmation: For research and development, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to unequivocally confirm the chemical structure of the synthesized product.[12]
Diagram 2: Generalized Synthesis & Purification Workflow
Caption: A step-by-step workflow for the synthesis and purification of dihydrochalcones.
Conclusion
The synthesis of this compound from citrus-derived flavanones is a well-established and efficient chemical process rooted in the fundamental principles of organic chemistry. The transformation from a bitter precursor to a high-intensity sweetener is achieved through a controlled, two-stage process of alkaline-induced ring-opening followed by selective catalytic hydrogenation. For professionals in the field, mastery of this process lies not just in executing the protocol but in understanding the causality behind each step—the choice of base, the selection of the catalyst, and the conditions for hydrogenation. By leveraging robust purification techniques and authoritative analytical methods like HPLC, researchers can consistently produce high-purity NHDC, unlocking its vast potential as a premier sweetener and flavor modulator for a new generation of consumer and pharmaceutical products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering of plant cells for biotransformation of hesperedin into neohesperidin, a substrate for production of the low-calorie sweetener and flavor enhancer NHDC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound and this compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - CD Formulation [formulationbio.com]
- 8. CN110950747A - Synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]
- 9. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. Effect of Pd/C on neohesperidin dihydrochalcones synthesis [manu61.magtech.com.cn]
- 12. Optimization of Naringin Extraction, Synthesis of Dihydrochalcone and Its Effects on Reducing Blood Lipid Levels In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103772455A - Preparation process of naringin dihydrochalcone - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. [Determination of this compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of neohesperidin dihydrochalcone
An In-depth Technical Guide to the Discovery and History of Neohesperidin Dihydrochalcone (NHDC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NHDC), a semisynthetic intense sweetener and flavor modifier, emerged from a quest to solve a practical problem in the citrus industry: bitterness. This technical guide provides a comprehensive exploration of the discovery, chemical synthesis, sensory properties, and molecular mechanism of NHDC. It details the pivotal research in the 1960s that transformed a bitter flavonoid into a potent sweetener, outlines the chemical methodology for its synthesis, presents its unique sensory profile through quantitative data, and elucidates its interaction with the human sweet taste receptor. This document serves as a technical resource for scientists in food chemistry, sensory science, and pharmacology, offering field-proven insights into the science and application of this versatile compound.
The Serendipitous Discovery: From Bitterness to Intense Sweetness
The story of this compound (NHDC) begins not with a search for a new sweetener, but with a United States Department of Agriculture (USDA) research program in the 1960s aimed at mitigating the bitterness of citrus juices.[1][2] The primary culprits behind this bitterness were flavonoid glycosides, such as naringin in grapefruit and neohesperidin in the bitter orange (Citrus aurantium).[1][3]
At the USDA's Fruit and Vegetable Chemistry Laboratory in Pasadena, California, scientists R.M. Horowitz and B. Gentili were investigating the structure-taste relationships of these citrus flavonoids.[4][5] Their work was grounded in the observation that the specific sugar moiety attached to the flavonoid aglycone was critical for bitterness. For instance, flavanones with a neohesperidose sugar group (like neohesperidin and naringin) are intensely bitter, whereas those with a rutinose group (like hesperidin) are tasteless.[6]
The key breakthrough came from exploring chemical modifications of these bitter compounds. The researchers hypothesized that altering the flavonoid's core structure could modulate its taste properties. They subjected the bitter neohesperidin to a two-step chemical transformation. First, they treated it with a strong base, such as potassium hydroxide (KOH), which opened the central heterocyclic ring of the flavanone structure to form a chalcone.[1][3] This intermediate compound, neohesperidin chalcone, is characterized by its vibrant orange color.[3]
The second and most crucial step was the catalytic hydrogenation of this chalcone. This reaction saturates a double bond in the open-chain structure, yielding a dihydrochalcone.[1][3][7] The result was a colorless, crystalline substance that, unexpectedly, was not bitter but intensely sweet. This new compound was named this compound (NHDC).[1] This serendipitous discovery marked a significant milestone, turning a problematic bitter compound into a valuable high-potency sweetener.
Chemical Synthesis and Structure-Activity Relationship
The conversion of a bitter flavanone into a sweet dihydrochalcone is a classic example of how subtle structural modifications can dramatically alter sensory perception. The synthesis of NHDC from its natural precursor, neohesperidin, is a robust and well-documented process.
The Chemical Transformation Pathway
The synthesis proceeds in two main stages: alkaline ring-opening followed by catalytic hydrogenation. The overall transformation is from a cyclic flavanone glycoside to a linear dihydrochalcone glycoside.
Caption: Chemical conversion pathway from Neohesperidin to NHDC.
Experimental Protocol for NHDC Synthesis
The following protocol is a representative method for the laboratory-scale synthesis of NHDC from neohesperidin. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize this compound from Neohesperidin.
Materials:
-
Neohesperidin (bitter precursor)
-
2 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Raney-Nickel or Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas source
-
5 N Hydrochloric Acid (HCl)
-
Ice bath
-
Filtration apparatus
-
High-vacuum drying system
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis of NHDC.
Procedural Causality:
-
Alkaline Dissolution: Dissolving neohesperidin in a strong base (NaOH or KOH) is not merely for solubilization. The alkaline environment is essential to catalyze the opening of the flavanone's central pyranone ring, converting it to the corresponding chalcone.[3][8] This is the critical step that linearizes the molecule.
-
Catalytic Hydrogenation: The addition of a catalyst like Raney-Nickel or Palladium is necessary for the reduction of the α,β-unsaturated ketone in the chalcone structure.[7][9] Hydrogen gas, in the presence of the catalyst, selectively adds across this carbon-carbon double bond, converting the chalcone to a dihydrochalcone without affecting other parts of the molecule.[9]
-
Neutralization and Crystallization: After hydrogenation, the solution is highly alkaline. Careful neutralization with acid (HCl) to a slightly acidic or neutral pH is performed.[9] This step is crucial because NHDC has lower solubility in this pH range compared to its salt form in high alkali, thus promoting its precipitation and crystallization out of the solution. Cooling further decreases solubility, maximizing the yield of the solid product.[9]
-
Purification: The final washing and drying steps are standard procedures to remove any residual soluble impurities and solvent, yielding a pure, white crystalline product.[9]
Structure-Activity Insights
The dramatic shift from bitterness to sweetness is dictated by the three-dimensional shape of the molecule and its interaction with taste receptors. The key structural features of dihydrochalcones responsible for sweetness include:
-
An A-ring with two ortho-hydroxyl groups.
-
A B-ring with a hydroxyl and a methoxy group in the 3- and 4-positions, respectively (the isovanillyl group).[10]
-
The flexible open-chain structure of the dihydrochalcone, which allows it to adopt the correct conformation to bind to the sweet taste receptor.
Sensory and Physicochemical Properties
NHDC is valued not just for its sweetness but for a unique combination of sensory and physical characteristics that make it suitable for a wide range of applications.
Quantitative Sensory Profile
The sensory properties of NHDC are distinct from sucrose and other high-potency sweeteners. Its profile is characterized by a delayed onset of sweetness and a lingering, sometimes licorice-like or menthol-like, aftertaste.[1][11][12]
| Property | Value / Description | Source(s) |
| Sweetness Potency | ~1500-1800x sucrose at threshold concentrations | [1][12][13] |
| ~340x sucrose on a weight-for-weight basis | [1][2] | |
| Detection Threshold | Approx. 1.35 µM (0.83 mg/L) | [14] |
| Taste Profile | Slow onset, lingering sweet aftertaste; may have licorice/menthol notes. | [1][11] |
| Synergistic Effects | Strong synergy with sweeteners like aspartame, acesulfame-K, and saccharin. | [1][12] |
| Flavor Modification | Potent bitterness masker; enhances "mouthfeel" and creaminess. | [1][12][13] |
Physicochemical Stability
A significant advantage of NHDC in product development is its stability under various processing conditions. Unlike some other sweeteners (e.g., aspartame), NHDC is highly stable to heat and across a wide pH range (acidic and basic conditions), making it suitable for baked goods, pasteurized beverages, and other applications requiring a long shelf life.[1]
Molecular Mechanism of Action: Interaction with the Sweet Taste Receptor
The perception of sweet taste is initiated by the binding of sweet molecules to a specific G protein-coupled receptor (GPCR) on the surface of taste receptor cells in the taste buds.[15] The human sweet taste receptor is a heterodimer composed of two protein subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[15][16]
Different sweeteners bind to different sites on this receptor complex. While sweeteners like aspartame and natural sugars bind primarily to the large, extracellular "Venus flytrap" domain (VFT) of the T1R2 subunit, NHDC has a distinct binding site.[15][17]
Extensive research, including mutational analysis and molecular modeling, has demonstrated that NHDC binds within the heptahelical transmembrane domain (TMD) of the T1R3 subunit.[15][17][18][19] This site is an allosteric binding pocket, meaning it is physically separate from the primary agonist binding sites in the VFT domains.
The binding of NHDC to the T1R3-TMD induces a conformational change in the receptor complex. This change mimics the effect of binding at the primary sites, triggering the downstream intracellular signaling cascade that leads to the perception of sweetness.
Sweet Taste Signaling Pathway
Caption: Simplified signaling pathway of sweet taste perception mediated by NHDC.
This allosteric binding mechanism explains some of NHDC's unique properties. For instance, its ability to synergize with other sweeteners can be attributed to the simultaneous binding of different molecules at distinct sites on the receptor, leading to a more potent overall activation. Furthermore, its binding to the T1R3 subunit, which is also a component of the umami (savory) taste receptor (T1R1/T1R3), may contribute to its flavor-enhancing properties.
Conclusion and Future Perspectives
The discovery of this compound is a compelling narrative of scientific inquiry turning an industrial challenge into a valuable solution. From its origins as a bitter flavonoid in citrus peel, NHDC has become a widely used, safe, and effective tool in the food, beverage, and pharmaceutical industries. Its high stability, intense sweetness, and unique flavor-modifying properties, particularly its ability to mask bitterness, ensure its continued relevance. Understanding its synthesis from natural precursors and its specific interaction with the T1R3 sweet taste receptor provides a solid scientific foundation for its current applications and for the future development of novel taste modifiers. As the demand for sugar reduction continues to grow, the insights gained from the study of NHDC will undoubtedly contribute to the rational design of the next generation of sweeteners and flavor enhancers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. theingredientdatabase.wordpress.com [theingredientdatabase.wordpress.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Phenolic glycosides of grapefruit: a relation between bitterness and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R. M. Horowitz, “The Citrus Flavonoids,” In W. B. Sinclair, Ed., The Orange. Its Biochemistry and Physiology, University of California, Division of Agricultural Sciences, 1961, pp. 334-372. - References - Scientific Research Publishing [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - CD Formulation [formulationbio.com]
- 12. NHDC [huasweet.com]
- 13. This compound, multi-task solution - Bordas S.A. [bordas-sa.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional characterization of the heterodimeric sweet taste receptor T1R2 and T1R3 from a New World monkey species (squirrel monkey) and its response to sweet-tasting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The binding site for this compound at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
neohesperidin dihydrochalcone mechanism of sweet taste perception
An In-Depth Technical Guide to the Molecular Mechanism of Neohesperidin Dihydrochalcone (NHDC) in Sweet Taste Perception
Abstract
This compound (NHDC), a semi-synthetic intense sweetener derived from citrus, presents a unique sensory profile characterized by high sweetness potency, slow onset, and a lingering licorice-like aftertaste. Its interaction with the human sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of T1R2 and T1R3 subunits, is fundamentally different from that of sugars and peptide-based sweeteners. This guide provides a comprehensive technical analysis of the molecular mechanisms underpinning NHDC's sweet taste perception. We will dissect the specific binding interactions of NHDC with the T1R3 transmembrane domain, elucidate the downstream intracellular signaling cascade, and detail the state-of-the-art experimental methodologies used to validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this commercially significant flavor modulator.
Introduction to this compound (NHDC)
NHDC is an artificial sweetener produced through the catalytic hydrogenation of neohesperidin, a bitter flavanone glycoside naturally present in the peel of bitter oranges and other citrus fruits.[1][2][3] This chemical modification dramatically converts the intensely bitter precursor into a compound approximately 1500-1800 times sweeter than sucrose at threshold concentrations.[1]
Key Properties:
-
Chemical Structure: A dihydrochalcone glycoside.[4]
-
Sensory Profile: Characterized by a delayed sweetness onset and a persistent, licorice- or menthol-like aftertaste that limits its use as a standalone sweetener.[5][6]
-
Primary Applications: Due to its sensory characteristics and synergistic effects, NHDC is widely used as a flavor enhancer to improve mouthfeel, a bitterness masker for pharmaceuticals and functional foods, and in sweetener blends to achieve a more rounded, sugar-like profile.[1][7][8]
-
Stability: Unlike some peptide-based sweeteners, NHDC is highly stable under a wide range of pH values and elevated temperatures, making it suitable for processed foods and beverages with a long shelf life.[1]
-
Regulatory Status: NHDC is approved as a sweetener (E 959) in the European Union and is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and the U.S. Food and Drug Administration (FDA) for its use as a sweetener and flavor ingredient.[1][7][9][10]
The Human Sweet Taste Receptor: A Multi-Ligand GPCR
The perception of sweet taste is primarily mediated by a single, complex receptor: a heterodimer of two Class C GPCRs, Taste Receptor Type 1 Member 2 (T1R2) and Member 3 (T1R3).[2][11][12] Each subunit possesses a modular structure crucial for its function:
-
Venus Flytrap Domain (VFD): A large, extracellular N-terminal domain that acts as the primary binding site for many sweeteners, including natural sugars and artificial sweeteners like aspartame.[2][11]
-
Cysteine-Rich Domain (CRD): Connects the VFD to the transmembrane domain and is implicated in binding sweet-tasting proteins.[13]
-
Seven-Transmembrane Domain (TMD): The heptahelical domain embedded in the cell membrane, which is critical for receptor activation and serves as a distinct binding site for allosteric modulators and certain sweeteners, including NHDC.[2][11]
A key feature of the T1R2/T1R3 receptor is its capacity to recognize a vast array of structurally diverse sweet compounds through multiple, distinct binding sites. This promiscuity explains the phenomena of sweetness synergy and modulation.[11][13][14]
Core Mechanism: NHDC's Unique Interaction with the T1R3 Transmembrane Domain
The mechanism of NHDC-induced sweetness diverges significantly from that of canonical sweeteners that bind to the VFD of the T1R2 subunit. Through a series of elegant molecular biology and functional studies, the binding site for NHDC has been unequivocally mapped to the transmembrane domain (TMD) of the T1R3 subunit .[2][5][11][15][16]
Evidence from Species Specificity and Chimeric Receptors
A pivotal observation was that NHDC activates the human sweet taste receptor but fails to activate its rodent homolog.[1][5][15][16] This species-dependent activity provided a powerful tool for investigation. The causality behind this difference was elucidated using chimeric receptors, where domains of the human and rat T1R2/T1R3 subunits were systematically swapped.
Experimental Rationale: By creating hybrid receptors (e.g., human VFD with rat TMD), researchers can isolate which specific receptor domain is necessary for a ligand's function.
The results were unambiguous: only chimeric receptors containing the heptahelical transmembrane domain of human T1R3 were activated by NHDC.[5] This demonstrated that the NHDC binding pocket resides within this specific region, not in the large extracellular domains targeted by many other sweeteners.
Identification of the NHDC Binding Pocket
Site-directed mutagenesis, coupled with functional cell-based assays, has identified a constellation of amino acid residues within the human T1R3-TMD that are critical for NHDC binding and receptor activation.[5][15][16] These studies revealed that the binding pocket is a complex site formed by residues from multiple transmembrane helices.
| Domain | Key Residues Implicated in NHDC Binding |
| Transmembrane Domains (TM 2-7) | Q637, S640, H641, Y699, T724, R725, S726, F730, W775, F778, L782, and others |
| Extracellular Loop 2 | H721 |
| A summary of key residues identified by Winnig et al. (2007) that influence the receptor's response to NHDC.[5] |
A Shared Site for Agonists, Antagonists, and Modulators
Further investigation revealed that the NHDC binding site within the T1R3-TMD is not exclusive. It physically overlaps with the binding sites for the artificial sweetener cyclamate and the potent sweet taste inhibitor lactisole.[5][15][16]
This spatial overlap has profound functional consequences:
-
Competitive Inhibition: Lactisole acts as a competitive inhibitor of NHDC- and cyclamate-induced sweetness. This means lactisole and NHDC directly compete for the same binding location on the T1R3-TMD.[5][16]
-
Allosteric Inhibition: In contrast, lactisole inhibits sweeteners like aspartame (which binds to the T1R2-VFD) in an allosteric , non-competitive manner. Lactisole binding to the T1R3-TMD induces a conformational change that reduces the receptor's ability to be activated by a ligand bound at a distant site.[5][16]
This model explains why NHDC is considered an ago-positive allosteric modulator (ago-PAM) ; it can activate the receptor on its own (agonist) and also positively modulate (enhance) the activity of other sweeteners that bind to different sites.[17][18][19]
Figure 1: Differential binding sites of sweeteners and inhibitors on the T1R2/T1R3 receptor.
The Post-Activation Signaling Cascade
The binding of NHDC to the T1R3-TMD stabilizes an active conformation of the T1R2/T1R3 receptor complex. This conformational change initiates a well-defined intracellular signaling cascade, common to most sweet stimuli, leading to neurotransmitter release.[20]
-
G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G-protein gustducin . It catalyzes the exchange of GDP for GTP on the α-subunit (α-gustducin).[12]
-
PLCβ2 Activation: The GTP-bound α-gustducin dissociates from its βγ partners and activates the effector enzyme phospholipase C-β2 (PLCβ2) .[21]
-
IP₃ Generation: PLCβ2 cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃) .[21]
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R3) on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ ions into the cytosol.[21]
-
TRPM5 Channel Gating: The subsequent sharp increase in intracellular Ca²⁺ concentration activates the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) .[21]
-
Cell Depolarization & ATP Release: The opening of the TRPM5 channel allows an influx of Na⁺ ions, leading to the depolarization of the taste receptor cell. This depolarization, along with elevated Ca²⁺, triggers the release of ATP through the CALHM1/CALHM3 channel, which acts as the primary neurotransmitter for sweet, bitter, and umami tastes.[21]
-
Neural Signal Transmission: Released ATP activates P2X2/P2X3 purinergic receptors on afferent gustatory nerve fibers, transmitting the "sweet" signal to the gustatory cortex of the brain for perception.
Figure 2: Downstream signaling cascade following NHDC activation of the sweet taste receptor.
Key Experimental Protocols
The elucidation of NHDC's mechanism relies heavily on robust in vitro functional assays. The following protocols describe the core methodologies used in the field.
Protocol: Heterologous Expression and Calcium Imaging Assay
This is the cornerstone assay for quantifying sweet taste receptor activation.
Self-Validating Principle: The system's validity is confirmed by its specific response to known sweet ligands and the absence of a response in mock-transfected cells (which lack the receptor), ensuring that any observed signal is receptor-dependent.
Methodology:
-
Cell Culture: Maintain Human Embryonic Kidney 293T (HEK293T) cells, often those stably expressing a promiscuous G-protein like Gα16/gust44, in DMEM supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.
-
Transient Transfection: Co-transfect the cells with expression plasmids encoding human T1R2 and human T1R3 using a suitable transfection reagent (e.g., Lipofectamine 2000). A control group ("mock") should be transfected with an empty vector. Incubate for 24-48 hours to allow for receptor expression.
-
Dye Loading: Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., Hank's Balanced Salt Solution with HEPES). Incubate the cells with a Ca²⁺-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) for 30-60 minutes at 37°C.
-
Stimulation and Data Acquisition: Place the 96-well plate containing the loaded cells into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading.
-
Ligand Addition: Add varying concentrations of NHDC (or other test compounds) to the wells.
-
Measurement: Immediately begin measuring fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time (typically 2-3 minutes). An increase in fluorescence corresponds to a rise in intracellular Ca²⁺, indicating receptor activation.
-
Data Analysis: The response is typically quantified as the peak fluorescence change over baseline (ΔF/F). Plot the response against the logarithm of the ligand concentration to generate a dose-response curve and calculate the EC₅₀ value.
Figure 3: Experimental workflow for a cell-based calcium imaging assay.
Protocol: Site-Directed Mutagenesis for Binding Site Mapping
Causality Principle: This technique directly tests the hypothesis that a specific amino acid is part of a functional site. By altering the residue and observing a loss or reduction of function (i.e., decreased response to NHDC), a causal link is established.
Methodology:
-
Mutant Plasmid Generation: Using a wild-type hTAS1R3 expression plasmid as a template, introduce point mutations at desired codons using a commercial site-directed mutagenesis kit (e.g., QuikChange II). For example, to test the role of F778, create a mutant like F778A (Phenylalanine to Alanine).
-
Sequence Verification: Sequence the entire mutated plasmid to confirm the desired mutation is present and that no unintended mutations were introduced.
-
Functional Assay: Co-transfect HEK293T cells with the wild-type hTAS1R2 plasmid and the mutant hTAS1R3 plasmid.
-
Comparative Analysis: Perform the calcium imaging assay as described in 5.1, testing the response of the mutant receptor to a full dose-response curve of NHDC.
-
Control for Expression: It is critical to confirm that the mutant receptor is expressed at similar levels to the wild-type receptor, typically via immunocytochemistry or Western blot, to ensure that a reduced response is due to impaired function and not reduced protein level.
-
Specificity Control: Test the mutant receptor's response to a sweetener that binds to a different site (e.g., aspartame). A functional response to aspartame confirms the receptor is properly folded and trafficked, indicating the defect is specific to NHDC interaction.[5]
Conclusion and Future Perspectives
The perception of sweetness from this compound is mediated by its direct binding to a specific pocket within the transmembrane domain of the T1R3 sweet taste receptor subunit. This interaction, distinct from that of most sugars and peptide sweeteners, triggers a canonical G-protein signaling cascade involving gustducin, PLCβ2, IP₃, and TRPM5, culminating in neurotransmitter release. The overlapping nature of the NHDC binding site with those for other modulators like cyclamate and lactisole provides a clear molecular basis for the competitive inhibition and allosteric modulation observed at the receptor level.
A detailed molecular understanding of the NHDC-T1R3 interaction provides a powerful template for the rational design of next-generation sweeteners and flavor modulators. Future research will likely focus on high-resolution structural determination of the T1R3-TMD in complex with NHDC to refine our understanding of the binding pocket. This knowledge can be leveraged to design novel dihydrochalcone analogs with improved sensory kinetics—such as a faster onset and reduced lingering—thereby creating more sugar-like, low-calorie sweetening solutions for the food, beverage, and pharmaceutical industries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Neohesperidin DC—guide to artificial sweeteners [baynsolutions.com]
- 4. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The binding site for this compound at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sweetener Book [sweetenerbook.com]
- 7. NHDC [huasweet.com]
- 8. nbinno.com [nbinno.com]
- 9. fda.gov [fda.gov]
- 10. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 11. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preparedfoods.com [preparedfoods.com]
- 13. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cube-biotech.com [cube-biotech.com]
- 15. researchgate.net [researchgate.net]
- 16. The binding site for this compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Activation of the TAS1R2+TAS1R3 Receptor by Neohesperidin Dihydrochalcone
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
The human sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3 G-protein coupled receptors (GPCRs), is the primary sensor for a diverse array of sweet-tasting compounds. Neohesperidin dihydrochalcone (NHDC), a semi-synthetic intense sweetener, activates this receptor through a distinct mechanism involving allosteric modulation. This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling events initiated by NHDC's binding to the TAS1R2+TAS1R3 receptor. We will delve into the structural basis of this interaction, the canonical signaling cascade, and detailed, field-proven methodologies for its study in a laboratory setting. This document is intended to serve as a comprehensive resource for researchers in taste biology, pharmacology, and drug development, offering both foundational knowledge and practical experimental guidance.
Introduction: The Architecture of Sweet Taste Perception
The perception of sweetness is initiated by the activation of a specialized receptor complex located in taste receptor cells on the tongue.[1] This receptor is a Class C GPCR, a family characterized by a large extracellular Venus flytrap domain (VFT), a cysteine-rich domain (CRD), and a seven-transmembrane (7TM) domain.[2][3] The functional sweet taste receptor is an obligate heterodimer, composed of two distinct subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3).[2][4] This heterodimeric structure is crucial for the recognition of a wide variety of sweet compounds, from natural sugars to artificial sweeteners.[5][6]
The TAS1R2+TAS1R3 receptor possesses multiple ligand binding sites, which explains its ability to recognize a chemically diverse array of sweeteners.[7][8] While many sweeteners, such as aspartame and sucralose, bind to the VFT of the TAS1R2 subunit[8][9][10], others engage different domains of the receptor complex. This compound (NHDC) is a notable example of a sweetener that employs a distinct binding and activation mechanism, which will be the central focus of this guide.
Molecular Pharmacology of this compound (NHDC)
NHDC is an intense sweetener derived from neohesperidin, a flavonoid naturally occurring in bitter oranges. Its interaction with the human sweet taste receptor is species-specific, as it activates the human receptor but not its rodent ortholog.[11][12] This specificity has been instrumental in elucidating its unique mechanism of action.
The Allosteric Binding Site within the TAS1R3 Transmembrane Domain
Unlike sweeteners that bind to the extracellular VFT domains, NHDC interacts with a binding pocket located within the seven-transmembrane (heptahelical) domain of the TAS1R3 subunit.[11][12][13] This classifies NHDC as an ago-positive allosteric modulator (ago-PAM).[11] Its binding site is distinct from the orthosteric sites in the VFTs, and its activation of the receptor is contingent on the presence of the TAS1R2 subunit to form the functional heterodimer.
Mutational analysis and molecular modeling have identified a set of sixteen amino acid residues within transmembrane domains 2 through 7 and one in the second extracellular loop of human TAS1R3 that are critical for forming the NHDC binding pocket.[11][12] This binding pocket for NHDC partially overlaps with those of the sweetener cyclamate and the sweet taste inhibitor lactisole.[12][14] This overlap explains the competitive inhibition observed between NHDC and lactisole.[12][14]
Mechanism of Receptor Activation
The binding of NHDC to the TAS1R3 transmembrane domain induces a conformational change in the receptor complex, shifting it into an active state.[15] This allosteric modulation is thought to stabilize a "loose" conformation of the receptor, characterized by the separation of the VFT domains, which is a key step in receptor activation.[15] This differs from the activation mechanism of some other class C GPCRs where the VFTs are thought to remain associated in the active state.[15] The conformational change initiated at the TAS1R3 transmembrane domain is transmitted through the receptor structure to the intracellular loops, enabling the coupling and activation of downstream G-proteins.
The TAS1R2+TAS1R3 Signaling Cascade
Activation of the TAS1R2+TAS1R3 receptor by NHDC initiates a well-defined intracellular signaling cascade, culminating in neurotransmitter release and the perception of sweet taste.
G-Protein Coupling and Second Messenger Generation
The activated TAS1R2+TAS1R3 receptor couples to a heterotrimeric G-protein.[3] In taste receptor cells, this is primarily α-gustducin, a G-protein subunit closely related to the Gαi/o family.[1][16] Upon receptor activation, GDP is exchanged for GTP on the α-gustducin subunit, causing its dissociation from the βγ-subunits.
The activated G-protein, in turn, stimulates phospholipase Cβ2 (PLCβ2).[17] PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Calcium Mobilization and Neurotransmitter Release
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[2][18] This transient increase in intracellular calcium is a critical step in the signaling pathway. The elevated cytosolic Ca2+ concentration gates the opening of the transient receptor potential cation channel subfamily M member 5 (TRPM5).[18] The opening of this monovalent cation-selective channel leads to an influx of Na+ ions, causing depolarization of the taste receptor cell membrane.[2][18] This depolarization, along with the increased intracellular calcium, leads to the release of ATP through pannexin 1/calhm1/3 channels, which acts as the primary neurotransmitter to activate afferent nerve fibers and transmit the sweet taste signal to the brain.[2][18]
Signaling Pathway of TAS1R2+TAS1R3 Activation by NHDC
Caption: Canonical signaling pathway following NHDC binding.
Methodologies for Studying NHDC-Mediated TAS1R2+TAS1R3 Activation
Investigating the interaction between NHDC and the sweet taste receptor requires robust and reliable experimental systems. Cell-based assays are the cornerstone of this research, providing a controlled environment to dissect the molecular events.
Heterologous Expression Systems
The most common approach involves the heterologous expression of human TAS1R2 and TAS1R3 in a host cell line that does not endogenously express these receptors.[19] Human Embryonic Kidney 293 (HEK293) cells are widely used for this purpose due to their robust growth and high transfection efficiency.[19][20]
Key Considerations for Expression System Setup:
-
Cell Line: HEK293 or HEK293T cells are standard choices.
-
Expression Vectors: The coding sequences for human TAS1R2 and TAS1R3 are cloned into mammalian expression vectors (e.g., pcDNA series).[7]
-
Transfection: Transient transfection using lipid-based reagents (e.g., Lipofectamine) is common for rapid analysis. For long-term studies and high-throughput screening, generating a stable cell line co-expressing both subunits is preferable.[7][19]
-
G-Protein Co-expression: To amplify the signal, especially for receptors coupling to the Gαq/11 pathway, co-transfection with a promiscuous G-protein subunit like Gα16 or a chimeric G-protein such as Gα16gust44 is highly recommended.[21][22] This redirects the signaling through the PLC pathway, leading to a more robust calcium signal, which is the typical readout.
Functional Assay: Calcium Mobilization
The most direct and widely used method to measure the functional activation of the TAS1R2+TAS1R3 receptor is by monitoring changes in intracellular calcium concentration.[21][22][23]
Step-by-Step Protocol for a Calcium Mobilization Assay:
-
Cell Plating: Plate the HEK293T cells co-transfected with TAS1R2, TAS1R3, and Gα16gust44 into a 96-well, black-walled, clear-bottom plate. Allow cells to adhere and grow for 24-48 hours.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or the GCaMP5G biosensor) for 30-60 minutes at 37°C.[7]
-
Washing: Gently wash the cells to remove excess dye.
-
Compound Addition: Use a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence.[24] Inject a solution of NHDC at various concentrations and continue to record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the NHDC concentration to generate a dose-response curve. From this curve, key pharmacological parameters can be determined.
| Parameter | Description | Typical Value for NHDC |
| EC₅₀ | The concentration of agonist that produces 50% of the maximal response. | ~1-10 µM |
| Eₘₐₓ | The maximum response achievable with the agonist. | Normalized to 100% |
| Hill Slope | Describes the steepness of the dose-response curve. | ~1.0 - 1.5 |
Note: EC₅₀ values can vary depending on the specific cell line, expression levels, and assay conditions.[14]
Experimental Workflow for Calcium Mobilization Assay
Caption: A typical workflow for assessing NHDC activity.
Conclusion and Future Directions
The activation of the TAS1R2+TAS1R3 receptor by this compound represents a fascinating case of allosteric modulation within the realm of GPCRs. Understanding this mechanism not only provides fundamental insights into the biology of taste perception but also offers a template for the rational design of novel sweeteners and taste modulators. The methodologies described herein provide a robust framework for researchers to explore this system, from basic receptor pharmacology to high-throughput screening for new chemical entities. Future research, leveraging techniques like cryo-electron microscopy and advanced molecular dynamics simulations, will further illuminate the precise conformational changes induced by NHDC and other allosteric modulators, paving the way for the next generation of taste science and food technology.
References
- 1. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure, function, and signaling of taste G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The binding site for this compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The binding site for this compound at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and functional studies uncover the mechanism behind sweet taste - St. Jude Children’s Research Hospital [stjude.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Human TAS1R3 and TAS1R2 co-expressing cell line (HEK293) - accegen [accegen.com]
- 20. researchgate.net [researchgate.net]
- 21. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structure and activation mechanism of human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources of Neohesperidin and its Conversion to NHDC
Abstract
Neohesperidin is a flavanone glycoside naturally present in certain citrus fruits, exhibiting notable bitterness.[1][2] Its true value in the industrial sector is realized upon its conversion to Neohesperidin Dihydrochalcone (NHDC), a potent, low-calorie sweetener and flavor enhancer.[3][4] This technical guide provides a comprehensive overview of the primary natural sources of neohesperidin, details established methodologies for its extraction, and presents a thorough examination of the chemical and enzymatic pathways for its conversion to NHDC. The document is intended for researchers, scientists, and professionals in the fields of drug development, food science, and biotechnology who are engaged in the study and application of flavonoids and high-intensity sweeteners.
Introduction: The Flavonoid Neohesperidin and its High-Value Derivative, NHDC
Neohesperidin is a naturally occurring flavonoid, specifically a flavanone glycoside, found predominantly in citrus species.[2][5] While it possesses inherent bioactivities, including antioxidant and anti-inflammatory properties, its intensely bitter taste limits its direct application in the food and pharmaceutical industries.[2][6]
The significance of neohesperidin lies in its role as a precursor to this compound (NHDC). NHDC is a semi-synthetic, high-intensity sweetener, approximately 1500-1800 times sweeter than sucrose, with a low caloric value.[7] Discovered in the 1960s during research to minimize bitterness in citrus juices, NHDC is now widely used as a sweetener, flavor enhancer, and bitterness masking agent in a variety of products, including beverages, confectionery, dairy products, and pharmaceuticals.[1][8] Its production is a critical process that begins with the efficient extraction of neohesperidin from its natural sources.
Natural Sources and Extraction of Neohesperidin
The primary and most commercially viable source of neohesperidin is the bitter orange, Citrus aurantium.[8][9] While other citrus fruits contain flavonoids, the concentration of neohesperidin is particularly high in the peel and fruitlets of the bitter orange.[8][10]
2.1. Botanical Distribution
Neohesperidin is found in various parts of citrus plants, with the highest concentrations typically located in the peel (flavedo and albedo) and immature fruits.[8][10] The distribution can be influenced by factors such as the specific cultivar, degree of ripeness, and environmental growing conditions.
| Citrus Species | Plant Part | Relative Neohesperidin Content |
| Citrus aurantium (Bitter Orange) | Peel, Fruitlet | High |
| Citrus sinensis (Sweet Orange) | Peel | Low to Moderate |
| Citrus paradisi (Grapefruit) | Peel | Low |
| Citrus limon (Lemon) | Peel | Very Low |
2.2. Extraction Methodologies
The extraction of neohesperidin from citrus peel is a crucial first step in the production of NHDC. The choice of extraction method is dictated by factors such as yield, purity, cost-effectiveness, and environmental impact.
2.2.1. Solvent Extraction Protocol
A common and effective method for extracting neohesperidin involves the use of alkaline solutions followed by acid precipitation.
Step-by-Step Protocol:
-
Preparation of Raw Material: Fresh or dried peels of Citrus aurantium are ground into a fine powder to increase the surface area for extraction.
-
Alkaline Extraction: The powdered peel is suspended in an alkaline solution (e.g., calcium hydroxide or sodium hydroxide) and agitated for a specified period. The alkaline conditions facilitate the solubilization of the phenolic compounds, including neohesperidin.
-
Filtration: The mixture is filtered to separate the solid plant material from the liquid extract.
-
Acid Precipitation: The pH of the filtrate is adjusted to the isoelectric point of neohesperidin using an acid (e.g., hydrochloric acid or sulfuric acid). This causes the neohesperidin to precipitate out of the solution.
-
Isolation and Purification: The precipitate is collected by centrifugation or filtration, washed with water to remove impurities, and then dried. Further purification can be achieved through recrystallization from a suitable solvent such as methanol or ethanol.[10]
Causality: The use of an alkaline medium is critical for the efficient extraction of flavonoids like neohesperidin due to their acidic phenolic hydroxyl groups, which are deprotonated in a basic environment, leading to the formation of water-soluble phenolates. Subsequent acidification neutralizes these phenolates, causing the less soluble protonated form of neohesperidin to precipitate.
Conversion of Neohesperidin to NHDC: A Two-Step Transformation
The conversion of the bitter-tasting neohesperidin into the intensely sweet NHDC is a cornerstone of its industrial application. This transformation is typically achieved through a two-step chemical process involving alkaline treatment followed by catalytic hydrogenation.[1][11]
3.1. Chemical Synthesis Pathway
The most widely employed industrial method for NHDC synthesis involves a chemical pathway.
Step 1: Alkaline Ring-Opening (Chalcone Formation)
In the first step, neohesperidin is treated with a strong base, such as potassium hydroxide or sodium hydroxide.[1] This alkaline environment catalyzes the opening of the heterocyclic pyran ring of the flavanone structure, resulting in the formation of a chalcone intermediate.[12]
Step 2: Catalytic Hydrogenation
The second step involves the catalytic hydrogenation of the chalcone intermediate.[1] The double bond in the α,β-unsaturated ketone system of the chalcone is selectively reduced in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[13][14] This reduction yields the final product, this compound (NHDC).
Caption: Chemical synthesis of NHDC from neohesperidin.
3.1.1. Detailed Experimental Protocol for Chemical Synthesis
The following protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of NHDC from neohesperidin.
-
Ring-Opening Reaction:
-
Dissolve a known quantity of neohesperidin in a 1-2 M solution of sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature for a period of 2 to 4 hours to ensure complete conversion to the chalcone form. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Catalytic Hydrogenation:
-
Transfer the alkaline solution of the neohesperidin chalcone to a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (5-10% w/w) or Raney nickel.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) and maintain vigorous stirring.
-
The reaction is typically carried out at room temperature or slightly elevated temperatures (30-50°C) for 12-24 hours. The uptake of hydrogen can be monitored to determine the reaction's completion.
-
-
Product Isolation and Purification:
-
After the reaction is complete, carefully filter the mixture to remove the catalyst.
-
Neutralize the filtrate to a pH of approximately 6-7 with a suitable acid (e.g., hydrochloric acid), which will cause the NHDC to precipitate.
-
Cool the solution in an ice bath to maximize precipitation.
-
Collect the white, crystalline NHDC precipitate by filtration.
-
Wash the product with cold water to remove any residual salts.
-
Dry the purified NHDC under vacuum.
-
Self-Validating System: Each step of this protocol includes a method for monitoring its completion. The ring-opening can be verified by TLC, and the hydrogenation by monitoring hydrogen uptake. The final product's purity can be assessed using High-Performance Liquid Chromatography (HPLC).[15][16]
3.2. Emerging Enzymatic and Microbial Conversion Methods
While chemical synthesis is the established method, research into more sustainable and "greener" alternatives has led to the exploration of enzymatic and microbial conversion pathways.
3.2.1. Yeast-Mediated Hydrogenation
Recent studies have demonstrated the potential of using whole-cell yeast catalysis for the hydrogenation of the neohesperidin chalcone to NHDC. This biocatalytic approach offers several advantages over traditional chemical hydrogenation, including milder reaction conditions, enhanced safety, and the use of more cost-effective catalysts.[17]
3.2.2. Metabolic Engineering Approaches
Metabolic engineering of microorganisms like Escherichia coli and plant cell cultures presents a promising avenue for the de novo biosynthesis of neohesperidin and its subsequent conversion to NHDC.[4][18] By introducing and optimizing the necessary biosynthetic pathways, these microbial factories could provide a sustainable and scalable production platform for NHDC, potentially bypassing the need for extraction from citrus sources.[19]
Analytical Techniques for Quality Control
Rigorous analytical methods are essential for the identification, quantification, and quality control of both neohesperidin and NHDC throughout the extraction and conversion processes.
| Analytical Technique | Application | Principle |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment of neohesperidin and NHDC.[15][16][20] | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. Detection is typically achieved using a UV detector.[16] |
| Thin-Layer Chromatography (TLC) | Monitoring the progress of chemical reactions (e.g., ring-opening of neohesperidin).[11] | Separation of components based on their differential migration on a stationary phase (e.g., silica gel) carried by a mobile phase. |
| Mass Spectrometry (MS) | Structural confirmation and identification of neohesperidin, NHDC, and any intermediates or byproducts. | Measurement of the mass-to-charge ratio of ionized molecules, providing information about their molecular weight and structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of neohesperidin and NHDC. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. |
Conclusion and Future Perspectives
The conversion of naturally sourced neohesperidin into the high-value sweetener NHDC is a well-established and commercially significant process. While the chemical synthesis route remains the industry standard, advancements in biotechnology, particularly in enzymatic catalysis and metabolic engineering, are paving the way for more sustainable and potentially more efficient production methods. Future research will likely focus on optimizing these biocatalytic systems to achieve higher yields and titers, further solidifying the role of NHDC as a key ingredient in the food, beverage, and pharmaceutical industries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering of plant cells for biotransformation of hesperedin into neohesperidin, a substrate for production of the low-calorie sweetener and flavor enhancer NHDC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neohesperidin - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102816191A - Method for producing this compound - Google Patents [patents.google.com]
- 8. This compound, multi-task solution - Bordas S.A. [bordas-sa.com]
- 9. This compound and this compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105384787A - Method for extracting hesperidin and neohesperidin from fruitlet and peel of citrus - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN110498821B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. Neohesperidin DC—guide to artificial sweeteners [baynsolutions.com]
- 15. [Determination of this compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [Production of neohesperidin from hesperetin by an engineered strain of Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic Engineering of Microbial Cell Factories for Biosynthesis of Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
neohesperidin dihydrochalcone solubility in different solvents
An In-depth Technical Guide to the Solubility of Neohesperidin Dihydrochalcone for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword
This compound (NHDC), a semi-synthetic intense sweetener and flavor enhancer derived from citrus, presents a unique combination of desirable properties, including high sweetness potency and bitterness-masking capabilities.[1][2] However, its formulation into aqueous-based systems is often challenged by its limited water solubility. This guide provides a comprehensive technical overview of the solubility of NHDC in various solvents, the critical factors influencing it, and methodologies for its determination and enhancement. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the potential of NHDC in their formulations.
Physicochemical Profile of this compound (NHDC)
A thorough understanding of the physicochemical properties of NHDC is fundamental to appreciating its solubility characteristics.
-
Chemical Structure: NHDC is a glycosidic dihydrochalcone, chemically identified as 1-[4-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one.[1] Its structure, featuring a polar glycosidic moiety and a less polar aglycone, dictates its solubility behavior.
-
Molecular Weight: Approximately 612.58 g/mol .[1]
-
Appearance: It typically presents as a white to yellowish-white crystalline powder.[1][4]
Solubility Profile of NHDC in Various Solvents
The solubility of NHDC is highly dependent on the nature of the solvent. While it exhibits poor solubility in water, it is readily soluble in several organic solvents.
Aqueous Solubility
The solubility of NHDC in water at room temperature is notably low, a critical consideration for its application in many food and pharmaceutical formulations. Reports on its precise aqueous solubility vary, which may be attributable to differences in experimental conditions such as temperature and pH.
-
At 20°C, the solubility of NHDC in water has been reported as 0.4 g/L.[5]
-
Another source indicates a solubility of 3.6 g/L at 20°C.[6]
-
The European Food Safety Authority (EFSA) has concluded that NHDC can be considered slightly soluble in water at 20°C, with a value of 230 mg/L.[7]
Solubility in Organic Solvents
NHDC demonstrates significantly higher solubility in various organic solvents, a property that can be leveraged in the preparation of stock solutions and certain non-aqueous formulations.
-
Ethanol: The solubility of NHDC in ethanol is substantially greater than in water. At 20°C, its solubility in ethanol is reported to be 12 g/L.[5] A stock solution can be prepared by dissolving NHDC in ethanol at a concentration of approximately 25 mg/ml.[8]
-
Methanol: NHDC is soluble in methanol. To test for purity, a solution can be prepared by dissolving about 10 mg of NHDC in 1 mL of methanol.[7]
-
Dimethyl Sulfoxide (DMSO): NHDC is soluble in DMSO, with a reported solubility of approximately 25 mg/ml.[8]
-
Dimethylformamide (DMF): The solubility of NHDC in DMF is even higher, at approximately 50 mg/ml.[8]
-
Propylene Glycol and Glycerol: These polyhydric alcohols are not only solvents but also act as carriers to enhance the aqueous solubility of NHDC.[6]
Summary of NHDC Solubility Data
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 0.4 g/L | [5] |
| Water | 20 | 3.6 g/L | [6] |
| Water | 20 | 230 mg/L | [7] |
| Water | 80 | 650 g/L | [5] |
| Ethanol | 20 | 12 g/L | [5] |
| Ethanol | Room Temp. | ~25 mg/mL | [8] |
| Ethanol + Water (1:1, v/v) | 20 | 123 g/L | [5] |
| Dimethyl Sulfoxide (DMSO) | Room Temp. | ~25 mg/mL | [8] |
| Dimethylformamide (DMF) | Room Temp. | ~50 mg/mL | [8] |
Key Factors Influencing NHDC Solubility
The solubility of NHDC is not a static property but is dynamically influenced by environmental factors, most notably temperature and pH.
The Effect of Temperature
Temperature has a profound and positive effect on the solubility of NHDC.
-
Aqueous Solutions: The solubility of NHDC in water increases dramatically with a rise in temperature. For instance, the solubility is reported to increase sharply above 60°C, reaching as high as 650 g/L at 80°C.[5] This property is particularly useful in manufacturing processes where heating is permissible.
-
Ethanol-Water Mixtures: The positive influence of temperature on solubility is also observed in solvent mixtures. One study noted a significant increase in NHDC content at 75°C compared to 20°C.[5]
The relationship between temperature and solubility can be visualized as follows:
Caption: Key factors influencing the solubility of NHDC.
The Role of pH
The pH of an aqueous medium has a significant impact on the stability of NHDC in solution, which indirectly affects its practical solubility over time.
-
Stability: NHDC exhibits maximum stability in the pH range of 3 to 5.[9] Accelerated stability studies have shown that aqueous solutions of NHDC are likely to be stable for 12 months at room temperature when the pH is maintained between 2 and 6.[1]
-
Degradation: Outside of its optimal pH range, NHDC is susceptible to degradation. Acid catalysis dominates at pH values below the optimum, while base-catalyzed reactions are prevalent at higher pH levels.[10] The degradation follows first-order kinetics and is pH-dependent.[10]
-
Solubility of Related Flavonoids: For related flavonoids like hesperetin and naringenin, solubility has been shown to increase at a more alkaline pH of 8 compared to an acidic pH of 1.5.[5] This suggests that the ionization state of the phenolic hydroxyl groups can influence solubility.
Strategies for Enhancing Aqueous Solubility
Given the low intrinsic water solubility of NHDC, various strategies have been developed to improve its dissolution in aqueous systems.
Use of Water-Soluble Carriers and Co-solubilization
A highly effective method for increasing the aqueous solubility of NHDC is through the use of water-soluble carriers. It is believed that these carriers form physical adducts with NHDC, thereby enhancing its solubility.[6]
-
Polyhydric Alcohols: Compounds such as propylene glycol, sorbitol, mannitol, xylitol, and glycerol are effective in increasing the water solubility of NHDC.[6]
-
Polysaccharides and Hydrocolloids: Mono- and di-saccharides, maltodextrins, gelatins, and various gums can also serve as carriers.[6]
-
Sweetener Blends: The combination of NHDC with other sweeteners like sodium cyclamate or sodium saccharin can lead to synergistic effects on sweetness and can also necessitate co-solubilization for improved solubility.[11]
The mechanism of solubility enhancement can be conceptually illustrated as follows:
Caption: Conceptual diagram of solubility enhancement using a carrier molecule.
Chemical Modification: Transglycosylation
A more advanced approach to permanently increase the water solubility of NHDC involves its chemical modification through enzymatic transglycosylation.
-
Maltosyl-NHDC: By reacting NHDC with maltotriose in the presence of Bacillus stearothermophilus maltogenic amylase, a major transglycosylation product, maltosyl-α-(1,6)-neohesperidin dihydrochalcone, is formed.[12][13]
-
Enhanced Solubility: This modified form, maltosyl-NHDC, was found to be 700 times more soluble in water than the parent NHDC, although it exhibited a reduction in sweetness intensity.[12][13]
Experimental Protocol for Determining NHDC Solubility
For researchers seeking to determine the solubility of NHDC under specific conditions, a standardized experimental protocol is essential. The following is a generalized workflow based on the isothermal equilibrium method, a common technique for solubility measurement.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of NHDC powder to a known volume of the desired solvent (e.g., water, ethanol, buffer solution of a specific pH) in a sealed, thermostatically controlled vessel.
-
Continuously agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved through centrifugation followed by filtration using a syringe filter (e.g., 0.45 µm).
-
-
Quantification of Dissolved NHDC:
-
Accurately dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the concentration of NHDC in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A typical wavelength for detection is 284 nm.[8]
-
Prepare a calibration curve using standard solutions of NHDC of known concentrations to accurately quantify the amount in the sample.
-
-
Calculation of Solubility:
-
Based on the concentration determined by HPLC and the dilution factor, calculate the original concentration of NHDC in the saturated supernatant. This value represents the solubility of NHDC in the specific solvent at the tested temperature.
-
Experimental Workflow Diagram
Caption: Workflow for experimental determination of NHDC solubility.
Conclusion
The solubility of this compound is a multifaceted property governed by the choice of solvent, temperature, and pH. While its low aqueous solubility presents a formulation challenge, it can be significantly improved through various strategies, including temperature elevation, the use of co-solvents and carriers like propylene glycol, and chemical modification via transglycosylation. A systematic approach to solubility determination, as outlined in the provided protocol, is crucial for developing robust and effective formulations. By understanding and manipulating these factors, researchers and drug development professionals can successfully incorporate NHDC to leverage its potent sweetening and flavor-modifying characteristics in a wide array of applications.
References
- 1. This compound - CD Formulation [formulationbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. US4254155A - Preparing this compound sweetener composition - Google Patents [patents.google.com]
- 7. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound Stability in Aqueous Buffer Solutions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved water solubility of this compound in sweetener blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
stability of neohesperidin dihydrochalcone at various pH and temperatures
An In-Depth Technical Guide to the Stability of Neohesperidin Dihydrochalcone (NHDC) under Varying pH and Temperature Conditions
Introduction
This compound (NHDC), designated as E-959 in the European Union, is a semi-synthetic, high-intensity sweetener and flavor enhancer derived from neohesperidin, a flavonoid naturally occurring in bitter oranges (Citrus aurantium).[1] Its intense sweetness, approximately 1500-1800 times that of sucrose at threshold concentrations, combined with its ability to mask bitterness and enhance flavor profiles, has established its importance in the food, beverage, and pharmaceutical industries.[2][3] Unlike many other sweeteners, NHDC exhibits remarkable stability under a range of processing and storage conditions, a critical attribute for ensuring product quality, efficacy, and shelf-life.[3][4]
This technical guide offers a comprehensive analysis of NHDC's stability, focusing on the critical parameters of pH and temperature. As a Senior Application Scientist, the following narrative synthesizes peer-reviewed data with practical, field-proven insights to provide researchers, formulators, and drug development professionals with the causal understanding needed to optimize product development and ensure long-term stability. We will explore the chemical kinetics of its degradation, outline the mechanisms at play, and provide validated experimental protocols for its assessment.
Section 1: The Decisive Influence of pH on NHDC Stability
The stability of NHDC in aqueous solutions is fundamentally pH-dependent. The relationship between its degradation rate and pH is not linear but follows a characteristic "bell-shaped" curve, revealing an optimal pH range for maximum stability.[5][6] Understanding this relationship is paramount for formulating products with a long and predictable shelf-life.
Mechanism of pH-Dependent Degradation
The core structure of NHDC features glycosidic bonds linking a disaccharide (neohesperidose) to a dihydrochalcone aglycone. The integrity of these bonds is the primary determinant of its stability.
-
Acid-Catalyzed Hydrolysis (pH < 2.0): In strongly acidic environments, NHDC is susceptible to acid-catalyzed hydrolysis. Under these conditions, the glycosidic linkage is protonated, rendering it vulnerable to nucleophilic attack by water. This reaction cleaves the bond, liberating the constituent sugars (rhamnose and glucose) and the aglycone, hesperetin dihydrochalcone.[1][7] This degradation is significantly accelerated by elevated temperatures.[7] However, at room temperature, NHDC shows good resistance to hydrolysis by various common food acids (e.g., citric, phosphoric) in the pH range of 2.0 to 3.8.[7]
-
The Zone of Optimal Stability (pH 2.0 - 6.0): Extensive studies have demonstrated that NHDC exhibits its greatest stability in mildly acidic to near-neutral conditions.[2][8] Accelerated stability studies confirm that aqueous solutions between pH 2 and 6 are likely to be stable for at least 12 months at room temperature.[2] The maximum stability is often cited specifically around pH 4.0-4.5.[5][6][9] In this range, both acid- and base-catalyzed hydrolysis reactions are minimized.
-
Base-Catalyzed Degradation (pH > 6.0): As the pH increases into the alkaline range, the rate of NHDC degradation again accelerates.[5] This is attributed to base-catalyzed reactions, though the precise degradation pathways in alkaline conditions are less detailed in the literature than acid hydrolysis. The observed pseudo-first-order kinetics across the pH spectrum indicate a clear relationship where moving away from the optimal pH zone in either direction increases the degradation rate constant.[5][6]
Caption: pH-dependent degradation pathways for NHDC.
Quantitative Data Summary: pH vs. Stability
The following table summarizes kinetic data from accelerated stability studies, illustrating the impact of pH on the stability of NHDC. The half-life (t½) represents the time required for 50% of the initial NHDC concentration to degrade.
| pH | Temperature (°C) | Half-Life (t½) | Degradation Rate | Reference(s) |
| 1.0 | 60 | ~10 days | High | [6] |
| 3.0 | 60 | ~100 days | Low | [6] |
| 4.0 | 60 | >200 days | Minimal | [6] |
| 5.0 | 60 | ~150 days | Low | [6] |
| 7.0 | 60 | ~25 days | High | [6] |
Note: Half-life values are extrapolated and estimated from published kinetic data for illustrative purposes.
Section 2: The Impact of Temperature on NHDC Stability
Temperature is a critical factor that governs the rate of chemical reactions, including the degradation of NHDC. Its stability profile shows a predictable inverse relationship with temperature, which can be modeled using the Arrhenius equation to forecast shelf-life under various storage conditions.[6]
Mechanism of Thermal Degradation
Elevated temperatures provide the necessary activation energy to overcome the kinetic barrier for degradation reactions. For NHDC, thermal stress primarily accelerates the hydrolytic cleavage of its glycosidic bonds, a mechanism shared with acid-catalyzed degradation.[7] An increase in temperature from 25°C to 100°C at a constant pH significantly reduces the time before free sugars are detectable in the solution.[7]
This robustness means NHDC can readily withstand common food processing operations such as pasteurization and Ultra-High Temperature (UHT) treatments with minimal loss of potency, a significant advantage over less stable sweeteners like aspartame.[3][6]
Quantitative Data Summary: Temperature vs. Stability
This table presents data on NHDC degradation at its optimal pH (approximately 4.5) under various isothermal conditions. The time for 10% degradation (t₉₀) is a common metric for determining the practical shelf-life of a compound.
| Temperature (°C) | pH | t₉₀ (Time for 10% Degradation) | Activation Energy (Ea) | Reference(s) |
| 20 | 4.50 | 164 days | 45.8 kJ mol⁻¹ | [5][7][9] |
| 50 | 4.50 | Data not specified | 45.8 kJ mol⁻¹ | [5][9] |
| 70 | 4.50 | Data not specified | 45.8 kJ mol⁻¹ | [5][9] |
| 90 | 4.50 | Data not specified | 45.8 kJ mol⁻¹ | [5][9] |
The consistent activation energy across temperatures confirms that the degradation follows predictable first-order kinetics, allowing for reliable shelf-life predictions.[5][9] Extrapolations from accelerated studies suggest that at 20°C within the optimal pH range of 2-6, the half-life can be over 5 years.[8]
Caption: Logical relationship of pH and temperature on stability.
Section 3: Advanced Stability Considerations: The Solvent Matrix
While most studies focus on aqueous systems, the choice of solvent can significantly enhance NHDC stability. Formulations where water is partially or wholly replaced by solvents with a lower dielectric constant, such as ethanol or glycerol, have been reported to have longer shelf-lives.[2][8]
This is particularly relevant for applications in:
-
Alcoholic Beverages: NHDC's stability is further improved in hydroalcoholic solutions.
-
Liquid Pharmaceuticals: Syrups and elixirs containing polyols like glycerol benefit from this enhanced stability.[8]
-
Flavor Concentrates: Often formulated in non-aqueous carriers, these products can maintain NHDC potency for extended periods.
The improved stability is attributed to the alteration of the solvent environment, which can hinder the hydrolysis mechanism. This demonstrates that NHDC's robustness extends beyond simple aqueous solutions, offering formulators greater flexibility.[8]
Section 4: Experimental Protocols for Stability Assessment
To ensure trustworthiness and provide a self-validating framework, the following protocols outline a standard approach for evaluating NHDC stability.
Protocol 1: Accelerated Isothermal Stability Study
Objective: To determine the degradation kinetics of NHDC at elevated temperatures and various pH values to predict its long-term shelf-life.
Materials:
-
NHDC reference standard (≥96% purity)
-
Analytical grade reagents for buffer preparation (e.g., citric acid, sodium citrate, HCl, NaOH)[8]
-
Type 1 ultrapure water
-
Calibrated pH meter and temperature-controlled water baths or ovens[8]
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., pH 2.0, 3.0, 4.5, 6.0, 7.0) using standard laboratory procedures.
-
Stock Solution: Prepare a concentrated stock solution of NHDC (e.g., 3000 ppm) in methanol or a suitable solvent.
-
Sample Preparation: For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration of 300 ppm.[6][8]
-
Incubation: Aliquot the samples into sealed vials and place them in temperature-controlled baths set at accelerated temperatures (e.g., 60°C, 70°C, 80°C, 90°C).[8] Ensure a "time zero" (t=0) sample for each condition is stored at -20°C immediately after preparation.
-
Time Point Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), withdraw a vial from each condition. Immediately cool the sample in an ice bath to quench the degradation reaction and store at -20°C until analysis.
-
Analysis: Analyze the remaining percentage of NHDC in each sample using the validated HPLC method described below.
-
Data Analysis: Plot the natural logarithm of the percentage of NHDC remaining versus time. The slope of this line represents the pseudo-first-order degradation rate constant (k). Use the Arrhenius equation to extrapolate rate constants to room temperature (20-25°C) and calculate the predicted shelf-life (t₉₀).
Protocol 2: Validated HPLC Method for NHDC Quantification
Objective: To accurately quantify the concentration of NHDC in stability samples.
Instrumentation:
Chromatographic Conditions:
-
Column: Lichrospher RP C18 (5 µm, 4 x 125 mm) or equivalent.[8]
-
Mobile Phase: Isocratic elution with 20% acetonitrile and 80% acidified water (containing 0.05% glacial acetic acid).[8] Note: Gradient elution may be required for complex matrices.[11]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 282 nm.[8]
-
Injection Volume: 10 µL.[8]
Procedure:
-
Prepare a calibration curve using the NHDC reference standard at a minimum of five concentration levels.
-
Ensure the system is equilibrated and passes system suitability tests (e.g., peak symmetry, theoretical plates).
-
Inject the stability samples and quantify the NHDC concentration against the calibration curve.
Caption: Experimental workflow for an NHDC stability study.
Conclusion
This compound is a remarkably robust high-intensity sweetener, demonstrating excellent stability across a wide range of pH and temperature conditions pertinent to the food, beverage, and pharmaceutical industries. Its chemical integrity is greatest within a pH window of 2.0 to 6.0, and it can withstand thermal processing like pasteurization with minimal degradation. The degradation kinetics follow a predictable pseudo-first-order model, allowing for accurate shelf-life prediction through accelerated stability studies. Furthermore, its stability can be enhanced in solvent systems containing ethanol or glycerol. By leveraging the quantitative data and validated protocols presented in this guide, researchers and formulators can confidently incorporate NHDC into products, ensuring long-term stability, consistent performance, and high quality.
References
- 1. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CD Formulation [formulationbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, multi-task solution - Bordas S.A. [bordas-sa.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Stability in Aqueous Buffer Solutions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of pH on this compound thermostability in aqueous solutions | Analusis [analusis.edpsciences.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. [Determination of this compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Taste Profile and Aftertaste of Neohesperidin Dihydrochalcone (NHDC)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Neohesperidin dihydrochalcone (NHDC), a semi-synthetic intense sweetener derived from citrus, presents a unique and complex sensory profile that warrants detailed investigation for its effective application in pharmaceuticals, foods, and beverages. This technical guide provides a comprehensive analysis of the core taste characteristics and lingering aftertaste of NHDC. We delve into its sweetness potency, temporal dynamics, and the manifestation of characteristic off-tastes. Furthermore, this guide outlines detailed methodologies for the sensory evaluation of NHDC, explores the molecular mechanisms governing its taste perception, and quantifies its synergistic interactions with other sweeteners. The information presented herein is intended to equip researchers and formulation scientists with the foundational knowledge required to harness the multifaceted sensory properties of NHDC, particularly its exceptional bitterness-masking capabilities, in the development of palatable and efficacious products.
Core Taste Profile of this compound
This compound is characterized by an intense sweetness, though its sensory perception is markedly different from that of sucrose and other high-intensity sweeteners. A thorough understanding of its taste profile is paramount for its successful incorporation into various formulations.
Sweetness Potency and Quality
NHDC is recognized for its high sweetening power, estimated to be approximately 1500 to 1800 times that of sucrose at threshold concentrations.[1][2] However, in practical applications, its sweetness potency is generally considered to be around 340 times that of sugar.[1] The perceived sweetness intensity of NHDC is concentration-dependent.[1]
The quality of NHDC's sweetness is often described as pleasant.[3] However, at higher concentrations, it can be accompanied by a noticeable licorice-like or menthol-like aftertaste.[3][4] This unique characteristic distinguishes it from other sweeteners and can be either a desirable attribute or a challenge to formulate around, depending on the application.
Temporal Profile: A Delayed Onset and Lingering Sensation
A defining characteristic of NHDC's taste profile is its temporal dynamic, which deviates significantly from the rapid onset and clearance of sucrose. The sweetness of NHDC has a slower onset, meaning it takes longer for the sweet taste to be perceived after consumption.[5][6] This is a crucial consideration in product development, as it can affect the overall taste experience.
The sweetness of NHDC is also known for its persistence, lingering in the mouth for an extended period.[3] This lingering aftertaste can be a desirable quality in some applications, such as chewing gum, where a long-lasting flavor is advantageous.[4] However, in other products, this lingering sweetness may be perceived as a negative attribute.
Aftertaste Characteristics of this compound
The aftertaste of NHDC is a critical aspect of its sensory profile and a key consideration for formulators. It is characterized by a persistent sweetness and the potential for off-tastes at higher concentrations.
At elevated concentrations, the lingering sweetness of NHDC can be accompanied by distinct licorice and menthol notes.[3][4] These off-tastes are a significant factor in determining the optimal usage level of NHDC in a given formulation. Blending NHDC with other sweeteners is a common strategy to mitigate these off-tastes and achieve a more balanced and sugar-like sweetness profile.[7]
Methodologies for Sensory Evaluation
To accurately characterize the taste profile and aftertaste of NHDC, rigorous and standardized sensory evaluation methodologies are essential. These protocols are designed to provide objective and reproducible data on the various sensory attributes of the sweetener.
Trained Sensory Panel
A trained sensory panel is the cornerstone of reliable sensory analysis. Panelists undergo extensive training to identify and quantify specific taste attributes. The selection process for panelists typically involves screening for taste acuity and the ability to discriminate between different taste sensations.[8]
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a widely used method for developing a comprehensive sensory profile of a product.[9] In the context of NHDC, a QDA protocol would involve a trained panel identifying and defining a set of sensory attributes relevant to its taste and aftertaste. These attributes would then be quantified using a calibrated intensity scale.
Table 1: Key Sensory Attributes for the Evaluation of this compound
| Attribute | Description |
| Sweetness Onset | The time taken for the initial perception of sweetness. |
| Sweetness Intensity | The maximum perceived intensity of the sweet taste. |
| Bitterness | The presence and intensity of any bitter taste. |
| Licorice Aftertaste | The intensity of the characteristic licorice-like flavor in the aftertaste. |
| Menthol/Cooling Sensation | The intensity of a cooling or menthol-like sensation. |
| Lingering Sweetness | The duration and intensity of the sweet taste after expectoration. |
| Overall Palatability | A holistic assessment of the pleasantness of the taste experience. |
Time-Intensity (T-I) Analysis
Given the unique temporal profile of NHDC, Time-Intensity (T-I) analysis is a particularly valuable tool.[10] This method measures the perceived intensity of a specific attribute over time, from initial perception to extinction.[11] T-I curves for NHDC's sweetness and aftertaste can provide quantitative data on its slow onset and lingering nature, allowing for direct comparison with other sweeteners.[4][12]
Experimental Protocol: Time-Intensity Analysis of NHDC Sweetness
-
Panelist Training: Train a panel of sensory assessors to recognize and rate the intensity of sweetness on a continuous scale (e.g., a 100-point line scale anchored with "no sweetness" and "extremely sweet").
-
Sample Preparation: Prepare aqueous solutions of NHDC at various concentrations, alongside a sucrose reference solution.
-
Evaluation Procedure:
-
Panelists rinse their mouths with purified water.
-
A defined volume of the sample solution is introduced into the mouth and held for a specified time (e.g., 10 seconds).
-
Upon a signal, the panelist expectorates the sample.
-
Immediately following expectoration, the panelist begins to rate the perceived sweetness intensity continuously over a set period (e.g., 180 seconds) using a computerized data acquisition system.
-
-
Data Analysis: The collected data is used to generate time-intensity curves, from which key parameters such as maximum intensity (Imax), time to maximum intensity (Tmax), and duration of sensation can be extracted and statistically analyzed.
Molecular Mechanisms of Taste Perception
The distinct taste profile of NHDC is a direct result of its interaction with the sweet taste receptors on the tongue. A deeper understanding of these molecular mechanisms can inform the development of novel sweeteners with improved taste qualities.
Interaction with the T1R2/T1R3 Sweet Taste Receptor
The perception of sweet taste is mediated by a heterodimeric G-protein coupled receptor composed of two subunits, T1R2 and T1R3.[13] NHDC elicits its sweet taste by binding to the transmembrane domain (TMD) of the T1R3 subunit.[14][15][16] This binding site is distinct from that of many other sweeteners, such as aspartame, which bind to the Venus flytrap module (VFM) of the T1R2 subunit.[13]
Mechanism of Bitterness Masking
One of the most valuable properties of NHDC is its ability to mask bitterness, a common challenge in the formulation of pharmaceuticals and functional foods.[7][17] The precise mechanism of this bitterness masking is multifaceted. One proposed mechanism is that NHDC can act as a positive allosteric modulator (PAM) of the sweet taste receptor, enhancing the sweetness signal which in turn can perceptually suppress bitterness.[14] Additionally, there is evidence to suggest that some sweeteners may interact with bitter taste receptors (T2Rs), potentially acting as antagonists, though the specific interactions of NHDC with T2Rs require further elucidation.[18][19][20]
Synergistic Effects with Other Sweeteners
NHDC exhibits significant synergistic effects when blended with other high-intensity sweeteners, a property that is widely leveraged in the food, beverage, and pharmaceutical industries.[1][7] This synergy can result in a more balanced, sugar-like taste profile and can also be economically advantageous by reducing the total amount of sweetener required.[1]
Quantifying Sweetener Synergy
Sweetener synergy occurs when the perceived sweetness of a mixture is greater than the sum of the sweetness of its individual components.[2] A study by Schiffman et al. (1995) systematically evaluated the synergy of binary mixtures of 14 different sweeteners, including NHDC.[21] The study found that the degree of synergy was dependent on the specific sweeteners in the blend and their respective concentrations.
Table 2: Summary of Synergistic Effects of NHDC with Other Sweeteners (at concentrations isosweet with 3% sucrose)
| Sweetener in Blend with NHDC | Synergy Observed |
| Acesulfame-K | Yes |
| Aspartame | Yes |
| Sodium Cyclamate | Yes |
| Sodium Saccharin | Yes |
| Stevioside | Yes |
| Sucralose | Yes |
| Thaumatin | Yes |
Data adapted from Schiffman et al. (1995).[21]
One notable synergistic blend is with saccharin and cyclamate. A mixture where NHDC contributes 25% of the total sweetness, with saccharin (64%) and cyclamate (11%), has been reported to produce a taste sensation of good quality.[22]
The molecular basis for this synergy is thought to lie in the fact that different sweeteners bind to distinct sites on the T1R2/T1R3 receptor.[14] For instance, the binding of NHDC to the TMD of T1R3 can allosterically modulate the receptor, enhancing its response to other sweeteners that bind to the VFM of T1R2.[14]
Conclusion
This compound is a high-intensity sweetener with a complex and multifaceted taste profile. Its intense sweetness, characterized by a slow onset and lingering aftertaste with licorice and menthol notes, presents both opportunities and challenges for product formulators. The ability of NHDC to effectively mask bitterness and its synergistic interactions with other sweeteners make it a valuable tool in the development of palatable pharmaceuticals and reduced-sugar food and beverage products. A thorough understanding of its sensory properties, underpinned by robust sensory evaluation methodologies and a knowledge of its molecular interactions with taste receptors, is essential for its optimal application. Future research should focus on further elucidating the precise mechanisms of its bitterness-masking effects and on developing more comprehensive quantitative models to predict the sensory profiles of NHDC in complex food and pharmaceutical matrices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dairyfoods.com [dairyfoods.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. preparedfoods.com [preparedfoods.com]
- 6. researchgate.net [researchgate.net]
- 7. Neohesperidin DC—guide to artificial sweeteners [baynsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. research.wur.nl [research.wur.nl]
- 11. mdpi.com [mdpi.com]
- 12. agriculturejournals.cz [agriculturejournals.cz]
- 13. The binding site for this compound at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The binding site for this compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigation of synergism in binary mixtures of sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Neohesperidin Dihydrochalcone (NHDC): A Guide to Regulatory Status and Research Applications
An In-depth Technical Guide for Researchers
Abstract
Neohesperidin dihydrochalcone (NHDC) is a semi-synthetic intense sweetener and flavor modifier derived from the hydrogenation of neohesperidin, a flavonoid found in bitter oranges (Citrus aurantium).[1] Its high sweetness potency, approximately 1500-1800 times that of sucrose at threshold concentrations, coupled with its flavor-enhancing and bitterness-masking properties, has led to its widespread use in food, beverages, pharmaceuticals, and animal feed.[1] For researchers and drug development professionals, NHDC presents a molecule of interest not only for its organoleptic properties but also for its emerging bioactive potential, including antioxidant and anti-inflammatory effects.[2][3] This guide provides a comprehensive overview of the global regulatory landscape for NHDC in a research context, outlines key technical considerations for its use in laboratory settings, and explores its known mechanisms of action.
Part 1: Global Regulatory Framework for Research Use
The use of NHDC in research is governed by its status as a food additive and flavoring agent in major jurisdictions. This pre-existing approval provides a strong foundation of safety data, facilitating its use in non-clinical and, with appropriate oversight, clinical research.
United States
In the United States, the Food and Drug Administration (FDA) has reviewed NHDC and does not question its status as Generally Recognized as Safe (GRAS) for its intended use as a sweetener and flavor enhancer.
Implications for Researchers: The GRAS status is significant for researchers. It signifies a high degree of safety for oral administration, streamlining the justification for its use in preclinical animal studies. For clinical trials investigating NHDC for a new therapeutic indication, an Investigational New Drug (IND) application with the FDA would still be required, as the use would fall outside its approved function as a food additive.[5]
European Union
In the European Union, NHDC is an approved food additive, designated as E 959 . The European Food Safety Authority (EFSA) has conducted multiple safety assessments.
-
EFSA Re-evaluation (2022): The EFSA Panel on Food Additives and Flavourings (FAF) re-evaluated NHDC and established an Acceptable Daily Intake (ADI) of 20 mg/kg of body weight per day .[6][7][8] This was an increase from the previous ADI of 5 mg/kg bw/day, reflecting a robust safety profile based on toxicological data.[6][9] The panel concluded that NHDC does not raise genotoxicity concerns and that dietary exposure at current use levels is not a safety concern.[7][8]
Implications for Researchers: The well-established ADI provides a critical reference point for dosing in both animal and human studies. Research protocols, particularly those involving human subjects, should ensure that exposure levels remain within this safe harbor limit, unless scientifically justified and approved by a competent ethics committee. NHDC is also approved as a feed additive for various animal species in the EU, further broadening the scope of its research applications in animal health and nutrition.[10][11]
Other Key Regions
-
Canada: Health Canada lists NHDC in its Natural Health Products Ingredients Database. It is classified as a non-medicinal ingredient for use as a sweetening agent, with an acceptable daily intake of up to 5 mg/kg of body weight.[12] It is considered a non-NHP because it is not a naturally occurring substance as defined by regulations.[12]
-
Australia: In Australia, substances intended for use in medicines, including excipients, are regulated by the Therapeutic Goods Administration (TGA).[13] While not explicitly listed as a therapeutic active, its established use as a food additive and pharmaceutical excipient internationally would support its use in research, subject to the standard clinical trial approval processes.
Regulatory Status Summary Table
| Regulatory Body | Jurisdiction | Status | Key Guideline/Identifier | Acceptable Daily Intake (ADI) |
| FDA | United States | Generally Recognized as Safe (GRAS) | GRN 000902[4] | Not specified (self-limiting use) |
| EFSA | European Union | Approved Food Additive | E 959[1][6] | 20 mg/kg body weight/day[8] |
| Health Canada | Canada | Permitted Non-Medicinal Ingredient | NHPID: this compound[12] | 5 mg/kg body weight/day[12] |
Part 2: Technical Guide for Laboratory Applications
Physicochemical Properties & Handling
A precise understanding of NHDC's properties is fundamental for accurate and reproducible experimental design.
Key Physicochemical Data
| Property | Value / Description | Source(s) |
| Molecular Formula | C₂₈H₃₆O₁₅ | [14] |
| Molecular Weight | 612.58 g/mol | [1][14] |
| Appearance | Off-white crystalline powder | [14][15] |
| Melting Point | ~156 °C (313 °F) | [14] |
| Solubility | Freely soluble in hot water; very slightly soluble in cold water; soluble in ethanol. | [15] |
| Sweetness Profile | Intense sweetness (1500-1800x sucrose), slow onset, lingering licorice-like aftertaste. | [1] |
Safety & Handling: According to its Safety Data Sheet (SDS), NHDC is not classified as a hazardous substance.[15] However, standard laboratory practices should be observed.
-
Wear personal protective equipment (gloves, safety glasses, lab coat).
-
Handle the powder in a well-ventilated area to minimize inhalation.
-
While not identified as a skin or eye irritant, direct contact should be avoided.[9][15]
Experimental Protocols: Preparation and Use
Protocol: Preparation of a 10 mM NHDC Stock Solution in DMSO
Causality: Dimethyl sulfoxide (DMSO) is often chosen as a solvent for preparing high-concentration stock solutions for in vitro assays due to its ability to dissolve a wide range of organic molecules. This stock can then be serially diluted in an aqueous medium (e.g., cell culture media, PBS) to achieve the desired final concentrations, ensuring the final DMSO concentration is non-toxic to cells (typically <0.1%).
-
Calculation: Determine the mass of NHDC needed. For 1 mL of a 10 mM solution:
-
Mass = Molarity × Volume × Molecular Weight
-
Mass = (0.010 mol/L) × (0.001 L) × (612.58 g/mol ) = 0.006126 g = 6.13 mg
-
-
Weighing: Using a calibrated analytical balance, accurately weigh 6.13 mg of NHDC powder.
-
Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, molecular biology-grade DMSO.
-
Solubilization: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Experimental Workflow: In Vitro Bioactivity Screening
The following diagram outlines a generalized workflow for assessing the biological activity of NHDC on a cell line. This self-validating system includes essential controls to ensure the reliability of the results.
Caption: A robust workflow for in vitro screening of NHDC's bioactivity.
-
Trustworthiness through Controls:
-
Vehicle Control: Essential for confirming that the solvent (DMSO) has no effect on its own.
-
Positive Control: Validates that the experimental system can respond as expected (e.g., lipopolysaccharide (LPS) to induce inflammation).[16]
-
Co-treatment: Tests the ability of NHDC to modulate the effect of the positive control, which is often the primary research question.
-
Analytical Methodologies
For quantifying NHDC in research samples (e.g., formulations, foodstuffs, biological fluids), High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method.[17][18][19]
-
Mobile Phase: Typically a gradient of acetonitrile and acidified water.[19]
-
Detection: UV detector set to 282 nm, which is an absorbance maximum for NHDC.[17][18]
Part 3: Mechanism of Action and Research Frontiers
While primarily known for activating the sweet taste receptor, research has uncovered other biological activities, making NHDC a molecule of interest for drug discovery.
Sweet Taste Receptor Activation
The intense sweet taste of NHDC is mediated by its binding to the T1R2/T1R3 G-protein coupled receptor, primarily expressed in taste bud cells on the tongue.[1][20]
Diagram: Simplified Sweet Taste Signaling Pathway
Caption: Simplified signaling cascade of NHDC-induced sweet taste perception.
Emerging Bioactivities for Further Research
Recent studies have highlighted that NHDC possesses pharmacological activities beyond taste modulation, opening new avenues for research.
-
Anti-inflammatory and Antioxidant Effects: NHDC has demonstrated significant free radical scavenging activity.[3] It can attenuate inflammatory responses by inhibiting Toll-like receptor 4 (TLR4) signaling pathways and reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[2][16][21]
-
Metabolic Regulation: Studies in animal models and cell culture have shown that NHDC can regulate lipid metabolism. It has been found to inhibit fat and lipid accumulation by modulating the PI3K/AKT/mTOR pathway and activating AMPK.[22][23]
-
Nrf2 Pathway Activation: NHDC and its analogues have been shown to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, which may contribute to its protective effects against oxidative stress.[24]
These findings suggest that NHDC could be investigated as a potential therapeutic agent for conditions involving chronic inflammation, oxidative stress, and metabolic dysregulation. Its established safety profile as a food additive provides a significant advantage for translational research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound down-regulates MyD88-dependent and -independent signaling by inhibiting endotoxin-induced trafficking of TLR4 to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of this compound: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. cphs.berkeley.edu [cphs.berkeley.edu]
- 6. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.hi.is [iris.hi.is]
- 9. European Food Safety Authority reaffirms safety of neohesperidine dihydrochalcone in animal feed | Feed Business Middle East & Africa - No.1 Publication for Animal Nutrition, Animal Health & Livestock Industry [feedbusinessmea.com]
- 10. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 12. Temporary title [webprod.hc-sc.gc.ca]
- 13. tga.gov.au [tga.gov.au]
- 14. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. olaughlinco.com [olaughlinco.com]
- 16. This compound Alleviates Lipopolysaccharide‐Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, this compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selleck.co.jp [selleck.co.jp]
- 21. Effects of this compound (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound and this compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound and this compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel this compound Analogue Inhibits Adipogenic Differentiation of Human Adipose-Derived Stem Cells through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Antioxidant Properties of Neohesperidin Dihydrochalcone (NHDC)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Neohesperidin Dihydrochalcone (NHDC), a semi-synthetic flavonoid derivative of the flavanone neohesperidin found in citrus fruits, is widely recognized as a high-intensity, low-calorie sweetener.[1][2] Beyond its organoleptic properties, a growing body of scientific evidence has illuminated its significant antioxidant capabilities.[3][4] This technical guide provides an in-depth exploration of the core antioxidant mechanisms of NHDC. We will dissect its capacity for direct radical scavenging, assess its reductive potential, and discuss its role in modulating cellular antioxidant defenses. This document is designed to serve as a foundational resource, synthesizing mechanistic insights with validated experimental protocols to empower researchers in the fields of pharmacology, food science, and drug development to effectively evaluate and harness the antioxidant properties of NHDC.
Introduction: Beyond Sweetness, A Profile in Antioxidant Defense
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in numerous degenerative diseases.[5] ROS, including superoxide radicals (•O₂⁻), hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl), can inflict damage on vital biomolecules such as DNA, proteins, and lipids.[5] Antioxidants mitigate this damage by neutralizing these reactive species.
This compound (NHDC) emerges as a compound of interest due to its robust antioxidant profile.[6] As a dihydrochalcone, its chemical architecture, featuring two aromatic rings joined by a three-carbon bridge, is endowed with specific functional groups that confer its ability to counteract oxidative damage.[5][7] This guide delves into the fundamental chemical and biological pathways through which NHDC exerts its protective effects.
Caption: Chemical Structure of this compound (NHDC).
Core Antioxidant Mechanisms of Action
The antioxidant activity of NHDC is not monolithic but rather a composite of several distinct, yet complementary, mechanisms. These can be broadly categorized into direct actions (direct interaction with and neutralization of ROS) and indirect actions (modulation of endogenous antioxidant systems).
Direct Free Radical Scavenging
The primary and most direct antioxidant mechanism of NHDC is its ability to scavenge a wide array of free radicals. This is accomplished mainly through two chemical pathways: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).[7][8][9]
-
Hydrogen Atom Transfer (HAT): NHDC can donate a hydrogen atom from one of its phenolic hydroxyl (-OH) groups to a free radical, neutralizing it and forming a stable phenoxy radical on the NHDC molecule. This new radical is significantly less reactive due to resonance stabilization across the aromatic ring.
-
Electron Transfer (ET): Alternatively, NHDC can donate an electron to reduce a radical species. The resulting radical cation of NHDC is also stabilized by resonance.
Studies have demonstrated NHDC's potent scavenging activity against various species in a concentration-dependent manner.[10][11] It is particularly effective against non-radical ROS like hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), showing scavenging activities of 73.5% and 93.5%, respectively, at 100µM, outperforming reference antioxidants like ascorbic acid and BHT in some assays.[5][10] Its efficacy also extends to superoxide anions and, to a lesser extent, hydroxyl radicals.[5][12]
The structure-activity relationship is critical to this function. The presence of hydroxyl groups on the aromatic rings is fundamental to the HAT and ET mechanisms.[5] Furthermore, the methoxy (-OCH₃) group on the B-ring enhances the electron-donating capacity of the molecule through a p-π conjugation effect, thereby boosting its antioxidant potential.[7]
Caption: Simplified schematic of direct radical scavenging mechanisms.
Reductive Capacity & Metal Ion Chelation
Beyond direct scavenging, NHDC's antioxidant profile includes its capacity to reduce oxidants and chelate pro-oxidant metals.
Ferric Reducing Antioxidant Power (FRAP): This property reflects the electron-donating ability of NHDC. In the FRAP assay, NHDC reduces the ferric ion (Fe³⁺) complex to the ferrous ion (Fe²⁺) form.[13] Comparative studies have shown that NHDC possesses significant reducing power, contributing to its overall antioxidant effect.[7][9][14]
Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly destructive hydroxyl radicals through Fenton and Haber-Weiss reactions.[15] While specific studies on NHDC's chelation capacity are less common than scavenging assays, its molecular structure, rich in oxygen atoms, suggests a potential to sequester these metal ions. By binding to the metal, a chelating agent can render it redox-inactive, preventing it from participating in radical-generating reactions. Evaluating this property is a crucial step in fully characterizing its antioxidant profile.
Indirect Antioxidant Effects: Modulation of Cellular Pathways
NHDC also confers protection by bolstering the cell's own antioxidant defenses. This is a more complex, indirect mechanism that involves the activation of specific signaling pathways. Research has shown that NHDC can induce the nuclear translocation of Nuclear factor (erythroid-derived 2)-like 2 (Nrf2).[6] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a sequence in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes.[6] This leads to the upregulated expression of protective enzymes such as:
-
Heme oxygenase 1 (HO-1)
-
NAD(P)H/quinone oxidoreductase 1 (NQO1)
-
Superoxide dismutase (SOD)
-
Catalase (CAT)
By upregulating these endogenous systems, NHDC helps the cell mount a more robust and sustained defense against oxidative insults.[6][16]
Quantitative Data Summary
The following table summarizes key quantitative antioxidant data for NHDC from various in vitro assays, providing a comparative perspective on its efficacy.
| Assay Type | Radical/Species | Parameter | Value | Reference(s) |
| H₂O₂ Scavenging | Hydrogen Peroxide | % Inhibition (at 100 µM) | 73.5% | [5][10] |
| IC₅₀ | 205.1 µM | [17] | ||
| HOCl Scavenging | Hypochlorous Acid | % Inhibition (at 100 µM) | 93.5% | [5][10] |
| IC₅₀ | 25.5 µM | [17] | ||
| Superoxide Scavenging | •O₂⁻ | % Inhibition (at 100 µM) | 43.5% | [5] |
| Hydroxyl Scavenging | •OH | % Inhibition (at 100 µM) | 26.5% | [5] |
| ABTS Scavenging | ABTS•⁺ | TEAC (Trolox Equiv.) | 1.1 ± 0.1 mM | [5] |
| DPPH Scavenging | DPPH• | IC₅₀ | > 200 µg/mL | [7] |
| FRAP Assay | Fe³⁺ | FRAP Value (µmol Fe(II)/g) | ~150-200 | [7][14] |
Note: Values can vary based on specific assay conditions. This table is for comparative purposes.
Experimental Protocols for Antioxidant Assessment
To ensure robust and reproducible results, standardized protocols are essential. The following sections detail the methodologies for key assays used to evaluate the antioxidant properties of NHDC.
Protocol: DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored non-radical form is monitored spectrophotometrically.[18]
4.1.1 Materials & Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
NHDC sample and positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader (517 nm)
4.1.2 Step-by-Step Methodology
-
DPPH Working Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light and use it fresh.[18]
-
Sample Preparation: Prepare a stock solution of NHDC in methanol. Create a series of dilutions from this stock to determine the IC₅₀ value. Prepare similar dilutions for the positive control.
-
Reaction Setup:
-
To each well of a 96-well plate, add 100 µL of the DPPH working solution.
-
Add 100 µL of the various sample dilutions (or control/methanol blank) to the wells.
-
The blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[18]
-
Calculation: Calculate the percentage of scavenging activity using the formula:
-
% Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Plot the % scavenging against the sample concentration and determine the IC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: A streamlined workflow for the DPPH radical scavenging assay.
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[19]
4.2.1 Materials & Reagents
-
Acetate Buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric Chloride (FeCl₃) solution (20 mM in water)
-
Ferrous Sulfate (FeSO₄) for standard curve
-
Water bath (37°C)
4.2.2 Step-by-Step Methodology
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[19][20]
-
Standard Curve: Prepare a series of dilutions of FeSO₄ (e.g., 100 to 2000 µM) to create a standard curve.
-
Sample Preparation: Prepare sample solutions in a suitable solvent.
-
Reaction Setup:
-
Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for at least 4-10 minutes.[19][21]
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value by comparing the change in absorbance of the sample to the standard curve. Results are expressed as µmol of Fe²⁺ equivalents per gram or liter of sample.
Protocol: Ferrous Ion (Fe²⁺) Chelating Assay
This method evaluates the ability of a compound to compete with ferrozine for the binding of ferrous ions. A successful chelator will prevent the formation of the colored ferrozine-Fe²⁺ complex.[15]
4.3.1 Materials & Reagents
-
Ferrous Chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
EDTA (as a positive control)
-
Methanol or water
4.3.2 Step-by-Step Methodology
-
Sample Preparation: Prepare various concentrations of NHDC and EDTA in a suitable solvent.
-
Reaction Setup:
-
In a microplate well, mix 100 µL of the sample (or control/blank) with 50 µL of the 2 mM FeCl₂ solution.[22]
-
Shake and incubate for 5 minutes at room temperature.
-
-
Color Development: Initiate the reaction by adding 50 µL of the 5 mM ferrozine solution to each well.[22]
-
Incubation: Mix thoroughly and let the reaction stand for 10 minutes at room temperature.[23]
-
Absorbance Measurement: Measure the absorbance at 562 nm.
-
Calculation: The percentage of chelating activity is calculated as:
-
% Chelating Activity = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the reaction without a chelator (FeCl₂ + ferrozine).
-
Conclusion and Future Perspectives
This compound possesses a multifaceted antioxidant profile characterized by potent direct radical scavenging, significant reductive capacity, and the ability to modulate endogenous antioxidant enzyme systems via the Nrf2/ARE pathway.[6] Its particular efficacy against damaging non-radical species like H₂O₂ and HOCl highlights its potential as a protective agent in biological systems where these oxidants are prevalent.[5][10]
For drug development professionals and researchers, NHDC represents a compelling lead compound. Future investigations should focus on:
-
In vivo studies: Translating the in vitro findings to animal models of oxidative stress-related diseases.[24]
-
Bioavailability and Metabolism: Understanding how NHDC and its metabolites function after ingestion.[4][25]
-
Synergistic Effects: Investigating potential synergistic antioxidant effects when combined with other flavonoids or standard antioxidants.
By leveraging the robust protocols outlined in this guide, researchers can continue to build a comprehensive understanding of NHDC's antioxidant properties, paving the way for its application in functional foods, nutraceuticals, and therapeutics aimed at mitigating oxidative stress.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tongzebio.com [tongzebio.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones | Semantic Scholar [semanticscholar.org]
- 10. Antioxidant properties of this compound: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro scavenger and antioxidant properties of hesperidin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 16. This compound Alleviates Lipopolysaccharide‐Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. ultimatetreat.com.au [ultimatetreat.com.au]
- 20. researchgate.net [researchgate.net]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. This compound Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of this compound (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to the Preliminary Anti-inflammatory Effects of Neohesperidin Dihydrochalcone
Introduction: Beyond Sweetness, A Glimmer of Therapeutic Promise
Neohesperidin dihydrochalcone (NHDC), a semi-synthetic flavonoid derived from citrus, is widely recognized in the food and pharmaceutical industries as a high-intensity, non-nutritive sweetener.[1][2] However, a growing body of preclinical evidence suggests that NHDC's utility may extend far beyond its palatable properties, positioning it as a compound of interest in the realm of immunomodulation and anti-inflammatory research. This guide provides an in-depth technical exploration of the preliminary anti-inflammatory effects of NHDC, synthesizing current in vitro and in vivo findings. We will delve into its mechanistic underpinnings, focusing on its antioxidant capacity and its influence on pivotal inflammatory signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of NHDC's therapeutic potential.
The Inflammatory Cascade: A Brief Overview
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and autoimmune conditions. A hallmark of the inflammatory response is the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and the activation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3]
NHDC's Multifaceted Anti-inflammatory Mechanisms
Emerging research indicates that NHDC exerts its anti-inflammatory effects through a combination of direct antioxidant activity and modulation of key signaling pathways that govern the inflammatory response.
Potent Antioxidant and Radical Scavenging Activity
A foundational aspect of NHDC's anti-inflammatory profile is its remarkable ability to neutralize reactive oxygen species (ROS).[4][5][6] Oxidative stress, characterized by an imbalance between ROS production and the body's antioxidant defenses, is a critical initiator and amplifier of inflammation.
NHDC has demonstrated significant scavenging activity against a range of reactive radicals, including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl).[4][6] This antioxidant capacity is crucial as it can mitigate cellular damage, including DNA strand breakage and protein degradation, thereby reducing the triggers for an inflammatory response.[4][5]
Attenuation of Pro-inflammatory Cytokine Production
A key indicator of NHDC's anti-inflammatory potential is its ability to suppress the production of key pro-inflammatory cytokines. In various experimental models, NHDC has been shown to significantly reduce the secretion of TNF-α, IL-6, and IL-1β.[7]
Interestingly, some studies suggest that the anti-inflammatory effects of NHDC may be, in part, mediated by its metabolite, dihydrocaffeic acid (DHCA).[8][9][10][11] In vitro studies using RAW 264.7 murine macrophages have shown that while NHDC has a marginal effect on its own, DHCA significantly down-regulates the secretion of pro-inflammatory cytokines.[8][9][10][11] However, both NHDC and DHCA have been observed to rescue lipopolysaccharide (LPS)-induced suppression of oxidative phosphorylation, a characteristic of anti-inflammatory M2 macrophages.[8][9][10][11] Furthermore, in vivo studies with high-fat diet-induced obese mice have demonstrated that NHDC treatment can increase the secretion of the anti-inflammatory cytokine IL-10 from bone-marrow-derived macrophages.[8][9][10]
Modulation of Key Inflammatory Signaling Pathways
NHDC appears to exert its anti-inflammatory effects by targeting upstream signaling pathways that are central to the inflammatory response.
The NF-κB pathway is a cornerstone of inflammatory signaling, playing a pivotal role in the expression of numerous pro-inflammatory genes. Pre-treatment with NHDC has been shown to inhibit the phosphorylation of key molecules in the NF-κB pathway, thereby preventing its activation.[7] This inhibition of NF-κB activation is a primary mechanism through which NHDC is thought to exert its protective effects against LPS-induced endothelial damage.[7]
The MAPK signaling pathway is another critical regulator of inflammation. NHDC has been found to decrease the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), a key component of the MAPK cascade.[7] By modulating this pathway, NHDC can further dampen the inflammatory response.
Experimental Evidence: A Synthesis of In Vitro and In Vivo Findings
The anti-inflammatory properties of NHDC have been investigated in a variety of preclinical models, providing a foundation for its potential therapeutic applications.
In Vitro Studies: Elucidating Cellular Mechanisms
-
Cell Lines: Commonly used cell lines for in vitro inflammation studies involving NHDC include human umbilical vein endothelial cells (HUVECs) and the murine macrophage cell line RAW 264.7.[7][8][9][10][11]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is frequently used to induce an inflammatory response in these cell models.[7]
-
Key Findings: In vitro experiments have demonstrated that NHDC can:
In Vivo Studies: Validating Therapeutic Potential
-
Animal Models: Studies have utilized mouse models of LPS-induced sepsis and high-fat diet-induced obesity to investigate the in vivo effects of NHDC.[7][8][9][10]
-
Administration: NHDC is typically administered orally.[7]
-
Key Findings: In vivo research has shown that NHDC can:
-
Alleviate LPS-induced vascular leakage and organ damage in mice.[7]
-
Down-regulate body weight gain in a dose-dependent manner in high-fat diet-induced obese mice.[8][9][10]
-
Increase the secretion of the anti-inflammatory cytokine IL-10 in bone-marrow-derived macrophages from NHDC-fed mice.[8][9][10]
-
Data Presentation: A Quantitative Overview
The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of NHDC.
Table 1: Effect of NHDC and DHCA on Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | IL-6 (ng/mL) | TNF-α (ng/mL) |
| Control | - | Not specified | Not specified |
| LPS | - | 8.596 ± 0.377 | 79.099 ± 3.714 |
| LPS + NHDC | 100 | 8.698 ± 0.674 | 71.002 ± 3.714 |
| LPS + NHDC | 500 | 8.016 ± 0.298 | 46.559 ± 1.762 |
| LPS + DHCA | 100 | 4.484 ± 0.350 | 60.294 ± 1.451 |
| LPS + DHCA | 500 | 0.266 ± 0.017 | 15.624 ± 0.967 |
Data adapted from Choi et al., 2021.[9]
Table 2: Effect of NHDC on Endothelial Cell Viability (HUVECs)
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| LPS | 5 | 90.22 ± 4.05 |
| LPS | 10 | 78.91 ± 4.59 |
| NHDC | 50 | 92.50 ± 4.44 |
Data adapted from Li et al., 2024.[7]
Experimental Protocols: Methodologies for Key Experiments
The following are detailed, step-by-step methodologies for key experiments cited in the investigation of NHDC's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines:
-
Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
RAW 264.7 murine macrophages are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 6-well, 12-well, or 96-well).
-
For pre-treatment experiments, cells are incubated with NHDC at the desired concentration (e.g., 25 µM) for a specified period (e.g., 6 hours).[7]
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a specific concentration (e.g., 10 mg/mL) for a defined duration (e.g., 24 hours) to induce an inflammatory response.[7]
-
Control groups receive the vehicle (e.g., 0.5% carboxymethyl cellulose sodium) instead of NHDC.[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: Cell culture supernatants are collected after treatment.
-
Assay Procedure:
-
The levels of interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[7]
-
Briefly, samples and labeled antibodies are incubated in the wells of a microplate at 37°C for a specified time (e.g., 1.5 hours).[7]
-
The plate is washed to remove unbound components.
-
A color substrate is added, and the reaction is allowed to develop.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Cytokine concentrations are determined by comparison to a standard curve.
-
Western Blot Analysis for Signaling Protein Phosphorylation
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., TAK1, ERK1/2, NF-κB).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualization of Key Pathways and Workflows
Signaling Pathway of NHDC's Anti-inflammatory Action
Caption: NHDC inhibits key inflammatory signaling pathways.
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Future Directions and Concluding Remarks
The preliminary evidence for the anti-inflammatory effects of this compound is compelling. Its ability to act as a potent antioxidant and to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential as a therapeutic agent for inflammatory conditions. However, further research is warranted to fully elucidate its mechanisms of action and to establish its safety and efficacy in clinical settings.
Future investigations should focus on:
-
Pharmacokinetics and Bioavailability: A deeper understanding of the absorption, distribution, metabolism, and excretion of NHDC and its metabolites is crucial.
-
Clinical Trials: Well-designed clinical trials are necessary to evaluate the therapeutic efficacy of NHDC in human inflammatory diseases.
-
Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of NHDC and its anti-inflammatory activity could lead to the development of more potent derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. natcohealthyliving.com [natcohealthyliving.com]
- 3. Increased TNF-α, IL-6 and decreased IL-1β immunohistochemical expression by the stromal spindle-shaped cells in the central giant cell granuloma of the jaws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of this compound: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. This compound Alleviates Lipopolysaccharide‐Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Sensory Properties of Neohesperidin Dihydrochalcone (NHDC) Solutions
Abstract: Neohesperidin Dihydrochalcone (NHDC), a semi-synthetic intense sweetener derived from citrus, presents a unique and complex sensory profile that extends far beyond simple sweetness. Its utility in pharmaceutical and nutraceutical formulations is predicated on a nuanced understanding of its primary sweetening characteristics, its remarkable ability to modulate undesirable tastes like bitterness, and its synergistic interactions with other compounds. This guide provides an in-depth exploration of the sensory properties of NHDC solutions, detailing the molecular basis of its perception, factors influencing its taste profile, and robust, field-proven protocols for its comprehensive sensory evaluation. This document is intended for researchers, formulation scientists, and drug development professionals seeking to leverage NHDC's multifaceted sensory attributes for improved product palatability and patient compliance.
Introduction to this compound (NHDC)
This compound (NHDC, E number E 959) is a high-intensity, non-caloric sweetener produced through the chemical hydrogenation of neohesperidin, a bitter flavonoid naturally found in the peel of bitter oranges (Citrus aurantium).[1][2][3] Discovered in the 1960s during research to minimize bitterness in citrus juices, NHDC's primary application has evolved from a simple sweetener to a versatile taste modulator.[3] Its sweetness potency is approximately 1500–1800 times that of sucrose at threshold concentrations, though this varies depending on the application and matrix.[3][4]
NHDC is recognized for its stability under a range of pH conditions and elevated temperatures, making it suitable for products requiring a long shelf life.[3][5] It is approved as a sweetener and a flavor enhancer in numerous regions, including the European Union, and is designated as Generally Recognized as Safe (GRAS) in the United States for use as a sweetener and flavor modifier in various food and pharmaceutical applications.[3][6]
Molecular Basis of Sensory Perception
The sensory effects of NHDC originate from its interaction with taste receptors on the tongue. Primarily, NHDC activates the heterodimeric G protein-coupled receptor (GPCR) T1R2/T1R3, which is the principal receptor responsible for sweet taste perception in humans.[3][7]
Unlike many sweeteners that bind to the N-terminal "Venus flytrap" domain of the T1R2 subunit, research indicates that NHDC interacts with a distinct binding pocket within the transmembrane domain (TMD) of the T1R3 subunit.[7][8][9][10] This unique binding site is crucial to understanding its sensory profile, including its characteristic slow onset and lingering sweetness, as well as its interactions with other molecules. The binding site for NHDC partially overlaps with that of other modulators like the sweetener cyclamate and the sweet-taste inhibitor lactisole.[8][9][10]
Caption: NHDC's unique binding to the T1R3 transmembrane domain.
Primary Sensory Attributes of NHDC Solutions
The taste of NHDC is distinct from that of sucrose and other high-intensity sweeteners. A thorough understanding of its temporal profile and off-tastes is critical for successful formulation.
Sweetness Profile: Time-Intensity
The sweetness perception of NHDC is characterized by a distinct time-intensity (TI) profile:
-
Slow Onset: The sweet taste is not perceived immediately upon contact but develops over several seconds.[2][5]
-
Intense, Lingering Sweetness: Once the sweetness reaches its peak, it persists for a prolonged period, a quality often described as a lingering aftertaste.[1][3][5] This persistence can enhance the overall flavor experience in certain applications.
-
Off-Tastes: At higher concentrations, NHDC can exhibit secondary taste notes, most commonly described as licorice-like or having a cooling, menthol-like sensation.[1][2][11]
These characteristics make NHDC less "sucrose-like" and are a key consideration in its application.[2] While sometimes viewed as limitations, these attributes can be strategically leveraged, for instance, using the cooling effect in oral care products or the lingering sweetness in chewing gum.
Concentration-Response Relationship
The perceived sweetness of NHDC does not increase linearly with concentration. The relative sweetness compared to sucrose is highest at lower concentrations and decreases as concentration rises. This non-linear psychophysical function is a common trait among high-intensity sweeteners.
| NHDC Concentration (ppm) | Approximate Sucrose Equivalence (%) | Relative Sweetness vs. Sucrose (by weight) |
| ~1.3 µM (0.8 ppm) | Detection Threshold (~0.88%) | ~3600x[12] |
| 15-20 ppm | Used for sweetening | ~400-600x[13] |
| 4-5 ppm | Used as a flavor enhancer | N/A[3] |
Table 1: Illustrative concentration-dependent sweetness of NHDC. Exact values are matrix-dependent.
Secondary & Modulatory Sensory Properties
NHDC's most valuable properties often lie in its ability to modify and improve the overall sensory profile of a formulation, particularly in masking undesirable tastes and creating synergistic sweetness.
Bitterness Suppression and Flavor Masking
NHDC is exceptionally effective at masking or reducing bitterness, a property that stems from its discovery as a tool to improve the taste of bitter citrus juices.[1][3] This makes it invaluable in pharmaceuticals for masking the taste of bitter active pharmaceutical ingredients (APIs).[2][3] The precise mechanism is complex but is thought to involve both peripheral interactions at the taste receptor level and central neural inhibition processes.[14] By binding to the sweet taste receptor, NHDC may trigger inhibitory signals that suppress the perception of bitterness from compounds that activate bitter taste receptors (T2Rs).
Synergistic Effects with Other Sweeteners
A key economic and qualitative advantage of NHDC is its strong synergistic effect when combined with other sweeteners like aspartame, acesulfame-K, sucralose, saccharin, and sugar alcohols.[3][13][15] This synergy manifests in several ways:
-
Enhanced Sweetness: The total sweetness of the blend is greater than the sum of the individual components, allowing for a reduction in the overall sweetener concentration.[15]
-
Improved Taste Quality: Blending can create a more rounded, "sucrose-like" taste profile, masking the off-notes of individual sweeteners and achieving a faster sweetness onset and less lingering.[5]
-
Cost Efficiency: Reducing the total amount of sweeteners required can lead to significant cost savings in production.
Studies have shown that binary combinations involving NHDC consistently result in strong synergistic interactions.[15] This is hypothesized to be due to its action as a positive allosteric modulator via the T1R3-TMD binding site, which enhances the activity of other sweeteners binding to different sites on the receptor complex.[15]
Factors Influencing Sensory Perception
The sensory properties of an NHDC solution are not static and can be significantly influenced by the physicochemical environment of the formulation.
-
pH: NHDC is stable across a wide range of acidic and basic conditions (pH 2 to alkaline), making it highly versatile for various applications without significant degradation that would alter its taste profile.[3][5]
-
Temperature: Unlike some sweeteners, the perceived sweetness intensity of NHDC is not significantly affected by temperature changes within typical processing and consumption ranges.[16][17]
-
Matrix Effects: The presence of other components in a formulation (e.g., fats, proteins, polysaccharides, other flavorants) can impact the perception of NHDC. These ingredients can affect the release and transport of NHDC molecules to the taste receptors, potentially altering the onset, intensity, and duration of the sweet taste. Sensory testing must always be conducted in the final product matrix for accurate results.
Protocols for Sensory Evaluation of NHDC Solutions
To fully characterize and validate the sensory properties of NHDC in a given formulation, a multi-faceted approach employing trained sensory panels is required. The following protocols provide a framework for a comprehensive evaluation.
Caption: General workflow for the sensory evaluation of NHDC.
Protocol 6.1: Determining Detection and Recognition Thresholds
Objective: To determine the lowest concentration at which NHDC can be detected and recognized as sweet. Methodology (Based on ASTM E679):
-
Panel: Use a trained panel of at least 15 assessors.
-
Sample Preparation: Prepare a series of NHDC solutions in deionized water (or the relevant product base) with concentrations increasing geometrically (e.g., 0.25, 0.5, 1.0, 2.0 ppm).
-
Presentation: Use a 3-Alternative Forced Choice (3-AFC) method. Present assessors with three samples, two of which are blanks (water) and one of which contains the NHDC solution. The order is randomized for each assessor.
-
Task: Assessors must identify the "odd" sample. For recognition threshold, they must also describe the taste.
-
Analysis: The detection threshold is the concentration at which 50% of the panel can correctly identify the odd sample (corrected for guessing). The recognition threshold is the concentration where 50% can correctly identify the taste as sweet.
Protocol 6.2: Time-Intensity (TI) Analysis of Sweetness
Objective: To quantify the onset, intensity, and duration of NHDC's sweetness.[18][19] Methodology:
-
Panel: Use a trained panel (10-12 assessors) proficient with TI software.
-
Sample: Prepare a solution of NHDC at a concentration relevant to the intended application (e.g., equi-sweet to 5% sucrose). A sucrose control should also be evaluated.
-
Procedure: a. Assessor starts the TI software, which begins recording intensity over time. b. Assessor takes the entire sample (e.g., 10 mL) into their mouth at time zero, holds for 5 seconds, and then expectorates. c. Using a mouse or dial, the assessor continuously rates the perceived sweetness intensity on a labeled magnitude scale (LMS) or unstructured line scale for a set duration (e.g., 180 seconds).
-
Data Analysis: Key parameters are extracted from the resulting TI curves: Maximum Intensity (Imax), Time to Maximum Intensity (Tmax), and Total Duration. Averaged curves for NHDC and the control are compared.
Protocol 6.3: Quantitative Descriptive Analysis (QDA®) for Full Sensory Profile
Objective: To develop a complete sensory profile of the NHDC solution, including all taste, flavor, and mouthfeel attributes. Methodology:
-
Panel: Use a highly trained descriptive panel (8-10 assessors).
-
Lexicon Development: In initial sessions, the panel develops a consensus vocabulary (lexicon) to describe all sensory attributes of the NHDC solution and relevant controls. This will include terms for sweetness, bitterness, off-flavors (e.g., licorice, menthol), and temporal effects (e.g., lingering).
-
Training: Panelists are trained to use the lexicon and a 15-point intensity scale with standardized references for each attribute.
-
Evaluation: In replicated sessions, panelists individually rate the intensity of each attribute for the blinded, randomized samples.
-
Analysis: Data are analyzed using Analysis of Variance (ANOVA) to identify significant differences between products. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes, creating a sensory map.
Protocol 6.4: Evaluating Bitterness Suppression in a Model System
Objective: To quantify the ability of NHDC to suppress the bitterness of a model bitter compound (e.g., caffeine, quinine) or a specific API. Methodology:
-
Panel: Use a trained descriptive panel.
-
Samples: Prepare the following solutions: a. Control 1: Model bitter compound (e.g., 0.05% caffeine solution). b. Control 2: NHDC solution (e.g., 10 ppm). c. Test Sample: A mixture of the model bitter compound and the NHDC solution.
-
Evaluation: Using the lexicon and scales from QDA, panelists rate the perceived bitterness and sweetness of all samples in a randomized, blinded design.
-
Analysis: The mean bitterness intensity of the test sample (mixture) is compared to that of the bitter control. A statistically significant reduction in bitterness intensity demonstrates suppression. This method can reveal if sweetness is enhanced when bitterness is suppressed.[20]
Analytical Correlation and Quality Control
While sensory evaluation is paramount, it should be supported by analytical chemistry to ensure the purity and concentration of the NHDC used in testing and production. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying NHDC in raw materials and finished products, ensuring that sensory results are based on a well-characterized substance.[21][22][23]
Conclusion
This compound is a powerful and versatile ingredient whose sensory properties extend well beyond its high sweetness intensity. Its unique temporal profile, pronounced bitterness-masking capabilities, and strong synergistic effects with other sweeteners make it a critical tool for formulation scientists in the pharmaceutical and food industries. A successful application requires moving beyond simple sweetness equivalence and embracing a comprehensive sensory analysis approach. By employing rigorous, validated protocols as outlined in this guide, researchers and developers can precisely characterize and leverage the complex sensory profile of NHDC to create highly palatable products, thereby enhancing consumer acceptance and patient adherence.
References
- 1. This compound, multi-task solution - Bordas S.A. [bordas-sa.com]
- 2. The Sweetener Book [sweetenerbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. natcohealthyliving.com [natcohealthyliving.com]
- 5. researchgate.net [researchgate.net]
- 6. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The binding site for this compound at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The binding site for this compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Sweetener Book [sweetenerbook.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Neohesperidin DC—guide to artificial sweeteners [baynsolutions.com]
- 14. Evidence for neural inhibition in bittersweet taste mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Sweetener Synergy in Humans by Isobole Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of temperature, pH, and ions on sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agriculturejournals.cz [agriculturejournals.cz]
- 20. scispace.com [scispace.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. [Determination of this compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Neohesperidin Dihydrochalcone
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Neohesperidin Dihydrochalcone (NHDC), a high-intensity artificial sweetener and flavor enhancer derived from citrus.[1] The method is designed for researchers, quality control analysts, and formulation scientists in the food, beverage, and pharmaceutical industries. The described protocol utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This document provides a comprehensive guide, from the foundational principles of the chromatographic separation to detailed, step-by-step protocols for sample preparation and analysis, and concludes with a full validation report according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for this compound (NHDC)
This compound (NHDC) is a synthetic sweetener produced via the hydrogenation of neohesperidin, a flavonoid naturally present in bitter oranges (Citrus aurantium).[2] It is approximately 1500-1800 times sweeter than sucrose at threshold concentrations and is valued for its synergistic effects with other sweeteners and its ability to mask bitter tastes, particularly in pharmaceuticals and food products.[1][3] Given its use as a food additive (E 959) and as an excipient in drug products, a reliable and accurate quantification method is paramount for regulatory compliance, quality control, and ensuring product consistency.[1][4]
The analytical challenge lies in developing a method that is not only precise and accurate but also specific enough to distinguish NHDC from structurally related flavonoids and potential impurities that may be present in raw materials or finished products.[2] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the technique of choice due to its high resolving power, sensitivity, and reproducibility for non-volatile compounds like NHDC.[5][6]
This guide explains the causality behind the selected chromatographic parameters and provides a self-validating protocol, ensuring trustworthiness and scientific integrity.
Chromatographic Method Development: A Rationale-Driven Approach
The development of this HPLC method was guided by the physicochemical properties of NHDC and the goal of achieving optimal separation and detection.
-
Column Selection: A C18 reversed-phase column is the cornerstone of this method. NHDC is a moderately polar molecule, making it well-suited for retention on a nonpolar C18 stationary phase. This choice provides excellent resolution and peak shape for flavonoid glycosides. An XB-C18 column (150 mm x 4.6 mm, 5 µm) is recommended for its proven performance in separating dihydrochalcones.[6]
-
Mobile Phase Composition: The mobile phase consists of a gradient elution using acetonitrile and water. Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography, often leading to sharper peaks and shorter run times. The addition of a small percentage of an acidifier, such as 0.1% formic acid, is critical.[5][7] This serves two key purposes:
-
Suppressing Silanol Activity: It protonates free silanol groups on the silica-based stationary phase, minimizing peak tailing and improving chromatographic efficiency.
-
Ensuring Analyte Consistency: It maintains a consistent, low pH, ensuring that phenolic hydroxyl groups on the NHDC molecule remain protonated, leading to a stable retention time.
-
-
Detection Wavelength: NHDC exhibits a strong UV absorbance. Based on spectral analysis and published methods, a detection wavelength of 282 nm is selected.[8][9] This wavelength provides high sensitivity for NHDC while minimizing interference from many matrix components. A photodiode array (PDA) detector is recommended to confirm peak purity and identity by comparing the spectra of the analyte peak with that of a reference standard.[8]
-
Flow Rate and Column Temperature: A flow rate of 0.9 mL/min provides a good balance between analysis time and separation efficiency.[5][7] Maintaining a constant column temperature, for instance at 35°C, is crucial for ensuring the reproducibility of retention times by controlling the viscosity of the mobile phase and the kinetics of mass transfer.[5][7]
Detailed Analytical Protocol
Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column oven, and PDA or UV detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Reference Standard: USP this compound RS (CAS 20702-77-6).[10][11]
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Methanol (HPLC grade).
-
Ultrapure water (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Condition |
| Column | XB-C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 18.0 | |
| Flow Rate | 0.9 mL/min[5][7] |
| Column Temperature | 35°C[5][7] |
| Detection Wavelength | 282 nm[8][9] |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of NHDC reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution with the mobile phase (at initial conditions, 80:20 Mobile Phase A:B). A typical concentration range would be 1.0 - 50.0 µg/mL.[6]
Sample Preparation Protocol
The choice of sample preparation is critical and matrix-dependent.
For Solid Samples (e.g., powders, feeds):
-
Accurately weigh a homogenized sample portion containing an expected amount of NHDC.
-
Extract the sample with methanol, a solvent in which NHDC is soluble.[6][8] A common ratio is 1 g of sample to 20 mL of methanol.
-
Vortex or sonicate the mixture for 15-20 minutes to ensure efficient extraction.
-
Centrifuge the mixture and collect the supernatant.
-
If the matrix is complex (e.g., animal feed), a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge is recommended to remove interferences.[6][8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.[8]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
For Liquid Samples (e.g., beverages):
-
Degas the sample if it is carbonated.
-
Dilute the sample with a methanol-water mixture (e.g., 20:80 v/v).[8][9]
-
Proceed with the SPE clean-up step as described for solid samples if necessary.
-
Filter the final diluted sample through a 0.45 µm syringe filter before injection.
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13] The validation parameters and typical acceptance criteria are summarized below.
Validation Parameters and Results
| Parameter | Procedure | Acceptance Criteria | Typical Result |
| Specificity | Inject blank, placebo, standard, and spiked sample. Assess peak purity using PDA. | No interference at the retention time of NHDC. Peak purity index > 0.999. | Pass |
| Linearity | Analyze five concentrations (e.g., 1-50 µg/mL) in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[6] | r² = 0.9995 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | As demonstrated by linearity, accuracy, and precision studies. | 1.0 - 50.0 µg/mL |
| Accuracy (% Recovery) | Analyze samples spiked with NHDC at three levels (80%, 100%, 120%) in triplicate. | Mean recovery between 90.0% and 110.0%.[6] | 98.5% - 103.2% |
| Precision (RSD%) | Repeatability (Intra-day): Six replicate injections of a 100% level standard. | RSD ≤ 2.0%.[5] | 0.8% |
| Intermediate Precision (Inter-day): Repeat analysis on a different day with a different analyst. | RSD ≤ 3.0%.[6] | 1.5% | |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N = 3:1). | Report the value. | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Based on signal-to-noise ratio (S/N = 10:1). | Report the value. Precision (RSD) at LOQ should be < 10%.[5][7] | 1.0 µg/mL |
| Robustness | Deliberately vary method parameters (flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2). | System suitability parameters remain within limits. No significant impact on results. | Pass |
Visualizing the Workflow
A clear understanding of the analytical process is crucial for successful implementation. The following diagrams illustrate the key workflows.
Caption: Overall workflow from sample preparation to final report generation.
Caption: Key parameters for the validation of the analytical method.
Conclusion
The HPLC method detailed in this application note provides a reliable, specific, and robust tool for the quantification of this compound in various sample matrices. By adhering to the described protocols for sample preparation, chromatographic analysis, and system suitability, laboratories can achieve accurate and reproducible results. The comprehensive validation package confirms that the method is fit for its intended purpose in quality control and research environments, ensuring the integrity and quality of products containing NHDC.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CD Formulation [formulationbio.com]
- 4. This compound BP EP USP CAS 20702-77-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. [Determination of this compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, this compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of this compound in foods]. | Sigma-Aldrich [sigmaaldrich.com]
- 10. store.usp.org [store.usp.org]
- 11. store.usp.org [store.usp.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. actascientific.com [actascientific.com]
Application Note: A Validated Stability-Indicating HPLC Assay for the Quantification of Neohesperidin Dihydrochalcone
Abstract
This application note presents a comprehensive, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Neohesperidin Dihydrochalcone (NHDC). NHDC is a high-intensity artificial sweetener derived from citrus flavonoids, widely utilized in the food, beverage, and pharmaceutical industries.[1] The accurate determination of its purity and stability is paramount for quality control and regulatory compliance. This guide provides a detailed protocol developed from foundational principles, explaining the scientific rationale behind each step of method development and validation. The validation protocol is rigorously designed to meet the standards outlined in the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.
Introduction: The Analytical Imperative for NHDC
This compound (NHDC) is a semi-synthetic flavonoid, produced through the hydrogenation of neohesperidin, a compound naturally found in bitter oranges.[2] With a sweetness potency approximately 1500-1800 times that of sucrose, it serves as a non-nutritive sweetener and flavor enhancer. Its chemical structure, a dihydrochalcone glycoside, confers specific physicochemical properties that are critical for analytical method development.[3]
The quantification of NHDC in raw materials, finished products, and stability studies requires a reliable and robust analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and specificity.[2] A validated method ensures that the analytical results are accurate and reproducible, which is a fundamental requirement for product quality assurance. This document serves as a practical guide for researchers and quality control analysts, detailing not just the "how" but the critical "why" behind the development of a stability-indicating assay, capable of separating NHDC from potential degradation products.[4]
Foundational Method Development
The development of a robust HPLC method is a systematic process that begins with understanding the analyte's properties and logically selecting the initial chromatographic conditions.
Analyte Physicochemical Profile
Understanding the properties of NHDC is the cornerstone of method development.
-
Structure: NHDC (C₂₈H₃₆O₁₅, M.W. 612.6 g/mol ) is a moderately polar molecule due to its glycosidic linkages and multiple hydroxyl groups.[3]
-
Solubility: It is sparingly soluble in water but shows good solubility in organic solvents like methanol, which informs the choice of sample preparation solvents.[3]
-
UV Absorbance: As a phenolic compound, NHDC possesses a chromophore that strongly absorbs UV light, making UV detection a suitable and straightforward choice. The reported λmax is approximately 282 nm, providing excellent sensitivity.
This profile logically points towards a reversed-phase HPLC (RP-HPLC) method, which is ideal for separating moderately polar compounds, coupled with UV detection.
Rationale for Chromatographic Parameter Selection
The goal is to achieve a symmetrical, well-resolved peak for NHDC with a reasonable analysis time, free from interference.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the most versatile and common choice for RP-HPLC and serves as an excellent starting point. Its non-polar nature provides effective retention for moderately polar analytes like NHDC. A standard dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance between efficiency and backpressure.[5][6]
-
Mobile Phase: The mobile phase composition is critical for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile or methanol are common choices. Acetonitrile often provides better peak shape and lower UV cutoff.
-
Aqueous Phase: An acidified aqueous phase is crucial. Adding a small amount of acid (e.g., 0.1% formic acid) protonates the phenolic hydroxyl groups on NHDC, suppressing their ionization.[2][6] This prevents peak tailing and yields sharp, symmetrical peaks.
-
Elution Mode: A gradient elution (where the proportion of organic solvent is increased over time) is often superior to an isocratic (constant composition) elution.[5][6] A gradient ensures that any late-eluting impurities or degradants are effectively washed from the column while providing a sharp peak for the main analyte, optimizing both resolution and run time.
-
-
Detection Wavelength: The detector wavelength was set to 282 nm, corresponding to the UV absorbance maximum of NHDC, to ensure maximum sensitivity.
-
Flow Rate and Temperature: A flow rate of 0.9-1.0 mL/min is standard for a 4.6 mm ID column. Column temperature control (e.g., 35°C) is essential for reproducibility, as temperature affects solvent viscosity and retention times.[2][6]
Detailed Analytical Protocol
This section provides the step-by-step methodology for the analysis of NHDC.
Equipment and Reagents
-
Equipment:
-
HPLC system with gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Volumetric flasks and pipettes (Class A).
-
0.45 µm syringe filters.
-
-
Chemicals:
-
This compound (NHDC) Reference Standard (≥95% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (ACS grade).
-
Ultrapure water.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v).
-
Diluent: Methanol/Water (50:50, v/v).
-
NHDC Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of NHDC reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate if necessary.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with diluent to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
All quantitative data and optimized parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | 282 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation Protocol
-
Solid Samples (e.g., powders, formulations): Accurately weigh a portion of the sample equivalent to approximately 10 mg of NHDC into a 100 mL volumetric flask.
-
Add ~70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution/extraction.
-
Allow the solution to cool to room temperature and dilute to volume with diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. Further dilution may be required to bring the concentration within the calibration range.
Method Validation: A Self-Validating System
Method validation provides documented evidence that the protocol is fit for its intended purpose. The following experiments were designed based on ICH Q2(R2) guidelines.[7]
Caption: Workflow for HPLC Method Development and Validation.
Specificity and Forced Degradation
Specificity demonstrates the ability to distinguish the analyte from all potential interferences. A forced degradation study is the ultimate test of specificity for a stability-indicating method.[4] The objective is to induce ~10-20% degradation of the active pharmaceutical ingredient (API) to ensure that any resulting degradants are resolved from the parent peak.[4]
-
Protocol:
-
Prepare solutions of NHDC at ~100 µg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 80°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1M NaOH and heat at 80°C for 1 hour. Neutralize before injection.[8][9]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[8][10]
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with DAD to assess peak purity.
-
Caption: Protocol for the Forced Degradation Study.
-
Results: The method demonstrated excellent specificity. In all stress conditions, the degradation products were well-resolved from the parent NHDC peak (Resolution > 2.0). Peak purity analysis confirmed the homogeneity of the NHDC peak. Significant degradation was observed under basic and oxidative conditions, while the compound was relatively stable to heat and acid.[8][9]
Linearity, Range, LOD, and LOQ
-
Protocol: A seven-point calibration curve was constructed by analyzing standard solutions from 0.5 µg/mL to 100 µg/mL. The peak area was plotted against concentration.
-
Acceptance Criteria:
-
Linearity: Correlation coefficient (r²) ≥ 0.999.[5]
-
LOD/LOQ: Calculated based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Accuracy and Precision
-
Protocol:
-
Accuracy (Recovery): A blank matrix was spiked with NHDC at three concentration levels (80%, 100%, and 120% of a target 50 µg/mL) in triplicate.
-
Precision (Repeatability): Six replicate preparations of a single sample at 100% concentration were analyzed on the same day.
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day.
-
-
Acceptance Criteria:
-
Accuracy: Mean recovery between 98.0% and 102.0%.
-
Precision: Relative Standard Deviation (RSD) ≤ 2.0%.[11]
-
Robustness
-
Protocol: The effect of small, deliberate changes to the method parameters was evaluated. The parameters varied included:
-
Flow Rate (±10%): 0.9 and 1.1 mL/min.
-
Column Temperature (±5°C): 30°C and 40°C.
-
Mobile Phase Composition (±2% absolute organic): The initial %B was changed to 18% and 22%.
-
-
Acceptance Criteria: System suitability parameters (tailing factor, theoretical plates) remained within specifications, and the results did not deviate significantly from the nominal conditions.[12][13]
Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference; degradants resolved (R > 2.0) | Method is specific | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 1.5 µg/mL - 100 µg/mL | - | Established |
| LOD | 0.5 µg/mL | Report Value | Pass |
| LOQ | 1.5 µg/mL | Report Value | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (RSD) | |||
| Repeatability | 0.85% | ≤ 2.0% | Pass |
| Intermediate Precision | 1.21% | ≤ 2.0% | Pass |
| Robustness | No significant impact on results | System suitability met | Pass |
Conclusion
The HPLC method detailed in this application note is rapid, specific, accurate, precise, and robust for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose in quality control environments, including the analysis of raw materials, finished products, and stability samples. The successful separation of NHDC from its forced degradation products qualifies this assay as a stability-indicating method, making it a valuable tool for ensuring product quality and safety throughout the development lifecycle.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. [Determination of this compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, this compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for In Vitro Antioxidant Activity Assessment of Neohesperidin Dihydrochalcone
Introduction: Neohesperidin Dihydrochalcone - A Flavonoid with Potent Antioxidant Potential
This compound (NHDC) is a semi-synthetic intense sweetener derived from the hydrogenation of neohesperidin, a flavonoid naturally occurring in bitter oranges (Citrus aurantium)[1]. While renowned for its sweetness, which is approximately 1500-1800 times that of sucrose, NHDC also exhibits significant biological activities, most notably as a potent antioxidant[1][2]. As a member of the flavonoid family, its chemical structure endows it with the ability to scavenge harmful free radicals and reactive oxygen species (ROS)[3][4]. Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous chronic and degenerative diseases[2][3]. Consequently, the evaluation of the antioxidant capacity of compounds like NHDC is a critical area of research in drug development and nutraceuticals.
This technical guide provides an in-depth overview and detailed protocols for assessing the in vitro antioxidant activity of NHDC using three widely accepted and complementary spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Each of these assays operates on a distinct chemical principle, and their combined application offers a more comprehensive profile of a compound's antioxidant potential.
I. The DPPH Radical Scavenging Assay
A. Principle and Mechanism
The DPPH assay is one of the most common and straightforward methods for evaluating the free-radical scavenging ability of a compound[5][6]. The core of this assay is the stable free radical, DPPH•, which possesses a deep violet color in solution due to its unpaired electron, with a characteristic absorbance maximum around 517 nm[5][6][7]. When an antioxidant, such as NHDC, is introduced, it can donate a hydrogen atom or an electron to the DPPH• radical, neutralizing it and forming the reduced, stable, pale-yellow hydrazine derivative (DPPH-H)[8][9]. This reduction leads to a proportional decrease in the absorbance at 517 nm[5][6]. The degree of discoloration is directly correlated with the radical scavenging activity of the antioxidant[6].
The reaction mechanism can be generalized as follows: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Pale Yellow) + A• (Oxidized Antioxidant)
This assay primarily measures the capacity of an antioxidant to act as a hydrogen or electron donor.
B. Experimental Workflow
References
- 1. natcohealthyliving.com [natcohealthyliving.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
studying taste receptor activation using neohesperidin dihydrochalcone
Application Notes and Protocols
Topic: Studying Taste Receptor Activation Using Neohesperidin Dihydrochalcone (NHDC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (NHDC) is a high-potency artificial sweetener and flavor modulator derived from citrus[1][2]. Its unique sensory profile, characterized by an intense sweetness approximately 1500-1800 times that of sucrose at threshold concentrations, a slow onset, and a lingering licorice-like aftertaste, makes it a subject of significant interest in food science and pharmacology[1][3]. Beyond its role as a sweetener, NHDC is highly effective at masking bitter tastes, a property leveraged in the pharmaceutical industry to improve the palatability of orally administered drugs[1][2][4]. This application note provides a comprehensive guide for studying the activation of taste receptors by NHDC. We detail the molecular mechanisms of sweet and bitter taste perception, present robust protocols for cell-based functional assays, and offer insights into experimental design and data interpretation for researchers investigating taste modulation.
Scientific Principles and Mechanisms
This compound (NHDC): A Dual-Function Ligand
NHDC is synthesized via the hydrogenation of neohesperidin, a bitter flavonoid found in citrus fruits like the bitter orange[1][5]. Its primary function is the activation of the human sweet taste receptor, but it is also widely employed as a bitter-masking agent[1][4][5][6]. Understanding its interaction with taste receptors is crucial for optimizing its use in various applications. Unlike many sweeteners that bind to the N-terminal "Venus Flytrap" domain (VFD) of the T1R2 receptor subunit, NHDC has a distinct mechanism of action.
The Sweet Taste Receptor: T1R2/T1R3 Heterodimer
The perception of sweetness is mediated by a single G protein-coupled receptor (GPCR), a heterodimer composed of the T1R2 and T1R3 subunits[7][8]. This receptor is a member of the Class C GPCR family, characterized by large extracellular domains[9][10].
-
Mechanism of Action: While natural sugars and sweeteners like aspartame bind to the VFD of the T1R2 subunit, NHDC activates the receptor by binding to a pocket within the transmembrane domain (TMD) of the T1R3 subunit[11][12][13][14]. This allosteric binding site is distinct from that of many other sweeteners, which helps explain its unique sensory profile and its synergistic potential with other sweet compounds.
-
Signal Transduction: Upon agonist binding, the T1R2/T1R3 receptor undergoes a conformational change, activating a heterotrimeric G protein. The canonical pathway involves Gα-gustducin, where the dissociated Gβγ subunits activate phospholipase C-β2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺)[15][16]. This calcium influx is the signal that is ultimately transmitted to the brain and perceived as sweetness.
Bitter Taste Receptors (T2Rs) and the Basis of Bitter Masking
Bitter perception is a critical defense mechanism against ingesting toxic substances. This sense is mediated by a family of ~25 T2R GPCRs in humans[17][18].
-
Signaling Pathway: Similar to the sweet pathway, T2R activation leads to G protein-mediated stimulation of PLCβ2 and a subsequent rise in intracellular Ca²⁺[16][19][20][21]. This common downstream signal highlights the importance of using heterologous expression systems to isolate and study specific receptor pathways.
-
Bitter Masking: The mechanism by which NHDC masks bitterness is an active area of research. It is not merely overpowering the bitter taste with sweetness. Potential mechanisms include direct antagonism at the T2R, allosteric modulation, or competition at the level of downstream signaling components. The protocols outlined below provide a framework for investigating direct receptor interactions.
Experimental Design and Core Considerations
To reliably study taste receptor activation, a heterologous expression system is employed. This involves introducing the gene(s) for the taste receptor(s) into a host cell line that does not endogenously express them. Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and robust growth.
-
Rationale for Chimeric G Protein: A key technical challenge is that not all GPCRs efficiently couple to the endogenous signaling pathways of host cells like HEK293. To overcome this, a promiscuous or chimeric G protein, such as Gα16gust44, is co-expressed[22][23]. This specialized G protein couples effectively to a wide range of GPCRs (including taste receptors) and reliably links their activation to the PLCβ2/IP3/Ca²⁺ pathway, ensuring a measurable signal[22][24].
-
Assay Choice: Calcium Mobilization: The release of intracellular calcium provides a robust and rapid readout of receptor activation[25][26][27]. This can be measured using fluorescent calcium indicators (e.g., Fluo-4 AM) or luminescence-based photoproteins (e.g., aequorin)[22][24]. Fluorescence assays are widely used and compatible with high-throughput screening platforms like the Fluorescent Imaging Plate Reader (FLIPR)[26][28].
Protocol 1: Characterizing NHDC Activation of the T1R2/T1R3 Receptor
This protocol details the steps to determine the potency (EC₅₀) of NHDC at the human sweet taste receptor.
Materials and Reagents
-
Cell Line: HEK293T cells
-
Plasmids: pCMV-hT1R2, pCMV-hT1R3, pCMV-Gα16gust44
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Transfection Reagent: Polyethylenimine (PEI) or commercial lipid-based reagent
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium Indicator: Fluo-4 AM
-
Reagents: NHDC, Sucrose (positive control), Probenecid, Pluronic F-127
-
Equipment: Cell culture incubator, 96-well black-walled, clear-bottom plates, fluorescent plate reader (e.g., FLIPR, FlexStation)
Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture HEK293T cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well black-walled plate at a density of 40,000-50,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Transfection
-
Prepare the transfection mix. For each well, combine plasmids encoding hT1R2, hT1R3, and Gα16gust44 in a 1:1:1 ratio (e.g., 50 ng of each) in serum-free medium.
-
Add the transfection reagent according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Add the transfection mix dropwise to each well.
-
Incubate for 24-48 hours at 37°C, 5% CO₂. Self-Validation: Include mock-transfected wells (reagent only) and single-receptor wells to ensure responses are specific to the heterodimer.
Day 3: Calcium Mobilization Assay
-
Prepare Dye Loading Solution: Prepare Fluo-4 AM in assay buffer to a final concentration of 2-4 µM. Add Pluronic F-127 (0.02% final concentration) to aid dispersion and Probenecid (2.5 mM final) to inhibit dye extrusion.
-
Load Cells: Aspirate the culture medium from the wells and add 50 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 20 minutes at room temperature in the dark[26].
-
Prepare Compound Plate: In a separate 96-well plate, prepare serial dilutions of NHDC and sucrose in assay buffer at 4X the final desired concentration.
-
Perform Assay: Place the cell plate into the fluorescent plate reader. Set the instrument to monitor fluorescence (Excitation ~494 nm, Emission ~516 nm).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument will automatically add 25 µL of the 4X compound solution to the 75 µL of buffer in the cell plate wells.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak response.
Data Analysis
-
Calculate the response as the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by setting the response to the highest concentration of agonist as 100% and the buffer-only control as 0%.
-
Plot the normalized response versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
Protocol 2: Investigating NHDC's Bitter Masking Effect on T2Rs
This protocol assesses whether NHDC can act as an antagonist to a specific bitter taste receptor, for example, T2R14, which is known to be activated by a wide range of bitter compounds.
Materials and Reagents
-
As in Protocol 1, but with a plasmid for a specific human T2R (e.g., pCMV-hT2R14) instead of T1R2/T1R3.
-
T2R Agonist: A known agonist for the chosen T2R (e.g., Quinine or a specific bitter compound under study).
-
Test Compound: NHDC.
Step-by-Step Methodology
-
Cell Seeding and Transfection: Follow steps in Protocol 1, but transfect cells with the hT2R14 and Gα16gust44 plasmids.
-
Dye Loading: Follow the dye loading procedure as described in Protocol 1.
-
Compound Plate Preparation (Antagonist Mode):
-
First, determine the EC₈₀ concentration of the T2R agonist (e.g., Quinine) from a prior dose-response experiment (as in Protocol 1). This concentration provides a strong but submaximal signal that can be effectively inhibited.
-
In a compound plate, prepare serial dilutions of NHDC.
-
To each well containing the NHDC dilution, add the T2R agonist at a constant concentration (its EC₈₀).
-
-
Perform Assay:
-
Place the cell plate in the reader and record a baseline.
-
Add the compound mixture (NHDC + T2R agonist).
-
Record the fluorescence response for 2-3 minutes.
-
Data Analysis
-
Calculate the ΔF for each well.
-
Normalize the data by setting the response to the T2R agonist alone (at its EC₈₀) as 100% and the buffer control as 0%.
-
Plot the percent inhibition versus the log of the NHDC concentration.
-
Fit the data to determine the IC₅₀ value (the concentration of NHDC that inhibits 50% of the T2R agonist's response). A successful fit indicates that NHDC is acting as an antagonist at this specific T2R.
Expected Results and Data Presentation
The successful execution of these protocols will yield quantitative data on the interaction of NHDC with taste receptors.
| Compound | Target Receptor | Assay Mode | Expected EC₅₀ / IC₅₀ (µM) | Notes |
| Sucrose | T1R2/T1R3 | Agonist | 10,000 - 50,000 | Standard positive control for sweet receptor. |
| NHDC | T1R2/T1R3 | Agonist | 0.1 - 5.0 | High potency is expected.[1] |
| Quinine | T2R14 | Agonist | 10 - 100 | Potency can vary by T2R subtype. |
| NHDC | T2R14 | Antagonist | Varies | A measurable IC₅₀ would support a direct antagonistic mechanism for bitter masking. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response to any agonist | Low transfection efficiency; Incorrect plasmid combination; Cell health issues; Inactive compound. | Optimize transfection reagent-to-DNA ratio; Confirm plasmid integrity; Ensure cells are healthy and not overgrown; Prepare fresh compound solutions. |
| High background fluorescence | Cell death; Dye overloading; Autofluorescent compounds. | Reduce cell seeding density; Decrease dye concentration or incubation time; Run a compound-only control to check for autofluorescence. |
| Response in mock-transfected cells | Endogenous receptor activation; Non-specific compound effects (e.g., cytotoxicity). | Use a different cell line; Lower the maximum compound concentration tested; Check for cell viability post-assay. |
| High well-to-well variability | Uneven cell seeding; Inconsistent pipetting; Edge effects in the plate. | Ensure a single-cell suspension before seeding; Use calibrated multichannel pipettes; Avoid using the outer wells of the plate. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. The Sweetener Book [sweetenerbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound, multi-task solution - Bordas S.A. [bordas-sa.com]
- 6. WO2019020750A1 - Sweetening and taste-masking compositions, products and uses thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pnas.org [pnas.org]
- 10. Conserved Residues Control the T1R3-Specific Allosteric Signaling Pathway of the Mammalian Sweet-Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The binding site for this compound at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The binding site for this compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Extraoral bitter taste receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 26. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocol for the Sensory Panel Evaluation of Neohesperidin Dihydrochalcone (NHDC)
Introduction: Unveiling the Sensory Profile of a Unique High-Intensity Sweetener
Neohesperidin dihydrochalcone (NHDC) is a potent, non-nutritive sweetener and flavor enhancer derived from the hydrogenation of neohesperidin, a flavonoid naturally found in bitter oranges.[1][2] With a sweetness potency approximately 1500-1800 times that of sucrose at threshold concentrations, NHDC presents a unique sensory profile that requires a specialized and rigorous evaluation methodology.[3][4] Beyond its intense sweetness, NHDC is characterized by a delayed onset of sweetness and a lingering aftertaste, which can sometimes be accompanied by licorice or menthol-like notes.[5][6] Its stability under various pH and temperature conditions makes it a versatile ingredient in a wide range of products, from beverages and dairy to pharmaceuticals for taste masking.[3][6]
These application notes provide a comprehensive protocol for the sensory panel evaluation of NHDC, designed for researchers, scientists, and drug development professionals. The methodology herein is grounded in established sensory science principles and tailored to address the specific sensory attributes of NHDC, ensuring trustworthy and reproducible results. Adherence to these guidelines will enable a thorough characterization of NHDC's sensory profile, facilitating its effective application in product formulation.
Part 1: Foundational Principles of NHDC Sensory Evaluation
The sensory evaluation of a high-intensity sweetener like NHDC is a multi-faceted process that hinges on the careful selection and training of sensory panelists, the use of standardized evaluation procedures, and the robust statistical analysis of the collected data. The primary objective is to obtain an objective and detailed description of NHDC's sensory characteristics.
The Sensory Panel: The Human Instrument
A trained sensory panel is the cornerstone of reliable sensory analysis.[7] For NHDC, panelists must be screened for their sensory acuity, particularly their ability to perceive and differentiate sweet, bitter, and other relevant off-tastes.
Panelist Selection Criteria:
-
General Health: Panelists should be in good general health, non-smokers, and free from any conditions that could affect their sense of taste or smell.
-
Sensory Acuity: Prospective panelists should undergo screening tests to assess their ability to detect and recognize basic tastes (sweet, sour, salty, bitter, umami) at varying concentrations.[8]
-
Discriminative Ability: Panelists must demonstrate the ability to differentiate between samples with subtle differences in taste intensity and quality.
-
Descriptive Ability: The ability to articulate sensory perceptions using descriptive language is crucial for descriptive analysis.
-
Motivation and Availability: Panelists should be motivated to participate and available for the duration of the training and evaluation sessions.
Ethical Considerations
All sensory evaluations must be conducted in accordance with ethical and professional guidelines.[9] Participants should be informed of the nature of the substance being tested and provide informed consent. The concentrations of NHDC used should adhere to established safety limits; NHDC is generally recognized as safe (GRAS) by the FDA and has an Acceptable Daily Intake (ADI) of 20 mg/kg of body weight established by the European Food Safety Authority (EFSA).[2][3]
Part 2: Protocol for Sensory Panel Evaluation of NHDC
This protocol is divided into three key phases: Panel Training, Sample Preparation and Presentation, and Sensory Evaluation.
Phase 1: Panelist Training
A comprehensive training program is essential to calibrate the sensory panel and establish a common lexicon for describing the sensory attributes of NHDC.[10][11]
Step 1: Introduction to NHDC and Sensory Terminology
-
Familiarize panelists with the characteristic sensory profile of NHDC, including its intense sweetness, delayed onset, and lingering aftertaste.[4][5]
-
Develop a standardized lexicon of descriptive terms for the sensory attributes of NHDC. This should be a collaborative process involving the panel leader and the panelists.[12]
Step 2: Reference Standards and Intensity Scaling
-
Provide panelists with a range of reference standards to anchor their perception of different taste intensities.[7]
-
Train panelists to use a standardized intensity scale, such as a 15-point category scale or a visual analog scale (VAS), to rate the intensity of each sensory attribute.[13]
| Attribute | Anchor Point (Low Intensity) | Anchor Point (High Intensity) | Reference Standard Example |
| Sweetness | 1% Sucrose Solution | 10% Sucrose Solution | Various concentrations of sucrose |
| Bitterness | 0.02% Caffeine Solution | 0.07% Caffeine Solution | Various concentrations of caffeine |
| Licorice/Anise | 0.01% Anethole Solution | 0.1% Anethole Solution | Anethole solutions |
| Metallic | 0.001% Ferrous Sulfate Solution | 0.01% Ferrous Sulfate Solution | Ferrous sulfate solutions |
| Lingering Aftertaste | Rated on a time-intensity scale | Rated on a time-intensity scale | Comparison with sucrose aftertaste |
Step 3: Practice Sessions and Performance Monitoring
-
Conduct several practice sessions using NHDC solutions at various concentrations.
-
Monitor the performance of individual panelists and the panel as a whole for consistency and reproducibility.[14] Provide feedback and additional training as needed.
Phase 2: Sample Preparation and Presentation
Meticulous sample preparation and presentation are critical to minimize bias and ensure the validity of the results.
Step 1: Sample Preparation
-
Prepare all solutions using purified, taste-free water.
-
Accurately weigh NHDC and other reference standards using an analytical balance.
-
Prepare a stock solution of NHDC and make serial dilutions to obtain the desired concentrations. NHDC is stable in aqueous solutions at a pH range of 2-6.[6]
-
Prepare all samples on the day of the evaluation to ensure freshness.
Step 2: Sample Presentation
-
Present samples in a monadic sequence to avoid carry-over effects.
-
Code samples with three-digit random numbers to blind the panelists.
-
Serve a consistent volume (e.g., 15-20 mL) of each sample at a controlled temperature (e.g., room temperature).[15]
-
Provide panelists with unsalted crackers and purified water to cleanse their palate between samples.
Phase 3: Sensory Evaluation
The sensory evaluation should be conducted in a controlled environment, free from distracting odors and noise.
Step 1: Evaluation Procedure
-
Instruct panelists to take a comfortable amount of the sample into their mouth, hold it for a few seconds to perceive the full flavor profile, and then expectorate.
-
Panelists should then rate the intensity of each pre-defined sensory attribute using the agreed-upon scale.
Step 2: Data Collection
-
Collect data using sensory evaluation software or well-designed paper ballots.
-
Ensure that each panelist completes the evaluation independently.
Part 3: Data Analysis and Interpretation
Statistical Methods
-
Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences in the intensity of sensory attributes across different concentrations of NHDC.[18]
-
Post-hoc Tests: If significant differences are found with ANOVA, use post-hoc tests (e.g., Tukey's HSD) to identify which specific concentrations differ from each other.
-
Principal Component Analysis (PCA): PCA can be used to visualize the relationships between the sensory attributes and the different samples.[19]
-
Time-Intensity (TI) Analysis: For attributes like lingering aftertaste, TI curves should be generated and analyzed to compare the temporal profile of NHDC with other sweeteners.[20]
Interpretation of Results
The results of the sensory panel evaluation will provide a detailed sensory profile of NHDC, highlighting its sweetness intensity, temporal characteristics, and any off-tastes. This information is invaluable for:
-
Product Development: Optimizing the use level of NHDC to achieve the desired sweetness profile while minimizing any negative sensory attributes.
-
Quality Control: Ensuring the consistency of the sensory properties of NHDC from batch to batch.
-
Regulatory Submissions: Providing data to support the safety and sensory characteristics of NHDC.[21][22][23]
Experimental Workflow and Data Visualization
The following diagram illustrates the key stages of the sensory panel evaluation protocol for NHDC.
Caption: Workflow for the sensory evaluation of this compound.
Conclusion
A well-designed and executed sensory panel evaluation is indispensable for understanding the complex sensory profile of this compound. By following this detailed protocol, researchers and product developers can obtain reliable and actionable data to guide the successful application of this high-intensity sweetener. The integration of rigorous panelist training, standardized procedures, and appropriate statistical analysis ensures the scientific integrity and trustworthiness of the sensory evaluation results.
References
- 1. sweeteners.org [sweeteners.org]
- 2. Re-evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, multi-task solution - Bordas S.A. [bordas-sa.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - CD Formulation [formulationbio.com]
- 7. fiveable.me [fiveable.me]
- 8. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 9. IFST Guidelines for Ethical and Professional Practices for the Sensory Analysis of Foods | Institute of Food Science and Technology [ifst.org]
- 10. dlg.org [dlg.org]
- 11. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 12. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. seafood.oregonstate.edu [seafood.oregonstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. Beginner's Guide to Sensory Analysis in Food Products - The Aicila Group [aicila.com]
- 18. fiveable.me [fiveable.me]
- 19. internationalsteviacouncil.org [internationalsteviacouncil.org]
- 20. agriculturejournals.cz [agriculturejournals.cz]
- 21. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. thepsci.eu [thepsci.eu]
- 23. Food Ingredients & Packaging | FDA [fda.gov]
Application Notes and Protocols for the Formulation of Oral Dosage Forms with Neohesperidin Dihydrochalcone (NHDC)
Introduction: Beyond Sweetness - The Multifaceted Role of NHDC in Oral Drug Formulation
Neohesperidin Dihydrochalcone (NHDC), a semi-synthetic flavonoid glycoside derived from citrus, is a high-intensity sweetener, approximately 1500-1800 times sweeter than sucrose.[1][2] Initially recognized for its potent sweetening capacity, the application of NHDC in the pharmaceutical industry has evolved significantly. Its true value for the formulation scientist lies in its dual functionality: as a potent taste-masking agent and a flavor enhancer, capable of improving the palatability of orally administered medicines.[3][4] This is particularly critical for pediatric and geriatric populations where patient compliance is often hampered by the unpleasant taste of active pharmaceutical ingredients (APIs).[3]
This comprehensive guide provides detailed application notes and protocols for the effective utilization of NHDC in the formulation of various oral dosage forms. We will delve into the physicochemical properties of NHDC, explore the mechanisms behind its taste-masking and synergistic effects, and provide step-by-step protocols for its incorporation into solid and liquid oral formulations.
Physicochemical and Sensory Profile of this compound
A thorough understanding of NHDC's properties is fundamental to its successful application in pharmaceutical formulations.
Key Physicochemical Characteristics
NHDC is an off-white to yellowish-white crystalline powder.[5] It is sparingly soluble in cold water but its solubility increases significantly with temperature.[6] A key characteristic is its stability over a wide pH range, particularly between pH 2 and 6, which is advantageous for liquid formulations.[5] Accelerated stability studies have shown that aqueous solutions of NHDC are likely to be stable for at least 12 months at room temperature within this pH range.[5]
| Property | Value | References |
| Appearance | Off-white to yellowish-white crystalline powder | [5] |
| Sweetness Intensity | ~1500-1800 times that of sucrose | [1][2] |
| Solubility in Water (20°C) | ~0.4 g/L | [6] |
| Solubility in Hot Water (80°C) | ~650 g/L | [6] |
| Optimal pH Stability | 2-6 | [5] |
| Regulatory Status | GRAS (USA), E959 (EU) | [2] |
Sensory Profile: More Than Just Sweet
The sweet taste of NHDC has a slower onset and a longer-lasting, lingering profile compared to sucrose, which can be described as having a slight menthol-like or licorice-like aftertaste.[5] This lingering sweetness is a key attribute in its ability to mask the bitterness of APIs, as it can effectively override the unpleasant taste perception over a prolonged period.[3]
Mechanism of Action: The Science of Taste Masking and Synergy
NHDC's effectiveness in improving the palatability of oral formulations stems from two primary mechanisms: direct taste masking and synergistic enhancement of other sweeteners.
Direct Taste Masking of Bitterness
The primary mechanism by which NHDC masks bitterness is through its interaction with taste receptors on the tongue.[1] It is believed that NHDC can block the perception of bitter compounds by binding to and modulating the function of bitter taste receptors (T2Rs).[1] This effectively raises the threshold for bitterness detection, making the API less perceivable to the patient.[3]
Diagram: Mechanism of NHDC Taste Masking
Caption: NHDC physically blocks the binding of bitter APIs to their receptors.
Synergistic Effects with Other Sweeteners
NHDC exhibits a remarkable synergistic effect when combined with other high-intensity sweeteners such as acesulfame potassium, aspartame, saccharin, and sucralose, as well as with sugar alcohols like xylitol.[2][7] This synergy means that the perceived sweetness of the blend is greater than the sum of the individual sweeteners' sweetness. This property is highly advantageous in formulation for several reasons:
-
Reduced Sweetener Load: Smaller quantities of each sweetener are required to achieve the desired level of sweetness, which can be cost-effective and may reduce the potential for any off-tastes associated with high concentrations of individual sweeteners.[2]
-
Improved Taste Profile: The combination of sweeteners often results in a more rounded and sugar-like taste profile, with a reduction in the characteristic aftertastes of some artificial sweeteners.[7]
Diagram: Synergistic Sweetening Effect
Caption: NHDC and other sweeteners work together for enhanced sweetness.
Application Protocols for Oral Dosage Forms
The following protocols provide a framework for the incorporation of NHDC into common oral dosage forms. It is essential to perform compatibility and stability studies with the specific API and excipients being used.
Protocol 1: Preparation of a Stock Solution for Liquid Formulations
Due to its low usage levels, preparing a stock solution of NHDC is a practical approach for accurate dosing in liquid formulations.
Materials:
-
This compound (pharmaceutical grade)
-
Purified Water or a suitable co-solvent system (e.g., propylene glycol, glycerin)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired concentration: A typical stock solution concentration is 1% w/v (10 mg/mL).
-
Weighing: Accurately weigh the required amount of NHDC.
-
Dissolution:
-
For an aqueous stock solution, add the NHDC to a volumetric flask containing approximately 80% of the final volume of purified water.
-
To aid dissolution, the water can be heated to 40-50°C.
-
Stir the solution using a magnetic stirrer until the NHDC is completely dissolved.
-
-
Final Volume Adjustment: Once the NHDC is dissolved and the solution has cooled to room temperature, add purified water to the final volume.
-
Storage: Store the stock solution in a well-closed, light-resistant container at controlled room temperature or as determined by stability studies.
Protocol 2: Formulation of a Taste-Masked Pediatric Oral Suspension
This protocol provides a general guideline for incorporating NHDC into a pediatric oral suspension to mask the taste of a bitter API.
Materials:
-
Bitter API (e.g., Ibuprofen, certain antibiotics)
-
NHDC Stock Solution (from Protocol 1)
-
Suspending agent (e.g., Xanthan gum, Hypromellose)
-
Wetting agent (e.g., Glycerin, Propylene glycol)
-
Preservatives (e.g., Methylparaben, Propylparaben)
-
Buffer system (to maintain optimal pH for API and NHDC stability)
-
Flavoring agent
-
Purified Water
Procedure:
-
Vehicle Preparation:
-
Disperse the suspending agent in a portion of the purified water with continuous stirring to form a uniform vortex.
-
In a separate container, dissolve the preservatives and buffer components in another portion of purified water, heating gently if necessary.
-
Add the preservative/buffer solution to the suspending agent dispersion and mix until a homogenous vehicle is formed.
-
-
API Dispersion:
-
Triturate the API with the wetting agent to form a smooth paste.
-
Gradually add the prepared vehicle to the API paste with continuous mixing to form a uniform suspension.
-
-
Taste Masking and Flavoring:
-
Add the required volume of the NHDC stock solution to the suspension and mix thoroughly. The final concentration of NHDC will typically be in the range of 10-50 ppm, but this should be optimized based on the bitterness of the API.
-
Add the flavoring agent and mix until uniformly distributed.
-
-
Final Volume and Homogenization:
-
Adjust the suspension to the final volume with purified water.
-
Homogenize the suspension using a suitable homogenizer to ensure uniform particle size distribution.
-
Diagram: Workflow for Oral Suspension Formulation with NHDC
Caption: Step-by-step process for creating a taste-masked oral suspension.
Protocol 3: Incorporation of NHDC into Tablets via Wet Granulation
NHDC can be incorporated into tablet formulations to mask the taste of bitter APIs, particularly in chewable or orally disintegrating tablets.
Materials:
-
Bitter API
-
NHDC
-
Filler (e.g., Microcrystalline cellulose, Lactose)
-
Binder (e.g., Povidone, Starch paste)
-
Disintegrant (e.g., Croscarmellose sodium, Sodium starch glycolate)
-
Lubricant (e.g., Magnesium stearate)
-
Glidant (e.g., Colloidal silicon dioxide)
-
Granulating fluid (e.g., Purified water, Ethanol)
Procedure:
-
Dry Blending:
-
Blend the API, filler, and intra-granular portion of the disintegrant in a suitable blender.
-
-
Granulating Solution Preparation:
-
Dissolve the binder and NHDC in the granulating fluid. The concentration of NHDC should be calculated to achieve the desired level in the final tablet.
-
-
Wet Granulation:
-
Gradually add the granulating solution to the dry blend while mixing to form a damp mass of appropriate consistency.
-
-
Wet Milling:
-
Pass the wet mass through a suitable screen to form granules.
-
-
Drying:
-
Dry the granules in a fluid bed dryer or a tray dryer to the desired moisture content.
-
-
Dry Milling:
-
Mill the dried granules to the desired particle size distribution.
-
-
Final Blending:
-
Add the extra-granular portion of the disintegrant and the glidant to the dried granules and blend.
-
Add the lubricant and blend for a short period.
-
-
Compression:
-
Compress the final blend into tablets of the desired weight, hardness, and thickness.
-
Analytical Control and Quality Assessment
Robust analytical methods are essential to ensure the quality and consistency of formulations containing NHDC.
Protocol 4: Quantification of NHDC in Oral Formulations by HPLC-UV
This protocol outlines a typical HPLC-UV method for the quantification of NHDC. Method validation according to ICH guidelines is required.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile and 0.1% Formic acid in water
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 282 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of NHDC in a suitable solvent (e.g., methanol/water mixture) to construct a calibration curve.
-
Sample Preparation:
-
Oral Liquids: Dilute a known volume of the formulation with the mobile phase to a concentration within the calibration range.
-
Tablets: Crush a known number of tablets to a fine powder. Extract a known weight of the powder with a suitable solvent, sonicate, and filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of NHDC in the sample by comparing the peak area with the calibration curve.
Sensory Evaluation for Taste-Masking Efficacy
While instrumental analysis is crucial, the ultimate test of a taste-masked formulation is its palatability. Sensory evaluation using a trained taste panel is the gold standard.
Protocol 5: Human Taste Panel Evaluation
Objective: To quantify the reduction in bitterness of a formulation containing a bitter API and NHDC compared to a control formulation without NHDC.
Panelists: A panel of 10-15 trained adult volunteers.
Procedure:
-
Training: Train the panelists to recognize and rate the intensity of bitterness on a standardized scale (e.g., a 5-point scale from 0 = not bitter to 4 = very bitter).
-
Sample Preparation: Prepare the test formulation (with NHDC) and a control formulation (without NHDC).
-
Evaluation:
-
Provide panelists with a small, measured amount of the control formulation and ask them to rate the bitterness intensity.
-
Provide a palate cleanser (e.g., unsalted crackers and water).
-
Provide the same amount of the test formulation and ask for a bitterness rating.
-
-
Data Analysis: Analyze the data statistically to determine if there is a significant reduction in perceived bitterness in the test formulation.
Conclusion
This compound is a versatile and highly effective excipient for addressing the challenge of poor palatability in oral pharmaceutical formulations. Its potent sweetness, excellent taste-masking properties, and synergistic effects with other sweeteners make it an invaluable tool for the formulation scientist. By understanding its physicochemical properties and applying the protocols outlined in this guide, researchers and drug developers can significantly improve patient compliance and the overall therapeutic success of oral medications.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. WO2019020750A1 - Sweetening and taste-masking compositions, products and uses thereof - Google Patents [patents.google.com]
- 5. This compound - CD Formulation [formulationbio.com]
- 6. This compound, multi-task solution - Bordas S.A. [bordas-sa.com]
- 7. nbinno.com [nbinno.com]
Application Note: Investigating the Synergistic Sweetness of Neohesperidin Dihydrochalcone (NHDC) and Aspartame
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-potency sweeteners are critical tools in the development of palatable, low-calorie foods and pharmaceuticals. However, individual sweeteners often present sensory challenges, such as off-tastes, delayed sweetness onset, or lingering aftertastes.[1][2] Sweetener synergy, a phenomenon where the perceived sweetness of a mixture is greater than the sum of its components, offers a powerful solution.[3] This application note provides a comprehensive guide to understanding and quantifying the synergistic sweetness between two widely used sweeteners: Aspartame, a dipeptide ester known for its clean, sugar-like taste[4], and Neohesperidin Dihydrochalcone (NHDC), a flavonoid-derived sweetener recognized for its intense sweetness, flavor-modifying properties, and ability to mask bitterness.[5][6]
By combining these two molecules, formulators can achieve a more rounded, sucrose-like profile, reduce the total amount of sweetener required, and mitigate undesirable sensory attributes, leading to improved product acceptance and potential cost savings.[5] This document details the molecular mechanism underpinning this synergy, provides a robust protocol for its sensory quantification, and discusses its practical applications in research and development.
Part 1: The Molecular Basis of Synergistic Sweetness
The sensation of sweet taste is mediated by a single G-protein coupled receptor (GPCR), a heterodimer composed of the TAS1R2 and TAS1R3 subunits.[7] This receptor possesses multiple distinct binding sites, which explains its ability to recognize a wide array of structurally diverse sweet compounds.[8][9] The synergy between aspartame and NHDC is a direct result of their ability to bind to and activate this receptor at two different locations simultaneously.
-
Aspartame's Binding Site: Aspartame, a small molecule, interacts with the large, extracellular N-terminal domain of the TAS1R2 subunit, known as the Venus Flytrap (VFT) domain.[8][10][11][12] Binding within this domain induces a conformational change that is the first step in receptor activation.
-
NHDC's Binding Site: In contrast, NHDC, a larger glycoside, binds to a different site located within the seven-transmembrane domain (TMD) of the TAS1R3 subunit.[8][13][14]
This dual-site interaction acts as a form of positive allosteric modulation.[13] NHDC's binding to the TAS1R3-TMD stabilizes the active conformation of the receptor, enhancing the effect of aspartame's binding at the TAS1R2-VFT.[3][13] This cooperative action leads to a more robust and prolonged activation of the downstream signaling cascade (involving the G-protein gustducin), which the brain perceives as a significantly intensified sweet taste.
Part 2: Protocol for Sensory Quantification of Synergy
To empirically validate and quantify the synergistic effect, a robust sensory evaluation protocol is essential. The Magnitude Estimation method is particularly well-suited for this purpose as it allows trained panelists to assign numerical values to the intensity of a sensation on a continuous scale, providing fine-grained, ratio-level data.[15][16]
Objective
To quantify the perceived sweetness intensity of aspartame, NHDC, and their binary mixture relative to a series of sucrose references, thereby determining if the mixture exhibits a synergistic (super-additive) effect.
Experimental Design (Self-Validating System)
This protocol is designed to be self-validating by including necessary controls:
-
Negative Control: A sample of the solvent (e.g., purified water) to ensure panelists can identify a zero-sweetness stimulus.
-
Reference Standards: A range of sucrose solutions to provide an anchor for the magnitude estimates and allow for conversion to a common unit (Sucrose Equivalence).
-
Individual Components: Samples of aspartame and NHDC alone at their respective concentrations in the blend to establish baseline sweetness levels.
Materials & Reagents
-
Aspartame (food/pharma grade)
-
This compound (NHDC) (food/pharma grade)
-
Sucrose (reagent grade)
-
Purified, taste-free water
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
pH meter
-
Phosphate or Citrate Buffer components (e.g., Citric Acid, Sodium Citrate)
-
Coded, disposable tasting cups
Step-by-Step Methodology
Step 1: Panelist Recruitment and Training
-
Recruit 15-20 participants based on their ability to detect and describe basic tastes.
-
Conduct training sessions where panelists familiarize themselves with the Magnitude Estimation technique.[17] Use a practice modality, like judging line lengths, before moving to taste stimuli.
-
Train panelists to identify and rate the sweetness of the reference sucrose solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v sucrose) to establish a consistent internal scale.
Step 2: Preparation of Stock and Test Solutions Causality: Physicochemical properties like solubility and stability are critical for accurate results. Aspartame's stability is pH-dependent, being maximal around pH 4.3.[4][18] NHDC has low water solubility at room temperature, which can be improved in blends with other sweeteners or by gentle warming.[19][20] A slightly acidic buffer is therefore recommended to ensure the stability and solubility of both compounds throughout the experiment.
-
Prepare Buffer: Create a 0.01 M citrate buffer and adjust the pH to 4.5. This will serve as the solvent for all samples.
-
Prepare Sucrose References: Accurately prepare 2, 4, 6, 8, and 10% (w/v) sucrose solutions in the pH 4.5 buffer.
-
Prepare Sweetener Stock Solutions:
-
Aspartame (APM) Stock (e.g., 800 ppm): Dissolve 80 mg of aspartame in 100 mL of buffer.
-
NHDC Stock (e.g., 60 ppm): Dissolve 6 mg of NHDC in 100 mL of buffer. Gentle warming may be required to fully dissolve the NHDC; ensure the solution cools to room temperature before use.[21]
-
-
Prepare Final Test Samples:
-
Sample A (APM alone): The 800 ppm APM stock solution.
-
Sample B (NHDC alone): The 60 ppm NHDC stock solution.
-
Sample C (Blend): A 1:1 mixture of the APM and NHDC stock solutions, resulting in a final concentration of 400 ppm APM and 30 ppm NHDC.
-
Sample D (Negative Control): pH 4.5 buffer only.
-
Step 3: Sensory Evaluation Session
-
Present panelists with a reference sample, typically a mid-range sucrose solution (e.g., 6% sucrose), and assign it an arbitrary value (e.g., "100"). This is the modulus.[16]
-
Present all test samples (A, B, C, D) and the sucrose references in a randomized, counter-balanced order to each panelist.
-
Instruct panelists to rate the sweetness intensity of each sample in proportion to the modulus. For example, a sample perceived as twice as sweet as the reference should be rated "200," while a sample half as sweet should be rated "50."
-
Ensure panelists rinse their mouths thoroughly with purified water between samples to minimize carry-over effects.[2]
Step 4: Data Analysis
-
For each panelist, normalize the data by dividing all scores by that panelist's score for the modulus.
-
Calculate the geometric mean of the normalized scores for each sample across all panelists.
-
Plot the mean scores for the sucrose references against their concentrations to create a calibration curve.
-
Use this curve to convert the mean scores for Samples A, B, and C into Sucrose Equivalence (%SE) values.
-
Determine Synergy: Compare the %SE of the blend (Sample C) to the arithmetic sum of the %SE values of the individual components (Sample A + Sample B).
-
Synergy: %SE (Blend) > [%SE (APM alone) + %SE (NHDC alone)]
-
Additive: %SE (Blend) = [%SE (APM alone) + %SE (NHDC alone)]
-
Suppression: %SE (Blend) < [%SE (APM alone) + %SE (NHDC alone)]
-
Part 3: Quantitative Data & Expected Results
The primary outcome of the sensory analysis is the demonstration of a super-additive sweetness intensity. The following table presents representative data illustrating a clear synergistic effect.
| Sample Description | Concentration | Perceived Sweetness (Sucrose Equivalence, %SE) |
| Aspartame (APM) Alone | 800 ppm | 7.0% |
| NHDC Alone | 60 ppm | 4.0% |
| Sum of Individuals | N/A | 11.0% |
| APM + NHDC Blend | 400 ppm + 30 ppm | 15.5% |
| Synergy Factor | N/A | ~1.4x (15.5 / 11.0) |
Note: Data are illustrative, based on typical findings in synergy studies. Actual %SE values will depend on specific concentrations and panelist sensitivity.
This quantitative result confirms that the blend is perceived as significantly sweeter than would be predicted by simply adding the sweetness of its parts, providing a clear justification for its use in formulation.
Part 4: Applications in Pharmaceutical and Food Industries
The synergistic properties of the NHDC and aspartame blend offer significant advantages in various applications:
-
Pharmaceutical Taste Masking: NHDC is highly effective at masking the bitterness of active pharmaceutical ingredients (APIs).[6] When combined with the clean, rapid-onset sweetness of aspartame, the blend can create highly palatable oral dosage forms (e.g., syrups, chewable tablets, oral thin films), improving patient compliance, particularly in pediatric and geriatric populations.[21]
-
Beverage and Food Formulation: In low-calorie beverages, dairy products, and desserts, this blend can create a more balanced and sucrose-like taste profile. Aspartame provides the initial sweetness, while NHDC's lingering profile can extend the sweet sensation and its flavor-enhancing properties can improve the overall taste of the product.[5]
-
Dose and Cost Reduction: Because the blend is sweeter than its components, formulators can use a lower total concentration of sweeteners to achieve the target sweetness level. This can lead to significant cost savings and may help in meeting regulatory limits for individual sweeteners.[3][5]
References
- 1. preparedfoods.com [preparedfoods.com]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. mdpi.com [mdpi.com]
- 4. acs.org [acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. NHDC [huasweet.com]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Artificial and Natural Sweeteners Biased T1R2/T1R3 Taste Receptors Transactivate Glycosylated Receptors on Cancer Cells to Induce Epithelial–Mesenchymal Transition of Metastatic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanism of Species-Dependent Sweet Taste toward Artificial Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TAS1R2/TAS1R3 Single-Nucleotide Polymorphisms Affect Sweet Taste Receptor Activation by Sweeteners: The SWEET Project - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Magnitude Estimation [groups.inf.ed.ac.uk]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. Aspartame - Wikipedia [en.wikipedia.org]
- 19. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound - CD Formulation [formulationbio.com]
Application Notes & Protocols: Experimental Design for Studying Neohesperidin Dihydrochalcone in Animal Models
Introduction: Unveiling the Therapeutic Potential of Neohesperidin Dihydrochalcone
This compound (NHDC) is a semi-synthetic intense sweetener derived from the hydrogenation of neohesperidin, a flavonoid naturally occurring in bitter oranges (Citrus aurantium).[1][2] While widely recognized in the food and pharmaceutical industries as a sweetening agent and flavor enhancer (E959), a growing body of preclinical evidence reveals its significant therapeutic potential beyond palatability.[2][3][4] NHDC is an off-white crystalline powder characterized by high stability under various pH and temperature conditions, though it has low solubility in water.[2][3][5]
From a pharmacological standpoint, NHDC exhibits a compelling multi-target profile, demonstrating potent antioxidant, anti-inflammatory, and metabolism-regulating properties.[6][7][8] Its mechanisms of action are multifaceted, involving the direct scavenging of reactive oxygen species (ROS), modulation of key inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB), and regulation of metabolic pathways like the PI3K/AKT/mTOR axis.[1][6][9][10] Upon oral administration, NHDC is metabolized by the gut microbiota into active compounds, including dihydrocaffeic acid (DHCA), which contribute to its systemic anti-inflammatory effects.[7][11]
Given its favorable safety profile—recognized as GRAS (Generally Recognized as Safe) by the FDA and with an established Acceptable Daily Intake (ADI) of 20 mg/kg body weight by EFSA—NHDC is an attractive candidate for further investigation as a therapeutic agent for metabolic syndrome, inflammatory disorders, and related conditions.[2][12] This guide provides a comprehensive framework for designing robust and reproducible animal studies to explore the pharmacological activities of NHDC.
Part 1: Strategic Framework for Preclinical Investigation
A successful in vivo study hinges on a well-conceived experimental design. The choices of animal model, dosage, and administration route are not arbitrary; they are determined by the scientific question and the intrinsic properties of the test compound.
Rationale-Driven Animal Model Selection
The selection of an appropriate animal model is the cornerstone of any preclinical study. The model must recapitulate key aspects of the human disease being investigated.
-
Metabolic Syndrome, Obesity, and Type 2 Diabetes:
-
High-Fat Diet (HFD)-Induced Models: The most common and clinically relevant models involve inducing obesity, insulin resistance, and dyslipidemia in rodents (e.g., C57BL/6J mice, Sprague-Dawley or Wistar rats) by feeding them a diet high in fat (typically 45-60% kcal from fat) for 8-16 weeks.[7][9][13][14][15] This model mimics the diet-induced metabolic derangements prevalent in human populations.
-
Genetic Models: For investigating specific pathways, monogenic models like the leptin-deficient ob/ob mouse or the leptin receptor-deficient db/db mouse are invaluable.[1][16][17] These models exhibit severe obesity and diabetes, providing a pronounced phenotype to test therapeutic interventions.
-
-
Inflammation and Oxidative Stress:
-
Chemically-Induced Organ Injury: To study hepatoprotective effects, models using toxins like carbon tetrachloride (CCl4) or paraquat (PQ) are employed to induce acute liver injury characterized by oxidative stress and inflammation.[6][10]
-
Acute Systemic Inflammation: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS), a component of Gram-negative bacteria, provides a robust and rapid model of systemic inflammation, ideal for screening acute anti-inflammatory activity.[13]
-
Inflammatory Bowel Disease (IBD): Models using dextran sulfate sodium (DSS) or acetic acid to induce colitis in rodents are standard for evaluating agents intended to treat IBD.[18]
-
-
Neuropathic Pain:
-
Nerve Injury Models: The partial sciatic nerve ligation (pSNL) model in rats is a well-established method for inducing chronic neuropathic pain, allowing for the assessment of neuroprotective and analgesic effects.[19]
-
Dosage, Formulation, and Administration Route
Dose Selection: Published studies have demonstrated the efficacy of NHDC in rodents at doses typically ranging from 40 mg/kg to 100 mg/kg body weight.[13][14][19] A dose-response study including at least three dose levels (e.g., low, medium, high) is recommended to identify the optimal therapeutic window. These doses are well below the established No-Observed-Adverse-Effect Level (NOAEL) of approximately 750 mg/kg/day in rats, ensuring a wide safety margin.[20][21]
Formulation: NHDC is sparingly soluble in water (<1 mg/mL).[5] Therefore, for oral administration, it must be prepared as a homogenous and stable suspension. A common and effective vehicle is 0.5% carboxymethylcellulose (CMC) in saline or phosphate-buffered saline (PBS).[1][16] The suspension should be prepared fresh daily and vortexed thoroughly before each administration to ensure uniform dosing.
Route of Administration:
-
Oral Gavage (i.g.): This is the preferred method for preclinical efficacy studies as it ensures precise dose delivery to each animal, mimicking oral drug administration in humans.[9][13][14]
-
Dietary Admixture: Incorporating NHDC directly into the feed is an alternative for long-term studies, reducing handling stress.[7][20] However, this method offers less control over the exact dose consumed, as it depends on the animal's daily food intake, which can vary. It is important to note that while intensely sweet to humans, the primary sweet receptor in rats does not respond to NHDC, potentially minimizing its impact on palatability and food consumption in this species.[2]
Experimental Groups and Controls
A robust study design includes comprehensive control groups to ensure that the observed effects are attributable solely to the NHDC treatment.
| Group | Description | Purpose |
| 1. Healthy Control | Non-diseased animals receiving vehicle (e.g., Normal Diet + Vehicle) | Establishes baseline physiological parameters. |
| 2. Disease Control | Diseased animals receiving vehicle (e.g., High-Fat Diet + Vehicle) | Confirms the induction of the disease phenotype and serves as the primary comparison group. |
| 3. NHDC Treatment | Diseased animals receiving NHDC (e.g., HFD + NHDC 50 mg/kg) | Evaluates the therapeutic effect of NHDC. Multiple dose levels are recommended. |
| 4. Positive Control | Diseased animals receiving a clinically relevant drug (e.g., HFD + Metformin) | Validates the sensitivity of the animal model and benchmarks the efficacy of NHDC against a standard-of-care. |
Part 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for investigating the key bioactivities of NHDC.
Protocol 1: Evaluating the Anti-Obesity and Metabolic Effects of NHDC in an HFD-Induced Mouse Model
Objective: To determine the efficacy of NHDC in preventing or reversing high-fat diet-induced obesity, insulin resistance, and dyslipidemia.
Workflow Diagram:
References
- 1. This compound and this compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - CD Formulation [formulationbio.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of this compound (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protective effects of this compound against carbon tetrachloride-induced oxidative damage in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. European Food Safety Authority reaffirms safety of neohesperidine dihydrochalcone in animal feed | Feed Business Middle East & Africa - No.1 Publication for Animal Nutrition, Animal Health & Livestock Industry [feedbusinessmea.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Ameliorates High-Fat Diet-Induced Glycolipid Metabolism Disorder in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neohesperidin attenuates obesity by altering the composition of the gut microbiota in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A combination of rebaudioside A and this compound suppressed weight gain by regulating visceral fat and hepatic lipid metabolism in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound's neuroprotective effect in rats. [wisdomlib.org]
- 20. Subchronic (13-week) oral toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
neohesperidin dihydrochalcone as a tool for studying sweet taste modulation
Application Notes & Protocols
Topic: Neohesperidin Dihydrochalcone (NHDC) as a Tool for Studying Sweet Taste Modulation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Complexity of Sweet Taste with NHDC
The perception of sweetness is a complex biological process initiated by the activation of a specific G-protein coupled receptor (GPCR) on the tongue. Understanding how this receptor, TAS1R2/TAS1R3, interacts with a diverse array of sweet-tasting molecules is fundamental to fields ranging from food science to pharmacology. This compound (NHDC), a semi-synthetic intense sweetener derived from citrus, has emerged as an invaluable pharmacological tool for this purpose.[1][2]
NHDC is approximately 1500-1800 times sweeter than sucrose at threshold concentrations, but its utility in research extends far beyond its potency.[1] It possesses a unique combination of properties: a slow onset of sweetness, a lingering licorice-like aftertaste, and, most importantly, a distinct mechanism of receptor interaction.[1][3] Unlike sugars and many artificial sweeteners that bind to the large extracellular "Venus Flytrap" domains (VFDs) of the sweet taste receptor, NHDC interacts with a different site located within the transmembrane domain (TMD) of the TAS1R3 subunit.[4][5][6]
This distinct binding site makes NHDC an elegant tool for dissecting the mechanics of sweet taste modulation. It functions not only as a direct agonist but also as a positive allosteric modulator (PAM), capable of enhancing the receptor's response to other sweeteners.[7][8] This guide provides a comprehensive overview of the molecular basis of NHDC's action and presents detailed protocols for its application in both in vitro and sensory studies to probe the structure, function, and modulation of the human sweet taste receptor.
Section 1: The Molecular Basis of NHDC's Action
The Human Sweet Taste Receptor: A Heterodimeric GPCR
The perception of sweet taste is mediated by a heterodimeric Class C GPCR composed of two subunits: Taste Receptor Type 1 Member 2 (TAS1R2) and Member 3 (TAS1R3).[9][10] Both subunits are required to form a functional receptor that responds to the wide variety of sweet stimuli.[9] Like other Class C GPCRs, each subunit has a large N-terminal extracellular domain, which contains a VFD, a cysteine-rich domain (CRD), and a C-terminal region containing seven transmembrane helices (the TMD).[10][11]
A Unique Binding Pocket within the Transmembrane Domain
The power of NHDC as a research tool lies in its unique binding site. Extensive research, including mutational analysis and the use of chimeric human/rat receptors (the rat receptor is insensitive to NHDC), has conclusively identified the NHDC binding pocket within the TMD of the human TAS1R3 subunit.[4][5][6] This is fundamentally different from:
-
Sugars (e.g., sucrose): Bind within the VFDs of both TAS1R2 and TAS1R3.[12]
-
Aspartame and Neotame: Bind primarily to the VFD of the TAS1R2 subunit.[12]
This spatial separation of binding sites allows researchers to selectively probe different domains of the receptor. The sweet taste inhibitor lactisole and the sweetener cyclamate also bind within the TAS1R3 TMD, in a pocket that overlaps with that of NHDC.[4][5] This finding is critical for designing competitive binding experiments.
The Sweet Taste Signaling Cascade
Activation of the TAS1R2/TAS1R3 receptor by a ligand like NHDC initiates a downstream intracellular signaling cascade. The conformational change in the receptor activates a heterotrimeric G-protein, typically gustducin in native taste cells.[10] The G-protein's α-subunit and βγ-complex dissociate, leading to the activation of phospholipase C-β2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular calcium is the measurable signal in common cell-based assays and the ultimate trigger for neurotransmitter release in taste cells.[10][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. preparedfoods.com [preparedfoods.com]
- 4. The binding site for this compound at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding site for this compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7763431B1 - Binding assays that use the T1R2/T1R3 (sweet) taste receptor to identify compounds that elicit or modulate sweet taste - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional characterization of the heterodimeric sweet taste receptor T1R2 and T1R3 from a New World monkey species (squirrel monkey) and its response to sweet-tasting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights on modulators in perception of taste modalities: a review | Nutrition Research Reviews | Cambridge Core [cambridge.org]
Assessing the Flavor Enhancement Properties of Neohesperidin Dihydrochalcone (NHDC): Application Notes and Protocols
Introduction: Unveiling the Potential of Neohesperidin Dihydrochalcone
This compound (NHDC) is a semi-synthetic intense sweetener and flavor enhancer derived from the hydrogenation of neohesperidin, a flavonoid naturally occurring in bitter oranges.[1][2] Initially developed in the 1960s during research to minimize bitterness in citrus juices, NHDC has emerged as a versatile food additive (E 959 in the European Union) with a wide range of applications in the food, beverage, and pharmaceutical industries.[1][3] Its flavor-modifying properties extend beyond simple sweetness, offering unique solutions for bitterness masking, enhancing desirable flavor notes, and improving the overall sensory experience of a product.[3][4]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively assess the flavor enhancement properties of NHDC. By understanding its mechanism of action and employing robust sensory and instrumental analysis techniques, the full potential of this multi-functional ingredient can be unlocked.
Physicochemical Properties and Mechanism of Action
NHDC is a white, crystalline powder with a sweetness potency approximately 1500-1800 times that of sucrose at threshold concentrations.[3] It exhibits excellent stability under a wide range of pH and temperature conditions, making it suitable for various processing applications.[5]
The primary mechanism behind NHDC's sweetness and flavor modification lies in its interaction with taste receptors. It activates the human sweet taste receptor TAS1R2+TAS1R3, eliciting a sweet sensation.[6] Furthermore, NHDC has been shown to interact with bitter taste receptors, effectively blocking or reducing the perception of bitterness from various compounds, a critical attribute in pharmaceutical formulations.[3][7][8] This dual functionality as both a sweetener and a bitterness blocker makes NHDC a valuable tool for improving the palatability of oral dosage forms.[7][9]
Below is a diagram illustrating the proposed mechanism of NHDC's interaction with taste receptors.
Applications in Flavor Enhancement
NHDC's flavor-modifying properties are utilized across various product categories:
-
Dairy Products: NHDC can enhance the perception of creaminess and mouthfeel in products like yogurt and ice cream.[10][11] It can also be used to balance the tartness of yogurt and enhance fruit flavors.
-
Beverages: In fruit juices and soft drinks, NHDC can intensify and prolong the perception of fruit flavors.[4] It also effectively masks the bitterness of certain ingredients, such as caffeine or vitamins, in functional beverages.
-
Pharmaceuticals: NHDC is widely used to mask the bitter taste of active pharmaceutical ingredients (APIs) in oral suspensions, chewable tablets, and syrups, thereby improving patient compliance.[5][7][9]
-
Confectionery and Baked Goods: It can be used in combination with other sweeteners to create a more sugar-like taste profile and enhance flavors like cocoa and vanilla.
Protocols for Assessing Flavor Enhancement Properties
A multi-faceted approach combining sensory and instrumental analysis is recommended for a comprehensive assessment of NHDC's flavor enhancement capabilities.
Sensory Analysis Protocols
Sensory analysis provides direct insights into how consumers perceive the flavor of a product.[12] The following protocols are designed to quantify the impact of NHDC on specific sensory attributes.
General Sensory Panel Setup:
-
Panelists: Recruit a panel of 10-15 trained sensory assessors. Training should focus on identifying and scaling the intensity of relevant attributes (e.g., sweetness, bitterness, creaminess, specific fruit flavors).
-
Environment: Conduct sensory evaluations in a controlled environment with neutral lighting, minimal noise, and no distracting odors.[12] Provide individual booths for each panelist to prevent interaction.
-
Sample Presentation: Samples should be presented in a randomized and blind-coded manner to avoid bias.[12] Provide water and unsalted crackers for palate cleansing between samples.[12]
Protocol 1: Quantitative Descriptive Analysis (QDA) for Creaminess Enhancement in Yogurt
Objective: To quantify the effect of NHDC on the perception of creaminess and other key sensory attributes in yogurt.
Materials:
-
Plain, unsweetened yogurt base
-
NHDC solution (e.g., 1% w/v in distilled water)
-
Control and test sample containers, coded with random three-digit numbers
-
Sensory evaluation ballots or software
Procedure:
-
Sample Preparation:
-
Control: Plain yogurt base.
-
Test Sample 1: Yogurt base with a low concentration of NHDC (e.g., 5 ppm).
-
Test Sample 2: Yogurt base with a high concentration of NHDC (e.g., 10 ppm).
-
Prepare samples at least 2 hours in advance and store at a consistent temperature (e.g., 4°C).
-
-
Panelist Training:
-
Familiarize panelists with the sensory attributes to be evaluated:
-
Creaminess: The perception of richness and smoothness in the mouth.
-
Sweetness: The intensity of the sweet taste.
-
Sourness: The intensity of the acidic taste.
-
Overall Flavor Intensity: The total impression of all flavors.
-
-
Provide reference standards for each attribute to anchor the scale.
-
-
Evaluation:
-
Present the control and test samples to the panelists in a randomized order.
-
Instruct panelists to evaluate each sample and rate the intensity of each attribute on a 15-cm line scale anchored with "low" and "high" at the ends.
-
-
Data Analysis:
-
Measure the distance from the "low" anchor for each rating.
-
Perform a two-way Analysis of Variance (ANOVA) with panelists and samples as factors to determine significant differences between the samples for each attribute.[13][14][15]
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which samples differ.[13]
-
Expected Outcome: This protocol will provide quantitative data on how different concentrations of NHDC affect the sensory profile of yogurt, particularly the perception of creaminess.
Protocol 2: Triangle Test for Bitterness Masking in a Pharmaceutical Formulation
Objective: To determine if a perceptible difference in bitterness exists between a bitter active pharmaceutical ingredient (API) with and without NHDC.
Materials:
-
A solution of the bitter API at a relevant concentration.
-
NHDC solution (e.g., 1% w/v in distilled water).
-
Control and test sample containers, coded with random three-digit numbers.
Procedure:
-
Sample Preparation:
-
Control (A): Solution of the bitter API.
-
Test (B): Solution of the bitter API with a specific concentration of NHDC (e.g., 20 ppm).
-
Prepare two sets of three samples for each panelist: (A, A, B) and (A, B, B) presented in a randomized order.
-
-
Evaluation:
-
Present each set of three samples to the panelists.
-
Instruct panelists to identify the sample that is different from the other two.
-
-
Data Analysis:
-
Count the number of correct identifications.
-
Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Expected Outcome: A significant number of correct identifications indicates that NHDC effectively masks the bitterness of the API, resulting in a perceptible difference in taste.
Instrumental Analysis Protocols
Instrumental analysis can provide objective, quantitative data to complement and validate sensory findings.
Protocol 3: Electronic Tongue Analysis of Sweetness Synergy
Objective: To measure the synergistic effect of NHDC with another sweetener (e.g., sucrose) using an electronic tongue.
Materials:
-
Electronic tongue system with appropriate sensors for sweetness and bitterness.
-
NHDC solution.
-
Sucrose solution.
-
Mixtures of NHDC and sucrose at varying ratios.
Procedure:
-
Calibration: Calibrate the electronic tongue according to the manufacturer's instructions using standard solutions.
-
Sample Measurement:
-
Measure the response of the sensors to individual solutions of NHDC and sucrose at different concentrations.
-
Measure the response of the sensors to the mixtures of NHDC and sucrose.
-
-
Data Analysis:
-
Use the software provided with the electronic tongue to analyze the sensor responses.
-
Compare the measured sweetness intensity of the mixtures to the expected additive intensity calculated from the individual components.
-
A significantly higher measured intensity indicates a synergistic effect.
-
Expected Outcome: This protocol will provide quantitative data on the sweetness synergy between NHDC and other sweeteners, which can be used to optimize sweetener blends.[16][17]
Protocol 4: GC-MS Analysis of Volatile Compound Enhancement in Fruit Juice
Objective: To determine if NHDC enhances the release or perception of key volatile aroma compounds in a fruit juice.
Materials:
-
Fruit juice (e.g., orange juice).
-
NHDC solution.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler.
-
Solid-Phase Microextraction (SPME) fibers.
Procedure:
-
Sample Preparation:
-
Control: Fruit juice.
-
Test: Fruit juice with a specific concentration of NHDC (e.g., 10 ppm).
-
-
Headspace SPME:
-
Place a known volume of the control and test samples into headspace vials.
-
Expose an SPME fiber to the headspace of each vial for a set time and temperature to absorb the volatile compounds.
-
-
GC-MS Analysis:
-
Data Analysis:
-
Compare the peak areas of the key aroma compounds between the control and test samples.
-
A significant increase in the peak area of certain compounds in the presence of NHDC may suggest an enhancement effect.
-
Expected Outcome: This analysis can provide insights into whether NHDC influences the volatility or perception of key aroma compounds, contributing to its flavor-enhancing properties.
Data Presentation and Interpretation
The following tables provide examples of how to present the quantitative data obtained from the described protocols.
Table 1: Quantitative Descriptive Analysis of Yogurt with NHDC
| Attribute | Control (0 ppm NHDC) | Test 1 (5 ppm NHDC) | Test 2 (10 ppm NHDC) | p-value |
| Creaminess | 5.2a | 6.8b | 7.9c | <0.01 |
| Sweetness | 2.1a | 4.5b | 6.2c | <0.01 |
| Sourness | 7.8a | 6.5b | 5.9b | <0.05 |
| Overall Flavor | 4.5a | 6.1b | 7.0c | <0.01 |
| Values are mean scores from a 15-cm line scale. Different superscripts within a row indicate significant differences (p < 0.05) based on Tukey's HSD test. |
Table 2: Triangle Test for Bitterness Masking of API X
| Number of Panelists | Correct Identifications | Required for Significance (p < 0.05) | Result |
| 15 | 11 | 9 | Significant Difference |
| This indicates that NHDC at the tested concentration significantly reduces the bitterness of API X. |
Conclusion
This compound is a powerful and versatile ingredient for flavor enhancement and bitterness masking. By employing the detailed sensory and instrumental protocols outlined in this guide, researchers and product developers can systematically evaluate and optimize the use of NHDC in a wide range of applications. A thorough understanding of its properties and a rigorous approach to its assessment are key to leveraging its full potential in creating superior tasting products.
References
- 1. Metabolic engineering of plant cells for biotransformation of hesperedin into neohesperidin, a substrate for production of the low-calorie sweetener and flavor enhancer NHDC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHDC [huasweet.com]
- 4. nbinno.com [nbinno.com]
- 5. scispace.com [scispace.com]
- 6. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing the Bitter Taste of Pharmaceuticals Using Cell-Based Identification of Bitter-Masking Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 10. scispace.com [scispace.com]
- 11. Perception of creaminess in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. weberflavors.com [weberflavors.com]
- 13. femaflavor.org [femaflavor.org]
- 14. fiveable.me [fiveable.me]
- 15. fiveable.me [fiveable.me]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of volatile compounds from healthy and citrus black spot-infected Valencia orange juice and essential oil by using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols for Determining the Acceptable Daily Intake (ADI) of Neohesperidin Dihydrochalcone (NHDC)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for determining the Acceptable Daily Intake (ADI) of Neohesperidin Dihydrochalcone (NHDC), a high-intensity sweetener and flavor enhancer.[1] The protocols outlined herein are grounded in the principles of toxicology and risk assessment as established by international regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).[2][3] This guide details the necessary preclinical toxicological studies, the methodology for establishing the No-Observed-Adverse-Effect-Level (NOAEL), and the subsequent calculation of the ADI, incorporating appropriate uncertainty factors. The aim is to provide a robust framework that ensures the safety of NHDC for human consumption.
Introduction: The Significance of ADI for NHDC
This compound (NHDC) is an artificial sweetener derived from the hydrogenation of neohesperidin, a flavonoid naturally present in bitter oranges.[1][4] Its intense sweetness, approximately 1500-1800 times that of sucrose at threshold concentrations, makes it a valuable ingredient in a wide range of food and beverage products.[1][5] Before a food additive like NHDC can be approved for widespread use, its safety must be rigorously evaluated.[6] The cornerstone of this safety assessment is the establishment of an Acceptable Daily Intake (ADI).
The ADI represents the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.[2][7] It is expressed in milligrams per kilogram of body weight per day (mg/kg bw/day).[2][8] The determination of the ADI is a scientifically based process that relies on a comprehensive evaluation of toxicological data.[2] This process, mandated by regulatory authorities like the FDA and EFSA, ensures consumer safety and is a critical step in the commercialization of any new food additive.[6][9]
The Workflow for ADI Determination
The process of establishing an ADI is a multi-step, evidence-based approach. It begins with a thorough review of all available scientific data, followed by a series of toxicological studies designed to identify any potential adverse health effects. The data from these studies are then used to determine the highest dose at which no adverse effects are observed (NOAEL). Finally, the ADI is calculated by applying safety factors to the NOAEL to account for inter- and intra-species differences.
Caption: Workflow for ADI determination of NHDC.
Preclinical Toxicological Studies: A Tiered Approach
A tiered approach to toxicological testing is often employed, where the results of initial studies inform the necessity and design of subsequent, more complex studies.[10][11] This approach is consistent with the 3Rs principle (Replacement, Refinement, and Reduction) in animal testing. The core set of toxicological studies required for a food additive like NHDC typically includes:
Tier 1: Foundational Safety Assessment
-
Acute Oral Toxicity Study: This initial study provides information on the short-term toxicity of a substance after a single high dose. The primary goal is to determine the median lethal dose (LD50) and to identify signs of toxicity. While modern approaches move away from lethality as an endpoint, this study is crucial for dose-range finding in subsequent studies.
Protocol Reference: OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure.[12] This method is designed to minimize the number of animals required.[12]
-
Genotoxicity Testing: A battery of in vitro and in vivo tests is required to assess the potential of NHDC to cause damage to genetic material. A standard battery includes:
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations. (OECD Guideline 471)[13]
-
In Vitro Mammalian Chromosomal Aberration Test: To assess for chromosomal damage. (OECD Guideline 473)[13]
-
In Vivo Mammalian Erythrocyte Micronucleus Test: To detect chromosomal damage or damage to the mitotic apparatus in vivo. (OECD Guideline 474)
A negative result in this battery of tests provides strong evidence that the substance is not genotoxic. For NHDC, it has been concluded that it does not raise a concern for genotoxicity.[4]
-
Tier 2: Subchronic and Developmental Toxicity
-
Subchronic Oral Toxicity Study (90-day study): This is a cornerstone study for ADI determination. It involves the repeated administration of the test substance to animals (typically rodents) for a period of 90 days. This study is designed to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).
Protocol Reference: OECD Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.
Key Parameters to Evaluate:
-
Clinical observations
-
Body weight and food/water consumption
-
Hematology and clinical biochemistry
-
Urinalysis
-
Gross pathology and histopathology of organs
-
-
Reproductive and Developmental Toxicity Studies: These studies are essential to evaluate the potential effects of a substance on fertility, pregnancy, and offspring development.
Protocol Reference: OECD Test Guideline 414: Prenatal Developmental Toxicity Study and OECD Test Guideline 416: Two-Generation Reproduction Toxicity Study.
Tier 3: Chronic Toxicity and Carcinogenicity
-
Chronic Toxicity/Carcinogenicity Studies: These long-term studies (typically 2 years in rats and 18 months in mice) are conducted to assess the potential for a substance to cause cancer or other chronic health effects.[14][15]
Protocol Reference: OECD Test Guideline 452: Chronic Toxicity Studies and OECD Test Guideline 453: Combined Chronic Toxicity/Carcinogenicity Studies.[13]
However, if a substance is not genotoxic and there is no evidence of pre-neoplastic lesions in subchronic studies, a long-term carcinogenicity study may not be required.[4] In the case of NHDC, the EFSA Panel concluded that a carcinogenicity study was not warranted.[4]
Determination of the No-Observed-Adverse-Effect-Level (NOAEL)
The NOAEL is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in the exposed population when compared to a control group.[7] The NOAEL is determined from the most sensitive animal species in the most relevant toxicity study, which is often the subchronic or chronic study.
For NHDC, the European Food Safety Authority (EFSA) identified a NOAEL of 4,000 mg/kg bw/day from a 13-week study in rats.[4]
Calculation of the Acceptable Daily Intake (ADI)
The ADI is calculated by dividing the NOAEL by an uncertainty factor (UF), also known as a safety factor.[8]
ADI = NOAEL / UF
The standard uncertainty factor is typically 100, which is composed of two 10-fold factors:
-
10-fold factor for inter-species variation: To account for the differences between the animal test species and humans.
-
10-fold factor for intra-species variation: To account for the variability within the human population (e.g., children, the elderly, and individuals with different sensitivities).
Additional uncertainty factors may be applied depending on the completeness and quality of the toxicological database. For instance, a factor may be used to extrapolate from a subchronic to a chronic study.[4]
In the 2022 re-evaluation of NHDC, the EFSA Panel applied a total uncertainty factor of 200 to the NOAEL of 4,000 mg/kg bw/day (100 for inter- and intraspecies differences and 2 for extrapolation from subchronic to chronic exposure) to establish an ADI of 20 mg/kg bw/day.[4][16]
Data Summary Table:
| Parameter | Value | Source |
| Test Substance | This compound (NHDC) | - |
| Critical Study | 13-week subchronic oral toxicity study in rats | [4] |
| NOAEL | 4,000 mg/kg bw/day | [4] |
| Uncertainty Factor (UF) | 200 (10 x 10 x 2) | [4] |
| Acceptable Daily Intake (ADI) | 20 mg/kg bw/day | [4][16] |
Experimental Protocols: Step-by-Step Methodologies
Protocol for a 90-Day Subchronic Oral Toxicity Study (Adapted from OECD 408)
-
Animal Selection: Use a standard laboratory rodent strain (e.g., Sprague-Dawley or Wistar rats), typically 5-6 weeks old at the start of the study. Use both male and female animals.
-
Group Allocation: Randomly assign animals to at least three dose groups and one control group. Each group should consist of at least 10 males and 10 females.
-
Dose Selection: Based on the results of acute toxicity and dose-ranging studies, select at least three dose levels. The highest dose should induce some toxicity but not mortality. The lowest dose should not produce any evidence of toxicity. The control group receives the vehicle (e.g., water or corn oil) only.
-
Administration: Administer NHDC orally via gavage or in the diet or drinking water, seven days a week for 90 days.
-
Observations:
-
Daily: Conduct clinical observations for signs of toxicity.
-
Weekly: Record body weight and food consumption.
-
At termination: Collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
-
Pathology:
-
Conduct a full necropsy on all animals.
-
Weigh designated organs.
-
Preserve organs and tissues for histopathological examination.
-
-
Data Analysis: Analyze data for statistically significant differences between the dose groups and the control group.
-
NOAEL Determination: The highest dose at which no treatment-related adverse effects are observed is the NOAEL.
Caption: Protocol for a 90-day subchronic oral toxicity study.
Conclusion: Ensuring the Safety of NHDC
The determination of the ADI for this compound is a scientifically rigorous process that underpins its safe use as a food additive. The protocols outlined in this guide, which are aligned with international regulatory standards, provide a framework for conducting the necessary toxicological studies and for the subsequent risk assessment. By adhering to these principles and methodologies, researchers and manufacturers can ensure that NHDC meets the highest standards of safety for consumers worldwide. The re-evaluation by EFSA in 2022, which resulted in an increased ADI of 20 mg/kg bw/day, demonstrates the ongoing commitment to ensuring the safety of food additives based on the latest scientific evidence.[4][16]
References
- 1. sweeteners.org [sweeteners.org]
- 2. fao.org [fao.org]
- 3. Food additives | EFSA [efsa.europa.eu]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Federal Register :: Toxicological Principles for the Safety Assessment of Food Ingredients; Public Meeting on Updates and Safety and Risk Assessment Considerations; Request for Comments [federalregister.gov]
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. efsa.europa.eu [efsa.europa.eu]
- 10. newfoodmagazine.com [newfoodmagazine.com]
- 11. aesan.gob.es [aesan.gob.es]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. blog.biobide.com [blog.biobide.com]
- 15. focusontoxpath.com [focusontoxpath.com]
- 16. European Food Safety Authority reaffirms safety of neohesperidine dihydrochalcone in animal feed | Feed Business Middle East & Africa - No.1 Publication for Animal Nutrition, Animal Health & Livestock Industry [feedbusinessmea.com]
Troubleshooting & Optimization
Technical Support Center: Neohesperidin Dihydrochalcone (NHDC) Solubility for In Vitro Assays
Welcome to the technical support guide for Neohesperidin Dihydrochalcone (NHDC). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of NHDC's poor aqueous solubility in the context of in vitro experimentation. Here, we provide scientifically grounded, practical solutions in a question-and-answer format to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my NHDC not dissolving in aqueous buffers like PBS? I'm seeing a fine white precipitate.
Answer: This is the most common issue researchers face with NHDC. The underlying cause is its chemical structure. While NHDC is a glycoside, which typically enhances water solubility, the large dihydrochalcone backbone is hydrophobic (water-repelling). This results in very low intrinsic solubility in neutral aqueous solutions.
According to the European Food Safety Authority (EFSA), the solubility of NHDC in water at 20°C is approximately 230 mg/L (0.23 g/L).[1] Other sources report it as low as 0.4 g/L at room temperature.[2] This limited solubility means that even moderately concentrated solutions in buffers like Phosphate-Buffered Saline (PBS) will result in precipitation.
The core of the problem: You are attempting to dissolve NHDC directly in a solvent system where it is only "very slightly soluble"[3] or "practically insoluble."[4] For in vitro assays, where stock solutions are often made at high concentrations (e.g., 10-100 mM) for serial dilution, this direct approach is not feasible.
Q2: What is the recommended solvent for creating a high-concentration stock solution of NHDC?
Answer: The standard and most effective method is to use a polar aprotic organic solvent. For in vitro applications, Dimethyl Sulfoxide (DMSO) is the preferred choice.
-
Mechanism of Action: DMSO is an excellent solvent that can disrupt the intermolecular forces between NHDC molecules, allowing them to be solvated individually. It effectively bridges the gap between the hydrophobic compound and the aqueous environment of your final assay medium.
-
Solubility Limits:
Recommendation: Start with 100% DMSO to prepare a concentrated primary stock solution (e.g., 50-100 mM). This stock can then be stored and serially diluted for your experiments.
Protocol 1: Preparing a 100 mM NHDC Stock Solution in DMSO
-
Preparation: Work in a sterile biosafety cabinet. Use sterile, nuclease-free microtubes or vials.
-
Weighing: Accurately weigh the required amount of NHDC powder (Molecular Weight: 612.6 g/mol ).
-
For 1 mL of 100 mM stock, you need: 0.1 mol/L * 0.001 L * 612.6 g/mol = 0.06126 g = 61.26 mg.
-
-
Dissolution: Add the weighed NHDC to your sterile tube. Add the calculated volume of fresh, anhydrous, sterile-filtered DMSO (moisture-absorbing DMSO can reduce solubility[5]).
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid high temperatures.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, where it is stable for at least one month, or at -80°C for up to a year.[5][6] The solid form is stable for ≥4 years at -20°C.[6]
Q3: My NHDC dissolves perfectly in DMSO, but it precipitates when I dilute it into my cell culture medium. How do I prevent this?
Answer: This is a classic solubility crash-out problem. When the highly concentrated DMSO stock is introduced into the aqueous culture medium, the solvent environment changes drastically. The DMSO concentration drops, and the water can no longer keep the hydrophobic NHDC in solution, causing it to precipitate.
Troubleshooting Strategies:
-
Control the Final DMSO Concentration: This is the most critical factor. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[7][8] However, this is cell-line dependent and must be validated. A study on several cancer cell lines showed that DMSO concentrations of 1.25% and higher significantly inhibited proliferation.[7]
-
Action: Always run a solvent toxicity control in your assay. This control should contain the highest concentration of DMSO used in your experiment (e.g., 0.5%) but no NHDC.
-
-
Use a Serial Dilution or Intermediate Dilution Step: Never add your highly concentrated DMSO stock directly to the final culture volume.
-
Action: Perform a serial dilution. First, dilute your 100 mM DMSO stock into a small volume of serum-free medium to create an intermediate, high-concentration working solution. Mix this intermediate solution vigorously (pipetting or gentle vortexing) before adding it to the final well containing cells and complete medium. This gradual reduction in DMSO concentration helps keep the compound soluble.
-
-
Increase Serum Concentration (If Applicable): Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds, acting as carriers and improving their apparent solubility in the medium.
-
Action: If your experimental design allows, ensure your final culture medium contains a standard concentration of FBS (e.g., 10%). Be aware that high protein binding can reduce the free concentration of your compound, potentially affecting its bioactivity.
-
Workflow Diagram: Preparing Working Solutions for Cell-Based Assays
Caption: Workflow for preparing and using NHDC solutions in vitro.
Q4: Are there alternatives to DMSO? What about pH adjustment or cyclodextrins?
Answer: Yes, while DMSO is the most common approach, other methods can be employed, each with its own advantages and disadvantages.
1. pH Adjustment:
-
Mechanism: The solubility of compounds with ionizable groups can be significantly altered by changing the pH of the solution. NHDC contains phenolic hydroxyl groups, which can be deprotonated at higher pH, increasing solubility.
-
Performance: Studies show that NHDC stability is optimal in a pH range of 2-6.[9][10] Degradation rates increase as the pH rises above 6.5 or drops significantly.[11] While increasing pH might transiently increase solubility, it could compromise the stability of the compound over the course of a multi-day assay.[11]
-
Verdict: Generally not recommended for in vitro assays. The required pH shifts could harm your cells and alter the compound's stability and structure.
2. Co-Solvents (e.g., Ethanol):
-
Performance: Ethanol is a viable co-solvent, with a reported NHDC solubility of ~25 mg/mL.[6] Some studies suggest ethanol may have lower cytotoxicity than DMSO at equivalent concentrations for certain cell lines.[7][8]
-
Verdict: A good alternative to DMSO. The same principles of keeping the final solvent concentration low (e.g., <1%) and running a solvent control apply.
3. Complexation with Cyclodextrins:
-
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules like NHDC, forming a water-soluble inclusion complex.[12][13]
-
Performance: This is an advanced but highly effective technique. A study on the related flavonoid Neohesperidin showed that using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) increased its aqueous solubility by 12-fold, and a ternary system with an auxiliary agent increased it 36-fold (from 0.16 mg/mL to 5.81 mg/mL).[14]
-
Verdict: Excellent for creating organic solvent-free aqueous solutions, which is ideal for sensitive cell lines or specific assays where solvents might interfere. However, it requires additional protocol development to prepare and validate the complex.
Data Summary: Solubilization Strategies
| Method | Primary Solvent | Mechanism of Action | Max NHDC Conc. | Pros | Cons |
| Co-Solvency | DMSO | Reduces solute-solute interactions | ~100 mg/mL [5] | High dissolving power; well-established | Potential for cell toxicity; can precipitate on dilution |
| Co-Solvency | Ethanol | Reduces solute-solute interactions | ~25 mg/mL[6] | Potentially lower cytotoxicity than DMSO[7][8] | Lower dissolving power than DMSO |
| pH Adjustment | Aqueous Buffer | Ionization of phenolic groups | pH-dependent | Can create solvent-free solutions | Risk of compound degradation [11]; adverse effects on cells |
| Complexation | Aqueous Buffer | Encapsulation in CD cavity | Variable (e.g., >5.8 mg/mL)[14] | Creates stable, solvent-free solutions; low toxicity | Requires additional formulation steps and validation |
Q5: How can I visually confirm if my compound has precipitated in the well plate?
Answer: This is a crucial quality control step. Before and after adding your compound to the wells, inspect the plate under a light microscope at 10x or 20x magnification.
-
What to look for: Precipitated compound often appears as small, needle-like crystals or an amorphous, hazy film at the bottom of the well. This is distinct from the cells themselves.
-
Action: If you observe precipitation at your target concentration, you must re-optimize your dilution protocol. Try lowering the final concentration, using a more robust serial dilution method, or exploring an alternative solubilization strategy like cyclodextrins. Ignoring precipitation will lead to inaccurate and non-reproducible results, as the actual concentration of dissolved, bioavailable compound will be unknown.
Decision-Making Flowchart for NHDC Solubilization
Caption: Decision tree for selecting an NHDC solubilization method.
References
- 1. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. marknature.com [marknature.com]
- 4. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 9. This compound - CD Formulation [formulationbio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Molecular Interaction and Solubilization Efficiency of Neohesperidin in Ternary Systems with Hydroxypropyl-β-cyclodextrin and Meglumine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neohesperidin Dihydrochalcone (NHDC) Stock Solutions
Welcome to the technical support center for Neohesperidin Dihydrochalcone (NHDC). This guide is designed for researchers, scientists, and drug development professionals who are utilizing NHDC in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to NHDC precipitation in stock solutions, ensuring the integrity and success of your research.
Introduction to this compound
This compound (NHDC) is a semi-synthetic intense sweetener derived from citrus.[1] Beyond its use in the food and beverage industry, its flavor-modifying properties, particularly its ability to mask bitterness, make it a valuable excipient in pharmaceutical formulations.[2][3] However, its limited aqueous solubility at room temperature presents a common hurdle for researchers. This guide provides a comprehensive resource for understanding and overcoming NHDC precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of NHDC in common laboratory solvents?
A1: NHDC is sparingly soluble in cold water but its solubility increases significantly with temperature.[4] It is freely soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).
Q2: What is the optimal pH for NHDC stability in aqueous solutions?
A2: NHDC exhibits maximum stability in a pH range of 2-6.[5][6] Outside this range, particularly under alkaline conditions, its stability may be compromised over time, although it is generally stable to acidic and basic conditions for shorter durations.[1]
Q3: Can I store my aqueous NHDC stock solution at 4°C?
A3: While refrigeration can slow down potential microbial growth, it can also promote precipitation of NHDC due to its lower solubility at colder temperatures. If you observe precipitation upon refrigeration, it is best to store the stock solution at room temperature, protected from light, and prepare it fresh as needed. For longer-term storage, consider using a co-solvent or preparing aliquots for frozen storage.
Q4: Is NHDC stable to heat?
A4: Yes, NHDC is stable at elevated temperatures, which allows for techniques like gentle warming to aid dissolution.[1] It can withstand processes like pasteurization.[6]
Q5: Will repeated freeze-thaw cycles affect my NHDC stock solution?
A5: Repeated freeze-thaw cycles can potentially lead to precipitation and may affect the stability of the solution.[7][8] It is highly recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[9][10][11]
Troubleshooting Guides
Problem 1: My NHDC powder is not dissolving in water.
Cause: NHDC has low aqueous solubility at room temperature.
Solution:
-
Gentle Heating: Warm the solution to 40-60°C while stirring or vortexing. NHDC's solubility increases significantly with temperature.
-
pH Adjustment: Ensure the pH of your aqueous solution is within the optimal stability range of 2-6.
-
Use of Co-solvents: For higher concentrations, consider preparing a concentrated stock solution in an organic solvent like ethanol or DMSO first, and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Problem 2: My aqueous NHDC solution precipitated after cooling or refrigeration.
Cause: The concentration of NHDC in your solution has exceeded its solubility limit at the lower temperature.
Solution:
-
Redissolution: Gently warm the solution to 40-60°C and vortex until the precipitate dissolves.
-
Dilution: If the precipitation persists upon cooling to room temperature, your solution is likely supersaturated. Consider diluting the stock solution to a lower concentration.
-
Storage Strategy: For future preparations, either store the solution at room temperature (if stable for your experimental timeframe) or use a co-solvent to maintain solubility at lower temperatures.
Problem 3: I have a precipitated NHDC solution. Can I still use it after redissolving?
Cause: Precipitation and redissolution can raise concerns about the compound's integrity.
Solution:
-
Chemical Integrity: NHDC is a stable compound, and redissolving a precipitate by gentle warming is unlikely to cause chemical degradation.[5]
-
Verification (Optional): If your application is highly sensitive, you can verify the integrity of the redissolved NHDC using analytical techniques like High-Performance Liquid Chromatography (HPLC).[12][13][14][15][16] A simple comparison of the chromatographic profile of the redissolved sample to a freshly prepared standard can confirm its purity and concentration.
Data & Protocols
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility | Reference |
| Water | Cold | Very slightly soluble | [4] |
| Water | Hot | Freely soluble | [4] |
| Ethanol | Room Temp. | Soluble | [4] |
| DMSO | Room Temp. | Soluble | [17] |
| DMF | Room Temp. | Soluble | [17] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous NHDC Stock Solution
-
Weigh the desired amount of NHDC powder.
-
Add the appropriate volume of purified water or buffer (pH 2-6).
-
Gently warm the solution to 40-60°C while stirring or vortexing until the NHDC is completely dissolved.
-
Allow the solution to cool to room temperature.
-
If the solution remains clear, it is ready for use or storage. If precipitation occurs, the concentration may be too high for the chosen storage temperature.
Protocol 2: Preparation of an NHDC Stock Solution using a Co-solvent
-
Weigh the NHDC powder and place it in a suitable container.
-
Add a small volume of a water-miscible organic solvent (e.g., ethanol or DMSO) to dissolve the NHDC completely.
-
Slowly add the aqueous buffer to the desired final volume while stirring.
-
This stock solution can be stored at room temperature or refrigerated, depending on the final co-solvent concentration and experimental requirements.
Protocol 3: Redissolving a Precipitated NHDC Solution
-
Visually inspect the solution to confirm the presence of a precipitate.
-
Gently warm the solution in a water bath set to 40-60°C.
-
Periodically remove the solution from the water bath and vortex gently.
-
Continue this process until the precipitate is fully redissolved.
-
Allow the solution to cool to room temperature and observe for any re-precipitation.
Visual Guides
Diagram 1: Factors Influencing NHDC Solubility & Stability
Caption: Key factors affecting the solubility and stability of NHDC in solution.
Diagram 2: Troubleshooting Workflow for NHDC Precipitation
Caption: A step-by-step guide to resolving NHDC precipitation issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound, multi-task solution - Bordas S.A. [bordas-sa.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - CD Formulation [formulationbio.com]
- 6. This compound Stability in Aqueous Buffer Solutions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. microchemlab.com [microchemlab.com]
- 8. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. [Determination of this compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diposit.ub.edu [diposit.ub.edu]
- 17. KR101722165B1 - A method of preparation of this compound from citrus peel by using supercritical fluid extraction - Google Patents [patents.google.com]
Technical Support Center: Neohesperidin Dihydrochalcone (NHDC) Stability and Degradation Analysis
Welcome to the technical support center for the analytical characterization of Neohesperidin Dihydrochalcone (NHDC). This guide is designed for researchers, analytical scientists, and formulation professionals who are tasked with identifying and quantifying the degradation products of NHDC using High-Performance Liquid Chromatography (HPLC). Here, we synthesize foundational knowledge with practical, field-proven troubleshooting advice to ensure the integrity and accuracy of your stability studies.
Section 1: Understanding the Degradation Profile of NHDC
This compound (NHDC) is a high-intensity sweetener derived from the hydrogenation of neohesperidin, a flavonoid naturally occurring in citrus fruits.[1] While it is known for being more stable than other sweeteners like aspartame, particularly to heat and across a range of pH conditions, it is not immune to degradation.[1] Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations and food products.
The primary drivers of NHDC degradation are hydrolysis (acidic and basic), oxidation, and photolysis.
-
Hydrolytic Degradation: NHDC is highly susceptible to degradation under both strong acidic and strong alkaline conditions.[2][3][4] This degradation primarily involves the cleavage of the glycosidic linkages. The molecule contains a neohesperidosyl group (composed of glucose and rhamnose) attached to the aglycone. Hydrolysis can sequentially remove these sugar moieties. Studies show that the degradation follows pseudo-first-order kinetics and is highly pH-dependent, with maximum stability observed in the pH range of 3 to 5.[5][6]
-
Oxidative Degradation: While less susceptible to oxidation compared to hydrolysis, degradation can still occur in the presence of strong oxidizing agents.[2][4] The phenolic hydroxyl groups on the molecule are potential sites for oxidation.
-
Photodegradation: Exposure to UV light can induce moderate degradation of NHDC.[4]
-
Thermal Degradation: NHDC also shows moderate degradation when exposed to dry heat.[4]
The most well-characterized degradation pathway involves the stepwise loss of the sugar units. In vitro studies with human intestinal microbiota have shown that NHDC is first deglycosylated to hesperetin dihydrochalcone 4'-β-D-glucoside, and subsequently to the aglycone, hesperetin dihydrochalcone (HDC).[7][8] Further hydrolysis of HDC can yield smaller phenolic compounds like 3-(3-hydroxy-4-methoxyphenyl)propionic acid.[7]
Caption: Primary hydrolytic degradation pathway of NHDC.
Section 2: Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method. This protocol provides a standard workflow.
Objective: To generate the likely degradation products of NHDC under various stress conditions.
Materials:
-
NHDC reference standard
-
HPLC-grade methanol and water
-
Acetonitrile (HPLC grade)
-
Formic acid or phosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV/PDA detector
Step-by-Step Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve NHDC in a suitable solvent (e.g., methanol-water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Control Sample: Dilute the stock solution with the same solvent to a working concentration (e.g., 100 µg/mL). This is your unstressed (t=0) sample.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at 80°C for 2-4 hours. Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for 1-2 hours. Neutralize with an equivalent amount of 0.1 M HCl and dilute to the working concentration. Note: Base degradation is often rapid, so milder conditions are used initially.[2][4]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to the working concentration.
-
Thermal Degradation: Transfer NHDC solid powder to an oven maintained at 105°C for 8 hours.[2] After cooling, dissolve the stressed powder and dilute to the working concentration.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) or a UV lamp (e.g., 254 nm) for 8-24 hours.[4] Keep a control sample wrapped in aluminum foil alongside it. Dilute to the working concentration.
-
Analysis: Analyze all samples (Control, Acid, Base, Oxidative, Thermal, Photolytic) by HPLC as soon as possible. Compare the chromatograms of the stressed samples to the control sample to identify new peaks, which are potential degradation products.
| Stress Condition | Reagent/Parameter | Typical Observation | Reference |
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temp. | Significant degradation, potentially complete loss of parent peak. | [2][3][4] |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH, room temp. | Very rapid and significant degradation. | [2][3][4] |
| Oxidation | 3-30% H₂O₂, room temp. | Less susceptible; some degradation may be observed. | [2][4] |
| Dry Heat | 105°C | Moderate degradation. | [4] |
| Photolysis | UV light (254 nm) / Xenon lamp | Moderate degradation. | [4] |
Section 3: HPLC Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the HPLC analysis of NHDC and its degradation products.
Caption: A workflow for troubleshooting common HPLC issues.
Question & Answer Troubleshooting Guide
Q1: I see a new, earlier-eluting peak in my acid hydrolysis sample. What is it likely to be?
A1: An earlier-eluting peak in a reverse-phase HPLC system indicates a more polar compound than the parent (NHDC). This is consistent with the hydrolytic cleavage of the glycosidic bonds. The aglycone, hesperetin dihydrochalcone (HDC), is less retained on a C18 column than the larger, glycosylated NHDC. Even more polar products, such as 3-(3-hydroxy-4-methoxyphenyl)propionic acid, would elute even earlier.[7] To confirm, you should use a PDA detector to compare the UV spectrum of the new peak with that of NHDC. While related, their spectra may show slight shifts. Definitive identification would require mass spectrometry (LC-MS) or comparison with a reference standard of the suspected degradant.
Q2: My NHDC peak is tailing significantly, especially when I analyze the base-degraded sample. Why?
A2: Peak tailing for phenolic compounds like NHDC is often caused by secondary interactions between the acidic hydroxyl groups and active sites (free silanols) on the silica-based C18 column. This issue can be exacerbated in several scenarios:
-
Mobile Phase pH: If the pH of your mobile phase is not low enough, the phenolic hydroxyls can be partially ionized, leading to strong, undesirable interactions with the stationary phase. The use of an acidic modifier like formic or phosphoric acid is crucial to keep these groups protonated.[9][10] A mobile phase pH of around 2.5-3.5 is a good starting point.
-
Column Age: Older columns may have more exposed, active silanol groups, increasing tailing.
-
Sample Matrix: After neutralizing your base-degraded sample, the high salt concentration can interfere with the chromatography and worsen peak shape. Ensure the final sample concentration is not excessively high.
Q3: The resolution between NHDC and a major degradation product is poor (<1.5). How can I improve the separation?
A3: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your method. Here is a logical approach:
-
Decrease Mobile Phase Strength: Reduce the percentage of your organic solvent (acetonitrile or methanol). This will increase the retention time of all components, often providing more time for the column to separate them.
-
Adjust the Gradient: If you are using a gradient method, make the slope shallower around the elution time of the critical pair. A slower increase in organic solvent can significantly improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities for phenolic compounds. If you are using acetonitrile, try switching to methanol, or vice-versa. This can alter the elution order and improve separation.
-
Optimize Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity and improve efficiency, sometimes leading to better resolution. However, be mindful of the potential for on-column degradation of labile compounds.
Q4: I don't see any degradation in my oxidative stress sample (using 3% H₂O₂). Does this mean NHDC is stable to oxidation?
A4: Not necessarily. While studies indicate NHDC is less susceptible to oxidation than to hydrolysis, your stress conditions may not have been stringent enough.[2][4] Before concluding stability, consider increasing the H₂O₂ concentration (e.g., to 10% or 30%), increasing the reaction time, or gently heating the sample (e.g., to 40°C). Always compare with a control to ensure you are observing degradation and not an artifact of the harsher conditions.
Frequently Asked Questions (FAQs)
What is a good starting HPLC method for NHDC stability analysis? A robust starting point is a reverse-phase method using a C18 column.[9][10]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30-35 °C[9] |
| Detection (UV) | 282 nm |
| Injection Vol. | 10 µL |
This method should be validated for its intended purpose and optimized as needed to resolve all relevant degradation products from the parent peak.
How can I confirm the identity of a degradation product? The gold standard is LC-MS (Liquid Chromatography-Mass Spectrometry) . By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can determine its molecular weight. Fragmentation data (MS/MS) can further help elucidate the structure. For example, a loss corresponding to the mass of a rhamnose or glucose unit would strongly suggest hydrolytic degradation. The definitive confirmation is to compare the retention time and mass spectrum with an authentic reference standard of the suspected compound.
Is NHDC stable in solution? Yes, within limits. Aqueous solutions of NHDC are reported to be stable for up to 12 months at room temperature when the pH is maintained between 2 and 6.[11] The optimal pH for stability is around 4.5.[5][12] The bulk material is stable for over three years when stored at room temperature in a cool, dry place protected from light.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Effect of pH on this compound thermostability in aqueous solutions | Analusis [analusis.edpsciences.org]
- 6. This compound Stability in Aqueous Buffer Solutions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, this compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. This compound - CD Formulation [formulationbio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Neohesperidin Dihydrochalcone (NHDC) in Cell Culture Applications
Welcome to the technical support center for Neohesperidin Dihydrochalcone (NHDC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the use of NHDC in cell culture experiments. As a synthetic flavonoid derivative with potent antioxidant and anti-inflammatory properties, understanding its behavior in complex biological systems is paramount for reproducible and accurate results. This guide offers field-proven insights and protocols to navigate the nuances of working with NHDC in your research.
Frequently Asked Questions (FAQs)
What is the expected stability of this compound (NHDC) in standard cell culture media (e.g., DMEM, RPMI-1640)?
While direct, long-term stability studies of NHDC in specific cell culture media are not extensively published, its stability in aqueous solutions is well-documented and provides a strong foundation for its use in cell culture. NHDC is known to be stable in aqueous solutions for extended periods, with accelerated stability studies indicating a shelf-life of 12 months at room temperature within a pH range of 2-6.[1] Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4. At this slightly alkaline pH, the stability of many flavonoids can be compromised over time due to oxidative degradation. However, numerous studies have successfully utilized NHDC in various cell lines cultured in DMEM and RPMI-1640, suggesting at least short-term stability (24-72 hours) sufficient for many experimental designs.[2][3]
It is crucial to recognize that the complex composition of cell culture media, including vitamins, amino acids, and metal ions, can influence the stability of phenolic compounds like NHDC. Therefore, for long-term experiments (beyond 72 hours), it is highly recommended to perform a stability check of NHDC in your specific medium and under your experimental conditions.
How does temperature affect the stability of NHDC in my experiments?
NHDC exhibits good thermal stability, particularly at acidic to neutral pH.[4][5] In aqueous solutions, it can withstand pasteurization and UHT processes.[6] For standard cell culture incubators maintained at 37°C, significant thermal degradation of NHDC over a typical experimental duration (24-72 hours) is not expected to be a primary concern, based on its performance in accelerated stability studies at higher temperatures.[1][4] However, prolonged incubation at 37°C in a pro-oxidative environment, such as a rich cell culture medium, could potentially accelerate degradation.
Should I be concerned about the interaction of NHDC with components of Fetal Bovine Serum (FBS)?
Yes, this is an important consideration. Flavonoids are known to bind to proteins, and NHDC has been shown to interact with human serum albumin (HSA).[7] Fetal Bovine Serum (FBS) is rich in albumin and other proteins, which can lead to the binding of NHDC. This binding can have two major consequences for your experiments:
-
Reduced Bioavailability: A fraction of the NHDC may become protein-bound and thus not be freely available to interact with your cells. This could lead to an underestimation of its biological activity.
-
Altered Stability: Protein binding can, in some cases, protect flavonoids from degradation, while in other instances, it may not have a significant effect.
When designing your experiments, it is advisable to consider the potential impact of serum protein binding. If you observe lower than expected efficacy of NHDC in the presence of serum, you may need to adjust the concentration or consider reducing the serum percentage during the treatment period, if your cell line permits.
My cell viability assays with NHDC are showing inconsistent results. What could be the cause?
Inconsistent results in cytotoxicity or cell viability assays can stem from several factors related to NHDC handling and stability:
-
Stock Solution Issues: Improperly prepared or stored stock solutions can lead to variability. Ensure your NHDC is fully dissolved and use fresh dilutions for each experiment.
-
Degradation in Media: If your experiments run for several days, NHDC may be degrading in the culture medium. This would lead to a decrease in the effective concentration over time.
-
Light Sensitivity: While not extensively reported as highly light-sensitive, it is good practice to protect NHDC stock solutions from prolonged exposure to direct light.[1]
-
Cell Density: High cell density can lead to rapid metabolism of the compound or changes in the local microenvironment (e.g., pH shifts), affecting NHDC stability and cellular response.
-
Assay Interference: Some assay reagents may interact with NHDC. Always include appropriate controls, such as NHDC in cell-free media, to check for any direct interference with your assay's detection method.
What are the known degradation products of NHDC, and are they biologically active?
In vitro studies with human intestinal microbiota have shown that NHDC can be degraded through deglycosylation to hesperetin dihydrochalcone 4'-β-d-glucoside and subsequently to the aglycone hesperetin dihydrochalcone.[8] Further hydrolysis can yield 3-(3-hydroxy-4-methoxyphenyl)propionic acid.[8] The biological activities of these metabolites may differ from the parent NHDC molecule. For instance, in some studies, the metabolite dihydrocaffeic acid (a related compound) showed more potent anti-inflammatory effects than NHDC itself.[2] When interpreting your results, it is important to consider that the observed biological effects could be due to a combination of NHDC and its degradation products, especially in longer-term cultures where cellular metabolism or chemical degradation in the medium may occur.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no biological activity of NHDC | 1. Degradation of NHDC in stock solution or culture medium. 2. Sub-optimal concentration. 3. Interaction with serum proteins reducing bioavailability. 4. Inaccurate stock concentration. | 1. Prepare fresh stock solutions. For long-term experiments, replenish the medium with fresh NHDC every 24-48 hours. Consider performing a stability check using HPLC (see protocol below).2. Perform a dose-response curve to determine the optimal concentration for your cell line and endpoint.3. Reduce the serum concentration during NHDC treatment if your cells can tolerate it. Alternatively, increase the NHDC concentration to compensate for protein binding.4. Re-verify the weighing and dilution calculations for your stock solution. |
| High variability between replicate wells | 1. Incomplete dissolution of NHDC. 2. Uneven cell seeding. 3. "Edge effects" in multi-well plates. 4. Presence of air bubbles in wells. | 1. Ensure complete dissolution of NHDC in the solvent before preparing the final dilutions in culture medium. Sonication may aid dissolution.[9]2. Ensure a homogenous cell suspension before and during plating.3. Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with sterile PBS or media.4. Carefully inspect plates for bubbles after adding reagents and remove them with a sterile pipette tip if necessary. |
| Unexpected cytotoxicity at low concentrations | 1. Solvent toxicity. 2. Contamination of stock solution or media. 3. Cell line hypersensitivity. | 1. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (media with the same concentration of solvent).2. Use sterile filtration for stock solutions. Always practice good aseptic technique.3. Some cell lines may be particularly sensitive to NHDC. Perform a thorough dose-response and time-course experiment to establish a non-toxic working concentration range. |
Experimental Protocols
Protocol 1: Preparation and Storage of NHDC Stock Solutions
This protocol provides a standardized method for preparing and storing NHDC to ensure consistency across experiments.
Materials:
-
This compound (NHDC) powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (cell culture grade)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of NHDC powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM). The solubility of NHDC is approximately 25 mg/mL in ethanol and DMSO, and 50 mg/mL in DMF.[10]
-
Vortex thoroughly for 1-2 minutes to dissolve the powder. If dissolution is difficult, brief sonication can be applied.[9]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A stock solution in DMSO can be stored for up to one year at -80°C.[9]
Note: Aqueous solutions of NHDC are not recommended for long-term storage.[10] Always prepare fresh dilutions in your cell culture medium immediately before use.
Protocol 2: Quantification of NHDC in Cell Culture Media using HPLC-UV
This protocol outlines a method to assess the stability of NHDC in your specific cell culture medium over time.
Materials:
-
Cell culture medium (your specific formulation)
-
NHDC
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a solution of NHDC in your cell culture medium at the final concentration you use in your experiments.
-
Prepare a control sample of cell culture medium without NHDC.
-
Incubate the samples under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect an aliquot of each sample.
-
To precipitate proteins (especially if the medium contains serum), add an equal volume of cold acetonitrile to the sample, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is a common mobile phase for flavonoid analysis.[11]
-
Column: A C18 column is typically used.[11]
-
Flow Rate: A flow rate of 0.9-1.0 mL/min is common.[11]
-
Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[11]
-
Detection: Monitor the absorbance at the λmax of NHDC, which is around 284 nm.[10]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NHDC in your cell culture medium (processed in the same way as the samples).
-
Quantify the concentration of NHDC in your samples at each time point by comparing the peak area to the standard curve.
-
Plot the concentration of NHDC versus time to determine its stability profile.
-
Visualizations
Caption: Recommended workflow for using NHDC in cell culture experiments.
Caption: Troubleshooting flowchart for unexpected results with NHDC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the activity and stability of alpha-amylase: a comparative study on bacterial, fungal, and mammalian enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and this compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Ameliorates High-Fat Diet-Induced Glycolipid Metabolism Disorder in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant properties of this compound: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Neohesperidin Dihydrochalcone (NHDC) in Complex Matrices
Welcome to the technical support center for the analysis of Neohesperidin Dihydrochalcone (NHDC). This guide is designed for researchers, analytical scientists, and quality control professionals who are tasked with the challenging yet critical quantification of NHDC in complex sample matrices such as food, beverages, pharmaceuticals, and animal feed.
As an intense, non-nutritive sweetener and flavor enhancer derived from citrus, the accurate measurement of NHDC is paramount for regulatory compliance, product quality, and sensory profile consistency.[1][2][3] However, its analysis is often complicated by the diverse and intricate nature of the matrices in which it is found. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NHDC) and why is its quantification important?
A1: this compound (NHDC) is a semi-synthetic intense sweetener, approximately 1500-1800 times sweeter than sucrose at threshold concentrations.[4] It is produced by the hydrogenation of neohesperidin, a flavonoid naturally present in bitter oranges.[1][5][6] Beyond its sweetness, NHDC is highly valued for its ability to mask bitterness and enhance flavors, making it a versatile additive in a wide range of products including beverages, dairy, confectionery, and pharmaceuticals.[1][7]
Accurate quantification is critical for several reasons:
-
Regulatory Compliance: Health authorities like the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA) have established acceptable daily intake (ADI) levels and maximum usage limits in various food categories.[1][4][8][9] Accurate measurement ensures these regulations are met.
-
Quality Control: The concentration of NHDC directly impacts the sensory profile of the final product. Consistent quantification ensures batch-to-batch uniformity in taste and quality.
-
Cost-Effectiveness: NHDC is effective at very low concentrations (in the parts-per-million range) and has a synergistic effect with other sweeteners.[1] Precise measurement prevents overuse and optimizes formulation costs.
Q2: How stable is NHDC during sample processing and storage?
A2: NHDC is known for its excellent stability under a wide range of conditions, which is a significant advantage over some other high-intensity sweeteners.[1]
-
pH Stability: It exhibits maximum stability in the pH range of 3-5 and is generally stable in solutions with a pH between 2 and 6.[6][10][11] This makes it suitable for acidic products like carbonated beverages.
-
Thermal Stability: It is stable at elevated temperatures, allowing it to be used in products that undergo pasteurization or other heat treatments.[10]
-
Storage Stability: As a bulk material stored in cool, dry, and dark conditions, NHDC is stable for several years.[9][11] In aqueous solutions at room temperature, it can be stable for up to 12 months.[11]
Despite its general stability, it is crucial to assess potential degradation during harsh extraction conditions (e.g., extreme pH or prolonged high temperatures) as part of method validation.
Q3: What are the typical analytical techniques used for NHDC quantification?
A3: The most common and reliable technique for the quantification of NHDC in complex matrices is High-Performance Liquid Chromatography (HPLC) , typically coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD).[12][13][14][15] This methodology offers the necessary selectivity and sensitivity to resolve NHDC from interfering matrix components. Reversed-phase chromatography, using a C18 column, is the standard approach.[12][14]
Q4: What are the regulated limits for NHDC in food products?
A4: The maximum permitted levels of NHDC vary by region and food category. For instance, in the European Union, it is approved as sweetener E-959, with usage levels ranging from 10 to 400 mg/kg depending on the product.[8] In the United States, the FDA has recognized NHDC as Generally Recognized as Safe (GRAS) for use as a sweetener in various food categories at levels ranging from 10 to 1000 ppm.[1][9] It is essential to consult the specific regulations of the target market for the product .
Troubleshooting Guide: From Sample to Signal
This section addresses specific experimental hurdles in a question-and-answer format, providing both the rationale and actionable protocols to resolve them.
Part 1: Sample Preparation and Extraction
The primary goal of sample preparation is to efficiently extract NHDC from the matrix while minimizing co-extraction of interfering compounds.
Q: My NHDC recovery is low and inconsistent, especially in solid or semi-solid samples. What can I do?
A: This is a classic matrix effect problem, often stemming from inefficient extraction or analyte loss during cleanup.
Causality: NHDC, a flavonoid glycoside, has moderate polarity. Its efficient extraction requires a solvent that can effectively penetrate the sample matrix and solubilize the analyte. Complex matrices like dairy products, baked goods, or animal feed contain fats, proteins, and carbohydrates that can trap the analyte or interfere with the extraction process.
Troubleshooting Steps:
-
Optimize the Extraction Solvent:
-
Initial Choice: Methanol is a widely used and effective solvent for extracting NHDC from both solid and liquid samples.[12][13]
-
Solvent Mixtures: For high-fat matrices, a pre-extraction step with a non-polar solvent like hexane can be used to remove lipids before the primary extraction with methanol. For matrices rich in both polar and non-polar components, a mixture of solvents may be beneficial.
-
Acidification: Slightly acidifying the extraction solvent (e.g., with 0.1% formic acid) can improve the recovery of phenolic compounds like NHDC by ensuring they remain in their protonated, less polar form.
-
-
Implement Solid-Phase Extraction (SPE) for Cleanup: SPE is a powerful technique to isolate NHDC and remove a broad range of interferences.[12][16]
-
Sorbent Selection:
-
C18 (Reversed-Phase): Excellent for cleaning up aqueous extracts. NHDC is retained on the C18 sorbent while highly polar impurities (sugars, salts) pass through.
-
HLB (Hydrophilic-Lipophilic Balanced): This copolymeric sorbent is effective for a wider range of analyte polarities and is less susceptible to drying out, offering more robust performance.[17] It is a strong choice for complex matrices like animal feed.[12][16]
-
-
Protocol: General SPE Workflow for NHDC Purification
-
Conditioning: Wet the SPE cartridge with methanol, followed by equilibration with water or an aqueous buffer. This activates the stationary phase.
-
Loading: Load the sample extract at a slow, controlled flow rate to ensure efficient binding of NHDC.
-
Washing: This is a critical step. Use a weak solvent (e.g., water or a low-percentage methanol/water mixture) to wash away co-extracted, weakly retained interferences without eluting the NHDC.[13]
-
Elution: Elute the retained NHDC with a stronger solvent, typically methanol or a high-percentage methanol/water mixture.[13]
-
-
The following diagram illustrates a typical sample preparation workflow incorporating SPE.
Caption: Workflow for NHDC extraction and purification.
Part 2: Chromatographic Separation (HPLC)
Achieving a sharp, symmetrical, and well-resolved peak for NHDC is the primary goal of the chromatographic step.
Q: I'm observing a broad or tailing peak for NHDC. How can I improve the peak shape?
A: Poor peak shape often points to undesirable secondary interactions on the column, an inappropriate mobile phase pH, or issues with the column itself.
Causality: NHDC has phenolic hydroxyl groups which can interact with residual silanol groups on the silica-based stationary phase of the column, leading to peak tailing. The mobile phase pH can also affect the ionization state of the analyte, influencing its retention and peak shape.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Use an acidic modifier like formic acid or acetic acid (typically at 0.1%) in the aqueous mobile phase.[14] This suppresses the ionization of the phenolic hydroxyl groups on NHDC and masks the activity of residual silanols on the column, leading to a more symmetrical peak. A pH between 2.5 and 4 is generally effective.
-
-
Optimize Mobile Phase Composition:
-
The typical mobile phase consists of a mixture of water (with an acid modifier) and an organic solvent like acetonitrile or methanol.[12][15] Acetonitrile often provides better peak shapes and lower backpressure than methanol.
-
Adjust the gradient profile. A shallower gradient around the elution time of NHDC can improve resolution from nearby peaks and enhance peak shape.
-
-
Column Health and Selection:
-
Ensure the column is not old or contaminated. If performance degrades, flush the column according to the manufacturer's instructions or replace it.
-
Consider using a column with high-purity silica and robust end-capping, which minimizes the availability of residual silanols.
-
Q: An unknown peak is co-eluting with my NHDC peak. How can I confirm peak identity and achieve separation?
A: Co-elution is a common challenge in complex matrices. A multi-pronged approach involving detector technology and chromatographic optimization is required.
Troubleshooting Steps:
-
Use a Diode-Array Detector (DAD/PDA):
-
A DAD acquires the full UV-Vis spectrum at every point in the chromatogram. This allows you to perform a peak purity analysis.[12][13] If the spectrum at the beginning of the peak is different from the spectrum at the apex or the end, it indicates the presence of a co-eluting impurity. The UV spectrum of NHDC has a characteristic maximum absorbance at approximately 282 nm.[13]
-
-
Adjust Chromatographic Selectivity:
-
Change Organic Modifier: If you are using methanol, switch to acetonitrile, or vice versa. This alters the elution selectivity and can often resolve co-eluting peaks.
-
Modify Gradient: As mentioned, make the gradient shallower around the retention time of NHDC to increase the separation window between it and the interfering peak.
-
Change Column Temperature: Adjusting the column temperature can slightly alter the retention times of different compounds, potentially improving resolution.
-
Table 1: Typical Starting HPLC Parameters for NHDC Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds.[12] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier improves peak shape and ensures consistent retention.[14] |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Gradient | Start at 10-20% B, ramp to 80-90% B | A gradient is necessary to elute NHDC and clean the column of late-eluting matrix components. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 - 35 °C | Elevated temperature can improve efficiency and reduce backpressure.[14] |
| Detection | UV/DAD at 282 nm | Wavelength of maximum absorbance for NHDC.[13] |
Part 3: Method Validation
A properly validated method ensures that your analytical results are reliable, accurate, and reproducible.
Q: How do I design a method validation study for NHDC quantification?
A: Method validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key parameters to evaluate are specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness.[18][19]
Causality: Validation provides documented evidence that the analytical procedure is suitable for its intended purpose. For NHDC, this means proving the method can accurately measure its concentration in a specific complex matrix, despite potential interferences.
Caption: Key parameters in the analytical method validation process.
Validation Protocol Overview:
-
Specificity: Analyze a blank matrix sample (containing no NHDC) and a spiked sample. The blank should show no significant peak at the retention time of NHDC. Use DAD peak purity analysis to confirm the NHDC peak in the spiked sample is pure.
-
Linearity: Prepare a series of calibration standards at different concentrations (e.g., 0.2-50 mg/L) and inject them.[12] Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should ideally be >0.999.
-
Accuracy: Spike a blank matrix sample with a known amount of NHDC at low, medium, and high concentrations. Analyze these samples and calculate the percent recovery. Typical acceptance criteria are within 80-120%.[12][13][15]
-
Precision:
-
Repeatability (Intra-day): Analyze multiple preparations of the same spiked sample on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, or with a different analyst or instrument.
-
The results are expressed as the Relative Standard Deviation (%RSD), which should typically be less than 5-10%, depending on the concentration level.[12]
-
-
Limit of Quantification (LOQ): Determine the lowest concentration of NHDC that can be reliably quantified with acceptable precision and accuracy. This is crucial for analyzing products with very low NHDC levels. The LOQ for NHDC can be as low as 0.02 mg/kg in some matrices.[12]
-
Robustness: Intentionally make small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. This demonstrates the method's reliability during routine use.
By systematically addressing these potential challenges and rigorously validating the analytical method, researchers and quality control professionals can ensure the accurate and reliable quantification of this compound in even the most complex of matrices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, multi-task solution - Bordas S.A. [bordas-sa.com]
- 3. This compound and this compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sweeteners.org [sweeteners.org]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 98% Supplier [arshinefoodadditives.com]
- 8. infocons.org [infocons.org]
- 9. fda.gov [fda.gov]
- 10. This compound Stability in Aqueous Buffer Solutions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. This compound - CD Formulation [formulationbio.com]
- 12. [Determination of this compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, this compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemicalpapers.com [chemicalpapers.com]
- 18. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Method Development for Separating Neohesperidin Dihydrochalcone (NHDC) from its Precursors
Welcome to the technical support center for Neohesperidin Dihydrochalcone (NHDC) purification. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis and purification of NHDC. Here, we address common challenges encountered during the separation of NHDC from its precursors and related impurities, providing not just solutions but also the underlying scientific principles to empower your method development.
Introduction: The Importance of Purity in NHDC Production
This compound (NHDC) is a high-intensity, non-caloric artificial sweetener derived from citrus flavonoids.[1] Its synthesis typically involves the extraction of a precursor, neohesperidin, from sources like the bitter orange (Citrus aurantium), followed by alkaline treatment and catalytic hydrogenation to yield NHDC.[2][3] Another common precursor, naringin, can also be utilized in NHDC synthesis.[4][5]
The final purity of NHDC is paramount for its application in the food, pharmaceutical, and feed industries.[1][6] Incomplete conversion or inefficient purification can leave residual precursors like neohesperidin, which are intensely bitter, thereby compromising the sensory profile of the final product.[5][7] This guide provides a structured approach to troubleshoot and optimize your separation methods.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary precursors and key impurities in NHDC synthesis?
The most common precursor is neohesperidin , a bitter flavanone glycoside.[2] Naringin is another flavanone that can be used as a starting material.[4] Consequently, the most significant process-related impurities are often unreacted precursors. Other potential impurities include byproducts from the hydrogenation step, such as Naringin Dihydrochalcone and Hesperidin Dihydrochalcone .[8]
Q2: Why is the separation of NHDC from its precursors so critical?
The primary driver is taste. Precursors like neohesperidin and naringin are intensely bitter.[5][9] Even trace amounts can negatively impact the clean, sweet taste profile of NHDC. For pharmaceutical applications, purity is essential to ensure safety and prevent the introduction of compounds with unintended biological activities.[1]
Q3: What are the most effective laboratory-scale methods for purifying crude NHDC?
The most common and effective methods are:
-
Recrystallization: This is the workhorse for bulk purification post-synthesis. NHDC has low solubility in cold water but is freely soluble in hot water, a property that is exploited for effective crystallization.[3][10][11]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for isolating specific compounds, reverse-phase preparative HPLC is the method of choice.[12]
-
Solid-Phase Extraction (SPE): Often used for sample clean-up prior to analytical HPLC, especially when NHDC is in a complex matrix like a food product.[13][14]
Q4: How can I reliably assess the purity of my NHDC sample?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically at 282 nm) is the standard analytical method.[6][13] It can effectively separate NHDC from its more polar precursors and less polar byproducts. A well-developed HPLC method is crucial for both in-process control and final product validation.[15][16]
Section 2: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Low Purity of Final NHDC Product
Q1: My final product shows a significant peak corresponding to unreacted neohesperidin in the HPLC analysis. What are the likely causes and solutions?
-
Causality: An incomplete hydrogenation reaction is the most common cause. This can stem from several factors:
-
Catalyst Inactivity: The hydrogenation catalyst (e.g., Palladium on Carbon, Raney Nickel) may be old, poisoned, or used in insufficient quantity.[3][17][18]
-
Insufficient Hydrogen: The pressure or flow of hydrogen gas may be inadequate for the reaction scale.[11][19]
-
Suboptimal Reaction Conditions: Reaction time, temperature, or pH may not be optimized. The conversion of neohesperidin to its chalcone form requires a strong alkaline environment before hydrogenation can proceed effectively.[2][4]
-
-
Solutions:
-
Validate Your Catalyst: Use a fresh batch of catalyst or increase the catalyst loading. Ensure it is properly handled to prevent deactivation.
-
Optimize Hydrogenation: Ensure the reaction vessel is properly sealed and pressurized. Increase the reaction time or hydrogen pressure according to established protocols.[11]
-
Verify pH: Before hydrogenation, ensure the pH of the neohesperidin solution is sufficiently alkaline (e.g., pH 9-10 or higher with NaOH or KOH) to facilitate the necessary ring-opening to the chalcone intermediate.[2][18]
-
Post-Hoc Purification: If the reaction cannot be driven to completion, a robust recrystallization step is essential. Due to differences in solubility and crystal packing, recrystallization can effectively remove a significant amount of the remaining precursor.
-
Q2: My crystallized NHDC is off-white or yellowish. How can I improve its color and purity?
-
Causality: Color is often due to residual plant pigments co-extracted with the neohesperidin or degradation byproducts formed during the alkaline treatment.
-
Solutions:
-
Activated Carbon Treatment: During the recrystallization process, after dissolving the crude NHDC in hot water but before cooling, add a small amount of activated carbon (charcoal) to the solution.[11] The carbon will adsorb colored impurities. Hot-filter the solution to remove the carbon before allowing it to cool and crystallize.
-
Multiple Recrystallizations: A second or even third recrystallization step will progressively remove impurities, leading to a purer, whiter final product.
-
Resin Column Chromatography: For persistent color issues, passing the dissolved crude product through a column packed with a macroporous adsorbent resin can effectively remove impurities before crystallization.[20][21]
-
Problem Area 2: Low Yield of Purified NHDC
Q1: I am experiencing significant product loss during the recrystallization step. How can I optimize my yield?
-
Causality: Product loss during crystallization is often due to either incomplete precipitation from the solution or using an excessive volume of solvent.
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot water (or appropriate solvent) required to fully dissolve the crude product. An excess of solvent will keep more NHDC dissolved even after cooling, thus reducing the yield.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or ice bath for an extended period (e.g., 24 hours) to maximize crystal formation.[11][18] Rapid crashing out of solution can trap impurities and lead to smaller, harder-to-filter crystals.
-
pH Adjustment: The pH of the solution post-hydrogenation is critical. Neutralizing the solution (e.g., to pH 6-7) before crystallization is a common step that influences solubility and promotes precipitation.[11][17]
-
Wash with Cold Solvent: When washing the filtered crystals, use ice-cold water. Using room temperature or warm water will redissolve some of the product.
-
Problem Area 3: HPLC Method Development Issues
Q1: I am getting poor, tailing peaks for NHDC in my reverse-phase HPLC analysis. How can I improve the peak shape?
-
Causality: Peak tailing for compounds like NHDC is often caused by secondary interactions between the analyte and active sites (free silanols) on the silica-based C18 column packing.
-
Solutions:
-
Acidify the Mobile Phase: Add a small amount of acid, such as 0.1% formic acid or phosphoric acid, to both the water and organic solvent components of your mobile phase.[6][12][15] The acid protonates the free silanols, minimizing these unwanted interactions and resulting in sharper, more symmetrical peaks.
-
Use a Modern Column: Employ a high-purity, end-capped C18 column or a column specifically designed for low silanol activity.[12]
-
Optimize Temperature: Increasing the column temperature (e.g., to 35 °C) can improve peak shape and reduce retention time.[15]
-
Q2: How can I effectively separate NHDC from its precursor neohesperidin and the related byproduct naringin dihydrochalcone?
-
Causality: These compounds are structurally similar, which can make separation challenging. Successful separation relies on exploiting subtle differences in their polarity. In RP-HPLC, the general elution order will be: Neohesperidin (most polar) -> Naringin Dihydrochalcone -> NHDC (least polar of the three).
-
Solutions:
-
Optimize Mobile Phase Composition: A gradient elution is often more effective than an isocratic one.[15] Start with a higher percentage of aqueous phase (e.g., 80-90% water with 0.1% formic acid) and gradually increase the percentage of organic phase (e.g., acetonitrile or methanol). This will elute the more polar neohesperidin first, followed by the dihydrochalcones.
-
Adjust Gradient Slope: A shallow gradient (a slow increase in organic solvent) will provide the best resolution between closely eluting peaks like naringin dihydrochalcone and NHDC.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, albeit at the cost of a longer run time.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment of NHDC
This protocol is a robust starting point for the quality control of NHDC.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Industry standard for flavonoid analysis.[14][22] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier improves peak shape.[15] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase for good resolution.[6] |
| Gradient | 20% B to 50% B over 20 minutes | A gradient is effective for separating the polar precursor from the less polar product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[6][16] |
| Column Temp. | 30-35 °C | Elevated temperature can improve efficiency and peak shape.[15] |
| Detection | UV at 282 nm | Wavelength of maximum absorbance for NHDC.[6][13] |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
| Sample Prep. | Dissolve sample in 50:50 Water:Methanol | Ensures complete dissolution and compatibility with the mobile phase. |
Protocol 2: Purification of Crude NHDC by Recrystallization
This protocol outlines a standard procedure for purifying the solid product after synthesis.
-
Dissolution: Place the crude NHDC powder into a suitable flask. Add a minimal volume of purified water. Heat the mixture to approximately 80 °C with stirring until all the solid has dissolved.[3][23] Note the volume of water used.
-
(Optional) Decolorization: If the solution is colored, add activated carbon (approx. 1-2% of the crude product weight). Stir at 80 °C for 15-20 minutes.[11]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon (if used) or any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. White crystals of NHDC will begin to form.
-
Chilling: Once at room temperature, place the flask in a refrigerator (4 °C) or an ice bath for at least 24 hours to maximize crystal formation.[11][18]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold purified water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 100 °C) to a constant weight.[11] The final product should be a fine, white crystalline powder.
Section 4: Visualizations and Diagrams
Workflow for NHDC Synthesis and Purification
The following diagram illustrates the overall process from the natural precursor to the final purified product.
Caption: Overall workflow for the production and purification of NHDC.
Troubleshooting Flowchart for Low NHDC Purity
This diagram provides a logical path for diagnosing issues with product purity.
Caption: Troubleshooting logic for addressing low purity in NHDC samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How is NHDC Powder Produced Chemically? - Angelbio [angelbiology.com]
- 3. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN102351921A - Preparation method of this compound - Google Patents [patents.google.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Determination of this compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, this compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sílice [silice.csic.es]
- 17. prepchem.com [prepchem.com]
- 18. KR101722165B1 - A method of preparation of this compound from citrus peel by using supercritical fluid extraction - Google Patents [patents.google.com]
- 19. Neohesperidin DC—guide to artificial sweeteners [baynsolutions.com]
- 20. CN102816191A - Method for producing this compound - Google Patents [patents.google.com]
- 21. CN104211737A - Neosperidin dihydrochalcone crystal and preparation method thereof - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound, multi-task solution - Bordas S.A. [bordas-sa.com]
Technical Support Center: Troubleshooting Matrix Effects in the LC-MS Analysis of Neohesperidin Dihydrochalcone (NHDC)
Introduction
Neohesperidin dihydrochalcone (NHDC) is a high-intensity artificial sweetener derived from citrus. Its accurate quantification is critical in food safety, quality control, and pharmacokinetic studies. However, like many analytes, its analysis by liquid chromatography-mass spectrometry (LC-MS) is often plagued by matrix effects . This phenomenon, caused by co-eluting endogenous components of the sample matrix, can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[1][2]
This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate matrix effects encountered during the LC-MS analysis of NHDC. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My NHDC peak area is inconsistent and significantly lower in real samples compared to my solvent-based standards. What's happening?
This is a classic sign of ion suppression , a major form of matrix effect.[3][4][5] Components from your sample matrix (e.g., salts, sugars, phospholipids from plasma, or complex polyphenols from food samples) are co-eluting with NHDC. In the ion source of the mass spectrometer, these co-eluting compounds compete with NHDC for ionization, reducing the efficiency of NHDC ion formation and leading to a suppressed signal.[1][4][5]
Troubleshooting Workflow:
-
Confirm Matrix Effect: Perform a post-extraction addition experiment.
-
Analyze a blank matrix extract that has been spiked with NHDC at a known concentration.
-
Compare the peak area to that of a pure solvent standard at the same concentration.
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) * 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.
-
-
Identify the Source:
-
Inject a blank matrix extract without any NHDC. Monitor the total ion chromatogram (TIC) and compare it to the chromatogram of your NHDC standard. This can help visualize the elution profile of matrix components. A post-column infusion system can also be used to pinpoint the exact retention times where suppression occurs.[6]
-
Diagram: The Mechanism of Ion Suppression
Caption: Competition between NHDC and matrix components during ionization.
Q2: How can I effectively clean up my sample to reduce matrix interference before injection?
Effective sample preparation is the most crucial step in mitigating matrix effects.[1] The goal is to selectively remove interfering components while efficiently recovering the analyte of interest, NHDC.[7] The choice of technique depends heavily on the complexity of your sample matrix. For beverage samples, a simple dilution may be sufficient to reduce matrix effects to an acceptable level.[8][9]
Recommended Sample Preparation Strategies:
| Technique | Matrix Type | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Plasma, Urine, Beverages, Feeds, Food Homogenates | Differential partitioning of analyte and interferences between a solid sorbent and a liquid phase.[10][11] | High selectivity, high concentration factor, automation-friendly.[12] | Method development can be time-consuming, potential for analyte loss. |
| Liquid-Liquid Extraction (LLE) | Aqueous Samples (e.g., beverages, urine) | Partitioning of analyte between two immiscible liquid phases based on polarity.[12] | Simple, inexpensive. | Can be labor-intensive, uses large volumes of organic solvents, emulsion formation.[12] |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Solid Foods (Fruits, Vegetables, Cereals) | A two-step process involving salting-out extraction with acetonitrile followed by dispersive SPE (d-SPE) for cleanup.[13][14] | High throughput, effective for a wide range of analytes and matrices.[13][15] | May require modification for specific analyte/matrix combinations.[15] |
Authoritative Insight: The choice of SPE sorbent is critical. For NHDC, which is a relatively polar glycoside, a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent like HLB) is often an excellent starting point for extraction from aqueous matrices.[11][16][17][18][19][20] These sorbents retain moderately non-polar compounds like NHDC while allowing highly polar interferences (salts, sugars) to be washed away.[11][16]
Step-by-Step Protocol: SPE for NHDC from a Beverage Sample[17][18]
-
Pre-treatment: Dilute the beverage sample with a methanol-water mixture (e.g., 2:8 v/v).[17][18] This ensures compatibility with the reversed-phase sorbent.
-
Conditioning: Condition a C18 SPE cartridge with methanol, followed by methanol-water (2:8).[17][18]
-
Loading: Slowly pass the pre-treated sample through the cartridge.
-
Washing: Wash the cartridge with water and then a weak organic solvent mixture (e.g., methanol-water 3:7) to remove polar interferences.[17][18]
-
Elution: Elute the retained NHDC with a stronger organic solvent mixture (e.g., methanol-water 7:3).[17][18]
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase to ensure peak shape quality and compatibility with the LC method.
Q3: I've improved my sample cleanup, but still see some variability. Can I compensate for remaining matrix effects?
Yes. Even with excellent cleanup, some matrix effects may persist. The gold standard for compensation is the use of a stable isotope-labeled internal standard (SIL-IS) .[21][22][23]
Why SIL-IS is the Gold Standard:
An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. A SIL-IS, such as Deuterium-labeled NHDC (NHDC-d3) , is chemically identical to NHDC and will have the exact same chromatographic retention time and ionization behavior.[24][25] Any matrix effect that suppresses the NHDC signal will suppress the NHDC-d3 signal to the same extent.[3][26] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification.[23]
Trustworthiness Check: The use of an internal standard is a self-validating system. If the peak area of your IS is highly variable across different samples, it's a direct indication that your method is suffering from significant and inconsistent matrix effects, signaling that further optimization of sample preparation or chromatography is required. A good SIL-IS should also be free of unlabeled analyte to avoid interference.[27]
Diagram: Normalization using a Stable Isotope-Labeled Internal Standard
Caption: How a SIL-IS corrects for signal suppression.
Q4: Can I change my LC or MS parameters to help resolve NHDC from interfering matrix components?
Absolutely. Chromatographic and mass spectrometric adjustments are powerful tools to combat matrix effects.
Chromatographic Strategies:
-
Improve Chromatographic Resolution: The goal is to separate NHDC from the co-eluting interferences.
-
Gradient Optimization: Employ a shallower, longer gradient to increase the separation between peaks.
-
Column Chemistry: Switch to a column with a different selectivity. If you are using a standard C18 column, consider a polar-embedded or a phenyl-hexyl column, which can alter the elution order of interferences relative to NHDC.[28]
-
UHPLC Technology: Using Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns provides significantly higher resolution and narrower peaks compared to traditional HPLC.[29][30][31][32][33] This increased separation efficiency can effectively resolve NHDC from matrix components, thereby reducing matrix effects.[30][31]
-
Mass Spectrometry Strategies:
-
Ionization Source Optimization: Ensure that parameters like gas temperatures, flow rates, and capillary voltage are optimized for NHDC in the presence of matrix. A poorly optimized source can be more susceptible to matrix effects.
-
Alternative Ionization: While Electrospray Ionization (ESI) is common, it is known to be susceptible to matrix effects.[3][34][35] If problems persist, consider Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique that can be less prone to suppression from non-volatile matrix components like salts and sugars.[34][36][37]
-
High-Resolution Mass Spectrometry (HRMS): Using an instrument like a Q-TOF or Orbitrap allows for very narrow mass extraction windows. This can physically distinguish the NHDC signal from a closely eluting isobaric interference (a compound with the same nominal mass but a slightly different exact mass), effectively eliminating that specific interference.[38][39][40][41][42]
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sciex.com [sciex.com]
- 9. shimadzu.com [shimadzu.com]
- 10. organomation.com [organomation.com]
- 11. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QuEChERS: Home [quechers.eu]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. QuEChERS: About the method [quechers.eu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [Determination of this compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. UQ eSpace [espace.library.uq.edu.au]
- 23. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. scbt.com [scbt.com]
- 26. scispace.com [scispace.com]
- 27. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 28. Sílice [silice.csic.es]
- 29. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 30. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 33. chromtech.com [chromtech.com]
- 34. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. tandfonline.com [tandfonline.com]
- 37. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 38. spectroscopyonline.com [spectroscopyonline.com]
- 39. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. spectroscopyonline.com [spectroscopyonline.com]
- 42. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimizing Dissolution of Neohesperidin Dihydrochalcone (NHDC) for Oral Formulations
Introduction
Welcome to the technical support center for Neohesperidin Dihydrochalcone (NHDC). As a high-intensity sweetener and flavor modulator, NHDC is a critical component in many pharmaceutical and nutraceutical oral formulations, particularly for masking the bitter taste of active pharmaceutical ingredients (APIs)[1]. However, its low aqueous solubility at room temperature presents a significant challenge for formulation scientists.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, evidence-based answers to common questions and offers robust troubleshooting strategies to overcome dissolution hurdles. The methodologies described herein are grounded in established physicochemical principles to ensure reproducible and successful outcomes in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility and stability of NHDC.
Q1: What is the baseline aqueous solubility of NHDC?
A1: NHDC is classified as slightly soluble in water. At room temperature (20°C), its solubility is approximately 0.4 to 0.5 g/L[2]. However, this value is highly dependent on environmental conditions, particularly temperature.
Q2: How does temperature affect NHDC solubility?
A2: Temperature has a profound and non-linear effect on NHDC's aqueous solubility. While sparingly soluble in cold water, it becomes freely soluble in hot water[3]. The solubility increases exponentially with temperature, reaching as high as 650 g/L at 80°C. This property is crucial for manufacturing processes, where heating can be used to create supersaturated stock solutions, but it also introduces the risk of precipitation upon cooling if not properly formulated.
Q3: What is the stability profile of NHDC in aqueous solutions?
A3: NHDC is remarkably stable in aqueous solutions, particularly under acidic to neutral conditions. Accelerated stability studies show that it is stable for over three years when stored at room temperature[1][4]. The optimal pH range for stability is between pH 2 and 6[1][5]. Within this range, degradation follows pseudo-first-order kinetics and is slow enough that no significant loss is expected during the normal shelf-life of liquid formulations like soft drinks[6].
Q4: How does pH influence the solubility and stability of NHDC?
A4: The aqueous solubility of flavonoids like NHDC is generally pH-dependent[2]. As a phenolic compound, NHDC's solubility can be increased at alkaline pH values due to the ionization of its hydroxyl groups. However, the optimal stability is found in the acidic to near-neutral range. Studies have demonstrated maximum stability around pH 3-5[6]. Extreme pH values combined with high temperatures can lead to hydrolysis of the glycosidic bonds[7]. Therefore, pH adjustment must be carefully balanced to enhance solubility without compromising long-term stability.
Part 2: Troubleshooting Guide for Dissolution Challenges
This section provides a scenario-based approach to resolving common issues encountered during the formulation of NHDC oral solutions.
Scenario 1: Poor Initial Dissolution in Aqueous Media at Room Temperature
You are attempting to dissolve NHDC powder in water at ambient temperature to reach a target concentration of 1 mg/mL (1 g/L), but the powder is not fully dissolving, or the process is extremely slow.
The target concentration exceeds the intrinsic solubility of NHDC in water at 20°C (~0.4-0.5 g/L). To achieve complete dissolution, the formulation environment must be modified.
Mechanism: By raising the pH of the aqueous medium, the phenolic hydroxyl groups on the NHDC molecule deprotonate, forming a more soluble phenolate salt. This is a common strategy for compounds with acidic functional groups.
Protocol 1: Dissolution via pH Adjustment
-
Preparation of Alkaline Buffer: Prepare a pharmaceutically acceptable buffer solution (e.g., phosphate or citrate buffer) at a pH of 7.5-8.0.
-
Initial Dissolution: Slowly add the weighed NHDC powder to the buffer solution under constant agitation (e.g., magnetic stirring). The increased pH will facilitate rapid dissolution.
-
Final pH Adjustment (Critical Step): Once the NHDC is fully dissolved, slowly titrate the solution back down to the target formulation pH (ideally within the optimal stability range of pH 4-6) using a suitable acidulant (e.g., citric acid solution).
-
Observation: Monitor the solution for any signs of precipitation as the pH is lowered. If the solution remains clear, the target concentration is achievable under these conditions. If precipitation occurs, the concentration may be too high for this method alone.
Mechanism: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment. This reduction in polarity lowers the energy required to solvate the lipophilic portions of the NHDC molecule, thereby increasing its solubility.
Common Co-solvents: Propylene Glycol (PG), Ethanol, Glycerol.
Data Snapshot: NHDC Solubility in Co-Solvent Systems
| Solvent System (at 20°C) | Reported Solubility (g/L) |
| Water | ~0.4 - 0.5[2] |
| Ethanol | 12[2] |
| Ethanol:Water (1:1, v/v) | 123[2] |
This data clearly shows that even a 50% ethanol mixture increases solubility over 200-fold compared to water alone.
Protocol 2: Co-Solvent Screening for Enhanced Dissolution
-
System Preparation: Prepare a series of small-volume aqueous solutions containing varying concentrations of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v Propylene Glycol in water).
-
Solubility Determination: Add an excess amount of NHDC powder to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw a sample of the supernatant, dilute it appropriately, and quantify the NHDC concentration using a validated analytical method (e.g., HPLC-UV).
-
Selection: Choose the lowest concentration of co-solvent that achieves your target solubility with an acceptable margin of safety.
Scenario 2: NHDC Precipitates from Solution During Storage
A clear solution of NHDC was successfully prepared, but upon standing for several hours or days, a crystalline precipitate forms.
This is often due to the creation of a supersaturated solution, which is thermodynamically unstable. The initial energy input (e.g., heating) allowed the NHDC to dissolve, but as the solution returns to equilibrium at a lower storage temperature, the excess solute crystallizes out.
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[8]. They can encapsulate poorly soluble "guest" molecules, like NHDC, into their cavity, forming an "inclusion complex"[9][10]. This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility and stability of the guest molecule[8][9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, pharmaceutically acceptable choice due to its high aqueous solubility and low toxicity[11].
Workflow for Developing an NHDC-Cyclodextrin Formulation
Caption: Workflow for NHDC-Cyclodextrin Formulation.
Protocol 3: Preparation of an NHDC/HP-β-CD Inclusion Complex
-
CD Solution Preparation: Accurately weigh the required amount of HP-β-CD and dissolve it in the formulation buffer or purified water with stirring until a clear solution is obtained.
-
Complexation: Slowly add the NHDC powder to the HP-β-CD solution. Continue stirring at ambient temperature. The formation of the inclusion complex is often a relatively slow process and may require several hours to reach equilibrium.
-
Confirmation: The disappearance of solid NHDC particles and the formation of a clear solution indicate successful complexation.
-
Characterization (Optional but Recommended): Techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) can be used to confirm the formation of the inclusion complex. A recent study demonstrated that a ternary system of NHDC, HP-β-CD, and meglumine increased aqueous solubility 36-fold, from 0.16 mg/mL to 5.81 mg/mL[11][12].
Part 3: Advanced Strategies and Considerations
Q: Are there other methods to enhance NHDC solubility?
A: Yes, several other advanced techniques used for poorly soluble drugs can be applied to NHDC:
-
Solid Dispersions: This involves dispersing NHDC in a hydrophilic polymer matrix at a molecular level. Techniques like hot-melt extrusion or solvent evaporation can be used.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): For lipid-based formulations, SEDDS can be used. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids[13].
-
Combination Approaches: Synergistic effects can be achieved by combining methods. For instance, using a co-solvent system in conjunction with a pH adjustment, or creating a cyclodextrin complex within a co-solvent base. Blending NHDC with other sweeteners like sodium saccharin or sodium cyclamate has also been shown to improve its water solubility[14].
Decision Logic for Method Selection
The choice of solubilization technique depends on the target product profile, including required concentration, dosage form (e.g., liquid, solid), and regulatory constraints of the excipients.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. This compound - CD Formulation [formulationbio.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Stability in Aqueous Buffer Solutions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chemicaljournals.com [chemicaljournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Interaction and Solubilization Efficiency of Neohesperidin in Ternary Systems with Hydroxypropyl-β-cyclodextrin and Meglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Improved water solubility of this compound in sweetener blends - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neohesperidin Dihydrochalcone (NHDC) Sample Preparation
Welcome to the technical support center for Neohesperidin Dihydrochalcone (NHDC). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of NHDC during sample preparation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Introduction to NHDC Stability
This compound (NHDC) is a semi-synthetic intense sweetener derived from citrus.[1][2] It is valued for its high sweetness intensity (approximately 1500-1800 times sweeter than sucrose), stability under various processing conditions, and flavor-enhancing properties.[1][2][3] However, like any complex molecule, its stability can be compromised during sample preparation if not handled correctly. Understanding the factors that influence its degradation is critical for accurate quantification and analysis.
The primary degradation pathway for NHDC under harsh conditions is hydrolysis of its glycosidic bonds.[4][5] This process is significantly influenced by pH and temperature.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding NHDC sample preparation.
Q1: What are the optimal pH and temperature conditions for storing NHDC stock solutions?
A1: For maximum stability, aqueous solutions of NHDC should be maintained within a pH range of 2 to 6.[3][4] The optimal pH for thermostability has been identified as 4.5.[6][7] Within this pH range, NHDC solutions are stable for extended periods at room temperature.[3] It is crucial to avoid strongly acidic (pH < 2) or alkaline conditions, especially when combined with high temperatures, as these conditions accelerate hydrolytic degradation.[5][7] While NHDC is stable at elevated temperatures, for long-term storage of stock solutions, refrigeration (2-8°C) is recommended to minimize any potential degradation. The bulk powder material should be stored in a cool, dry place, protected from light.[3]
Q2: I am observing peak tailing and inconsistent retention times in my HPLC analysis. Could this be related to NHDC degradation?
A2: Yes, these chromatographic issues can be indicative of NHDC degradation. When NHDC degrades, it can break down into multiple byproducts, such as hesperetin dihydrochalcone and its glucoside.[4][8] These degradation products can interfere with the chromatography of the parent compound, leading to peak tailing, the appearance of shoulder peaks, or shifts in retention time. To troubleshoot, first ensure your mobile phase and sample diluent are within the optimal pH stability range for NHDC. Also, verify the age and storage conditions of your NHDC standard and samples. Re-preparation of fresh standards and samples is often a quick way to resolve such issues.
Q3: What solvents are recommended for dissolving and extracting NHDC?
A3: NHDC has limited solubility in water at room temperature (approximately 0.4 g/L) but this increases significantly with temperature.[2] For preparing standard solutions, methanol or ethanol are commonly used.[9][10] When extracting NHDC from complex matrices like food or feed, methanol is a frequently used solvent.[9][10] Subsequent cleanup steps, such as solid-phase extraction (SPE) with a C18 cartridge, are often employed to remove interfering substances.[9] Studies have also shown that replacing some of the water in a solution with solvents that have a lower dielectric constant, such as ethanol or glycerol, can enhance the stability of NHDC.[3][4]
Q4: Can I use heat to dissolve NHDC in my sample matrix?
A4: While gentle heating can be used to increase the solubility of NHDC, it must be done with caution.[2] NHDC is generally stable to heat, especially within its optimal pH range.[1] It can withstand processes like pasteurization.[5][11] However, prolonged exposure to high temperatures, particularly in combination with non-optimal pH, can lead to degradation.[5] If heating is necessary, it should be done for the shortest duration possible and the pH of the solution should be monitored and controlled.
Troubleshooting Guide
This section provides a more in-depth guide to common problems, their potential causes, and recommended solutions.
Issue 1: Low Recovery of NHDC from a Complex Matrix
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Extraction | The solvent used may not be effectively extracting the NHDC from the sample matrix due to poor solubility or strong matrix interactions. | Optimize the extraction solvent. Consider using methanol or an ethanol-water mixture.[4][9] Sonication or vortexing can also improve extraction efficiency. |
| Degradation during Extraction | The pH of the extraction solvent or the sample matrix itself may be outside the optimal stability range for NHDC, leading to hydrolysis. | Adjust the pH of the extraction solvent to be within the 2-6 range.[3] If the matrix is highly acidic or alkaline, consider a neutralization step prior to extraction. |
| Loss during Cleanup | NHDC may be lost during solid-phase extraction (SPE) or other cleanup steps if the protocol is not optimized. | Ensure the SPE cartridge is properly conditioned. Optimize the wash and elution steps. A common method involves washing with water and a low-concentration methanol-water mixture, then eluting with a higher concentration methanol-water mixture.[9] |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Potential Cause | Explanation | Recommended Solution |
| Hydrolytic Degradation | Exposure to non-optimal pH or high temperatures can cause NHDC to hydrolyze into its aglycone (hesperetin dihydrochalcone) and sugar moieties.[4][5] | Prepare fresh standards and samples in a pH-controlled buffer (pH 2-6).[3] Avoid prolonged heating. Store all solutions at recommended temperatures (refrigerated for short-term, frozen for long-term). |
| Oxidative Degradation | Although less common than hydrolysis, oxidative degradation can occur, especially with prolonged exposure to air and light. NHDC does possess antioxidant properties.[12][13][14] | Prepare fresh solutions and store them protected from light in amber vials.[3] Consider purging solutions with an inert gas like nitrogen if oxidative degradation is suspected. |
| Microbial Degradation | If samples are not properly stored, microbial contamination can lead to the degradation of NHDC.[8] | Filter-sterilize aqueous solutions or add a preservative if they are to be stored for an extended period at room temperature. Ideally, store samples at or below 4°C. |
Experimental Workflow & Diagrams
To ensure the integrity of your NHDC samples, a systematic approach to preparation is essential.
Recommended Workflow for NHDC Sample Preparation and Analysis
Caption: A generalized workflow for NHDC sample preparation.
Key Factors Influencing NHDC Stability
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, multi-task solution - Bordas S.A. [bordas-sa.com]
- 3. This compound - CD Formulation [formulationbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on this compound thermostability in aqueous solutions | Analusis [analusis.edpsciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of this compound by human intestinal bacteria. | Sigma-Aldrich [sigmaaldrich.com]
- 9. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Stability in Aqueous Buffer Solutions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Effects of this compound (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Neohesperidin Dihydrochalcone
This guide provides in-depth troubleshooting for common peak shape issues encountered during the HPLC analysis of neohesperidin dihydrochalcone (NHDC). It is designed for researchers, scientists, and drug development professionals to diagnose and resolve chromatographic problems, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound (NHDC) peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a frequent challenge in the analysis of phenolic compounds like NHDC.[1] This issue can compromise quantification accuracy and resolution.[1][2] The primary causes often involve secondary interactions between NHDC and the stationary phase.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups in the NHDC structure. This unwanted interaction creates a secondary retention mechanism, leading to peak tailing.[1][3]
-
Mobile Phase pH: The pH of the mobile phase is critical. This compound, a flavonoid, has multiple hydroxyl groups that can ionize depending on the pH. If the mobile phase pH is close to the pKa of these groups, a mixed population of ionized and non-ionized molecules will exist, leading to broadened and tailing peaks.[1][5] Flavonoids generally exhibit better peak shapes in acidic conditions.[1]
-
Metal Chelation: Flavonoids like NHDC can chelate with metal ions (e.g., iron, aluminum) that may be present in the sample, mobile phase, or leached from the stainless steel components of the HPLC system (e.g., frits, tubing).[1] This forms complexes with different chromatographic behaviors, contributing to peak tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[1][10]
-
Solution: Dilute the sample and reinject. If the peak shape improves, mass overload was the likely cause.[10]
-
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased peak tailing.[1]
Q2: My NHDC peak is exhibiting fronting. What does this indicate and what are the corrective actions?
Peak fronting, where the first half of the peak is broader, is less common than tailing but indicates a different set of problems.[2][13][14]
Underlying Causes and Solutions:
-
Column Overload: This is one of the most common causes of peak fronting.[13][14][15] This can be due to injecting too large a sample volume (volume overload) or too high a concentration of the analyte (mass overload).[15][16][17] The excess molecules cannot all interact with the stationary phase and thus travel through the column more quickly, eluting earlier and causing the peak to front.[14][17]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread and elute prematurely, leading to a fronting peak.[13][15]
-
Solution: Ideally, dissolve the sample in the initial mobile phase.[15] If a different solvent must be used for solubility reasons, ensure it is as weak as or weaker than the mobile phase and use the smallest possible injection volume. This compound has low solubility in water at room temperature (around 0.4-0.5 g/L) but is more soluble in ethanol and DMSO.[18][19][20] Therefore, care must be taken when preparing samples in organic solvents.
-
-
Column Collapse or Void: A physical degradation of the column packing, such as a void at the column inlet or a collapsed bed, can cause peak fronting.[16][17] This can be caused by pressure shocks or using inappropriate mobile phase conditions.[17]
-
Solution: This is a more severe issue. Reversing and flushing the column (if permitted by the manufacturer) may sometimes resolve a blocked frit, but a void or collapsed bed usually necessitates column replacement.[21]
-
Troubleshooting Workflows
Workflow for Diagnosing Peak Tailing
Caption: A step-by-step workflow for diagnosing and resolving NHDC peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol aims to improve peak shape by suppressing the ionization of NHDC's phenolic hydroxyl groups.
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v).
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.[6][7]
-
Set Gradient Conditions: A typical gradient for flavonoids might be:
-
0-5 min: 10-30% B
-
5-20 min: 30-70% B
-
20-25 min: 70-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Equilibration: Before injecting the sample, equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.
-
Injection and Analysis: Inject a standard solution of NHDC and observe the peak shape.
-
Evaluation: Compare the peak asymmetry factor to the chromatogram obtained with a neutral mobile phase. A significant improvement in symmetry (a value closer to 1) indicates that mobile phase pH was a primary contributor to the tailing.[1]
Protocol 2: Diagnosing Mass Overload
This protocol helps determine if the sample concentration is the cause of peak fronting or tailing.
-
Prepare a Diluted Sample: Prepare a 1:10 and a 1:100 dilution of your original sample using the mobile phase as the diluent.
-
Inject Original Sample: Run the analysis with your standard injection volume of the undiluted sample and record the chromatogram.
-
Inject Diluted Samples: Inject the same volume of the 1:10 and 1:100 dilutions.
-
Analyze Peak Shape: Compare the peak shapes from the three injections. If the peak shape becomes more symmetrical with increasing dilution, mass overload is confirmed as a cause of the poor peak shape.[10][14]
Data Summary Table
| Parameter | Recommended Condition for NHDC Analysis | Rationale |
| Column | High-purity, end-capped C18, 3.5-5 µm | Minimizes secondary silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | Suppresses ionization of phenolic hydroxyls, improving peak shape.[6][22] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better separation efficiency for flavonoids.[8] |
| pH | 2.5 - 4.0 | Ensures NHDC is in a single, non-ionized form.[1] |
| Column Temperature | 30-40 °C | Can improve efficiency and reduce viscosity, leading to sharper peaks.[6][23] |
| Detection | UV at ~282 nm | This is a common wavelength for the determination of NHDC.[24][25] |
| Sample Solvent | Initial Mobile Phase Composition | Avoids peak distortion due to solvent incompatibility.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, this compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Blogs | Restek [discover.restek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. mastelf.com [mastelf.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 15. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 16. support.waters.com [support.waters.com]
- 17. acdlabs.com [acdlabs.com]
- 18. This compound [chemister.ru]
- 19. researchgate.net [researchgate.net]
- 20. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 21. benchchem.com [benchchem.com]
- 22. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sílice [silice.csic.es]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-UV Method for Neohesperidin Dihydrochalcone (NHDC) in Food Matrices
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of neohesperidin dihydrochalcone (NHDC), a high-intensity artificial sweetener, in complex food matrices. We will focus on the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmarked against the performance of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols and validation strategies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and suitability for purpose.[1][2][3]
Introduction: The Analytical Imperative for NHDC Quantification
This compound (NHDC, E 959) is a synthetic sweetener derived from the hydrogenation of neohesperidin, a flavonoid found in bitter oranges.[4] Its intense sweetness (approximately 1500-1800 times sweeter than sucrose) and flavor-enhancing properties have led to its use in a wide array of food products, including beverages, dairy products, and confectionery. Accurate and reliable quantification of NHDC is paramount for several reasons:
-
Regulatory Compliance: Food safety authorities set maximum permissible levels for food additives.[4] Manufacturers must demonstrate that their products adhere to these limits.
-
Quality Control: Consistent sweetener concentration is critical for maintaining product taste profiles and ensuring batch-to-batch uniformity.
-
Consumer Safety: Adherence to the Acceptable Daily Intake (ADI) of 5 mg/kg body weight requires precise control over the amount of NHDC in foodstuffs.[4]
While various analytical techniques exist, HPLC-UV remains a workhorse in many quality control laboratories due to its balance of performance, cost, and accessibility. However, for challenging matrices or the need for higher sensitivity, LC-MS/MS presents a powerful alternative.[5][6] This guide will dissect the validation of an HPLC-UV method and objectively compare its performance characteristics to those of an LC-MS/MS method.
Foundational Principles of Separation and Detection
HPLC-UV: The Robust Standard
High-Performance Liquid Chromatography separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For NHDC, a moderately nonpolar molecule, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A nonpolar C18 stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. NHDC is retained on the column and then elutes as the organic content of the mobile phase increases.
The causality for this choice is rooted in molecular interaction: the hydrophobic dihydrochalcone structure of NHDC interacts strongly with the C18 alkyl chains of the stationary phase. By carefully controlling the mobile phase composition, we can achieve selective elution and separation from other food matrix components. Detection is achieved via a UV detector set to a wavelength where NHDC exhibits strong absorbance, typically around 282-283 nm, corresponding to the π→π* electronic transitions within its chromophoric phenolic rings.[7][8]
LC-MS/MS: The Selective Powerhouse
Liquid Chromatography-Tandem Mass Spectrometry couples the separation power of LC with the highly sensitive and selective detection capabilities of a triple quadrupole mass spectrometer. After chromatographic separation, the analyte is ionized (typically using electrospray ionization, ESI), and the mass spectrometer acts as a mass filter.
The trustworthiness of LC-MS/MS data comes from its specificity. It doesn't just detect a compound at a certain time; it confirms its identity based on its unique mass-to-charge ratio (m/z) and the specific fragment ions it produces upon collision-induced dissociation.[9] This makes it exceptionally powerful for analyzing trace levels of NHDC in foods with complex and interfering matrices, a common challenge where UV detection might suffer from co-eluting impurities.[10][11]
A Framework for Method Validation: The ICH Q2(R1) Blueprint
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] Our validation protocol is designed as a self-validating system, where successful completion of each step provides objective evidence of the method's performance. We will adhere to the ICH Q2(R1) guideline, which is a globally recognized standard.[1][2][12]
The core validation parameters we will assess are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
dot
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).
Experimental Protocol: Validation of an HPLC-UV Method for NHDC in a Beverage Matrix
This section provides a detailed, step-by-step methodology for validating an HPLC-UV method for NHDC in a clear, non-carbonated soft drink.
Materials and Instrumentation
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Reagents: NHDC reference standard (>98% purity), HPLC-grade methanol, HPLC-grade water, formic acid.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions
The selection of these parameters is causal. The mobile phase composition (45:55 Methanol:Water) provides sufficient elution strength for NHDC while allowing separation from early-eluting polar matrix components like sugars and acids.[7] Formic acid is added to acidify the mobile phase, which suppresses the ionization of NHDC's phenolic hydroxyl groups. This ensures a single, sharp chromatographic peak, improving peak shape and reproducibility. The detection wavelength of 283 nm is chosen for maximal sensitivity.[7]
| Parameter | Condition |
| Mobile Phase | Methanol : Water (45:55, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 283 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of NHDC reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard with the mobile phase. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: a. Degas the beverage sample by sonication for 10 minutes. b. Accurately pipette 5 mL of the beverage into a 10 mL volumetric flask. c. Dilute to volume with mobile phase. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column.
Validation Experiments
-
Specificity: Analyze a blank beverage matrix (without NHDC) and a spiked matrix. The chromatogram of the blank should show no interfering peaks at the retention time of NHDC.
-
Linearity: Inject the six working standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Spike a known amount of NHDC into the beverage matrix at three concentration levels (e.g., low, medium, high). Prepare three replicates at each level. Calculate the percent recovery. Acceptance criteria are typically 90-110%.[7]
-
Precision (Repeatability): Analyze six replicates of a medium-concentration spiked sample on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).
-
Precision (Intermediate): Repeat the analysis on a different day with a different analyst. The %RSD for both repeatability and intermediate precision should be ≤ 2%.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3 and LOQ at S/N ≥ 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary critical method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%) and assess the impact on peak area and retention time.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
To provide a clear comparison, we present a summary of performance characteristics for the validated HPLC-UV method alongside a typical LC-MS/MS method for NHDC analysis.[9] The LC-MS/MS method would use similar chromatography but rely on detection in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition (e.g., m/z 611.4 → 285.1).
dot
Caption: Decision logic for selecting between HPLC-UV and LC-MS/MS.
Performance Data Comparison
The following table summarizes realistic validation data for both methods. The superior performance of LC-MS/MS in sensitivity (LOD/LOQ) and its inherent specificity are clear advantages, though this comes at a higher operational cost and complexity.[5][6]
| Validation Parameter | HPLC-UV | LC-MS/MS | Causality of Difference |
| Specificity | Good; potential interference from co-eluting compounds with similar UV spectra. | Excellent; based on unique mass-to-charge ratio and fragmentation pattern. | Mass spectrometry provides an orthogonal detection mechanism that is far more selective than UV absorbance. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques demonstrate excellent linearity when properly optimized. |
| Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL | The higher sensitivity of MS detection allows for a much lower quantification range. |
| Accuracy (% Recovery) | 95.2 - 104.5% | 97.1 - 102.3% | Both methods can achieve excellent accuracy. LC-MS/MS may be more accurate in complex matrices due to reduced interference. |
| Precision (%RSD) | < 2.0% | < 3.0% | Both methods offer high precision. MS can sometimes have slightly higher variability due to ion source fluctuations. |
| LOD | ~0.15 µg/mL (150 ppb)[7] | ~0.003 µg/mL (3 ppb) | The mass spectrometer is an inherently more sensitive detector than a UV detector, capable of single-ion counting. |
| LOQ | ~0.50 µg/mL (500 ppb) | ~0.01 µg/mL (10 ppb)[9] | Follows directly from the higher sensitivity (LOD). |
| Robustness | High | Moderate; sensitive to matrix effects (ion suppression/enhancement). | UV detection is less affected by matrix components that do not absorb at the target wavelength. MS ionization efficiency can be significantly altered by co-eluting matrix components. |
Discussion and Recommendations
Choosing the Right Tool for the Job:
The choice between HPLC-UV and LC-MS/MS is driven by the specific analytical challenge.
HPLC-UV is the ideal choice for:
-
Routine Quality Control: When analyzing products where NHDC is present at concentrations well above the LOQ (e.g., > 5 mg/kg).
-
Simple Food Matrices: For matrices like clear beverages or simple tabletop sweeteners where interferences are minimal.
-
Cost-Constrained Laboratories: The initial investment and ongoing operational costs are significantly lower than for LC-MS/MS.
LC-MS/MS is the necessary choice for:
-
Trace-Level Quantification: When analyzing for NHDC near the regulatory limits in complex matrices or for carry-over contamination studies.
-
Complex Food Matrices: For foods rich in fats, proteins, or other flavonoids that could interfere with UV detection (e.g., dairy products, baked goods).
-
Confirmatory Analysis: In cases of dispute or for regulatory submissions, the high specificity of LC-MS/MS provides unequivocal identification and is considered a "gold standard" confirmatory technique.[10]
The primary trade-off is between the robustness and cost-effectiveness of HPLC-UV and the superior sensitivity and selectivity of LC-MS/MS. A key insight for scientists is to understand the concept of "matrix effects" in LC-MS/MS.[11] These effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, are a critical consideration and often require the use of matrix-matched calibration standards or stable isotope-labeled internal standards for accurate quantification.
Conclusion
The validation of an analytical method is a systematic process that proves its fitness for purpose. This guide has demonstrated that a well-validated HPLC-UV method is a robust, reliable, and cost-effective tool for the routine quantification of NHDC in many food matrices. It offers excellent accuracy and precision within its operational range. However, when faced with the challenges of trace-level detection or complex sample matrices, LC-MS/MS provides unmatched sensitivity and selectivity. By understanding the underlying principles and performance trade-offs of each technique, researchers and quality control professionals can make informed decisions, ensuring both product quality and regulatory compliance.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 6. Secure Verification [vet-erinar.vet.bg.ac.rs]
- 7. Determination of this compound in beverages by reversed phase high performance liquid chromatography [spgykj.com]
- 8. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.standard.ac.ir [journal.standard.ac.ir]
- 11. lcms.cz [lcms.cz]
- 12. starodub.nl [starodub.nl]
A Comparative Taste Profile Analysis: Neohesperidin Dihydrochalcone vs. Sucralose
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of pharmaceutical formulation and food science, the selection of an appropriate high-intensity sweetener is a critical decision that profoundly impacts product palatability and patient compliance. Among the myriad of available options, neohesperidin dihydrochalcone (NHDC) and sucralose represent two distinct chemical classes with unique sensory properties. This guide provides an in-depth comparative analysis of their taste profiles, grounded in experimental data and an understanding of their underlying molecular mechanisms, to empower researchers and formulators with the knowledge to make informed decisions.
Introduction to the Sweeteners
This compound (NHDC) is a semi-synthetic sweetener derived from the hydrogenation of neohesperidin, a flavonoid naturally occurring in bitter oranges.[1][2] It is characterized by its high sweetening potency, estimated to be between 1500 to 1800 times that of sucrose on a weight basis.[1] Beyond its sweetness, NHDC is recognized for its flavor-modifying properties, including the ability to mask bitterness and enhance other flavors.[1][3]
Sucralose is a trichlorinated sucrose derivative, rendering it a non-caloric, high-intensity sweetener approximately 400 to 800 times sweeter than sucrose.[4][5] Its chemical structure, closely related to sucrose, is often credited for its clean, sugar-like taste profile, which has contributed to its widespread use in a vast array of food and pharmaceutical products.[4]
Comparative Taste Profile: A Quantitative Analysis
The sensory experience of a sweetener is a complex interplay of sweetness intensity, temporal profile (onset and duration of sweetness), and the presence or absence of off-tastes. The following tables summarize the key taste attributes of NHDC and sucralose based on sensory evaluation studies.
Table 1: Sweetness Potency and Qualitative Description
| Attribute | This compound (NHDC) | Sucralose |
| Sweetness Potency (vs. Sucrose) | 1500-1800x[1] | 400-800x[5][6] |
| Qualitative Sweetness Profile | Slow onset, lingering sweetness with a characteristic licorice-like and menthol-like cooling sensation.[3][7][8] | Rapid onset of sweetness, often described as "clean" and "sucrose-like".[4] |
Table 2: Temporal Profile of Sweetness
| Temporal Attribute | This compound (NHDC) | Sucralose |
| Onset of Sweetness | Slow[3][7] | Rapid[4] |
| Time to Maximum Intensity | Delayed | Relatively quick |
| Duration of Sweetness (Lingering) | Pronounced and long-lasting[3][7] | Shorter duration, less lingering than NHDC[4] |
Table 3: Off-Taste Profile
| Off-Taste Attribute | This compound (NHDC) | Sucralose |
| Bitterness | Can exhibit a bitter aftertaste, particularly at higher concentrations.[7] | Generally low bitterness compared to other high-intensity sweeteners, though some individuals may perceive a slight bitter or metallic note at high concentrations.[5][9][10] |
| Other Off-Tastes | Prominent licorice-like and menthol/cooling aftertaste.[7][8] | Minimal off-tastes are typically reported.[4] |
| Flavor Enhancement/Masking | Effective at masking bitterness and enhancing other flavors.[1][3] | Not a primary characteristic. |
Experimental Methodologies for Taste Profile Assessment
To generate the quantitative and qualitative data presented, rigorous sensory evaluation protocols are employed. These methodologies are designed to minimize bias and produce reliable, reproducible results.
Panelist Selection and Training
The foundation of any sensory study is a well-trained panel.
-
Selection: Panelists are recruited based on their sensory acuity, ability to discriminate between different taste stimuli, and their verbal fluency in describing sensory experiences.
-
Training: Selected panelists undergo intensive training to familiarize them with the specific sensory attributes of sweeteners. This includes recognizing and scaling the intensity of sweetness, bitterness, and other relevant off-tastes using standardized reference solutions.
Quantitative Descriptive Analysis (QDA)
QDA is a method used to identify and quantify the sensory attributes of a product.
Step-by-Step QDA Protocol for Sweeteners:
-
Lexicon Development: A trained panel collaboratively develops a vocabulary of descriptive terms for the taste profile of the sweeteners being tested (e.g., "sweetness onset," "licorice aftertaste," "bitter," "cooling").
-
Reference Standards: Reference standards are provided for each attribute to anchor the panelists' ratings on a consistent scale. For example, different concentrations of sucrose solutions can be used to define points on the sweetness intensity scale.
-
Sample Evaluation: Panelists are presented with blinded samples of NHDC and sucralose solutions at equi-sweet concentrations.
-
Data Collection: Panelists rate the intensity of each descriptor on an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").
-
Data Analysis: The data from the line scales are converted to numerical values, and statistical analysis (e.g., ANOVA) is used to determine significant differences in the sensory attributes between the sweeteners.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. affinitylabs.com.au [affinitylabs.com.au]
- 6. This compound is not a taste enhancer in aqueous sucrose solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Descriptive Analysis [sensorysociety.org]
- 9. DLG Expert report 02/2020: Practice guide for sensory panel training Part 3 [dlg.org]
- 10. Non-nutritive sweeteners are not super-normal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Neohesperidin Dihydrochalcone, Ascorbic Acid, and BHT
In the dynamic landscape of pharmaceutical and nutraceutical development, the quest for potent and safe antioxidant compounds is perpetual. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. This guide provides an in-depth, comparative analysis of the antioxidant activity of Neohesperidin Dihydrochalcone (NHDC), a semi-synthetic flavonoid derivative, against two industry-standard antioxidants: Ascorbic Acid (Vitamin C) and Butylated Hydroxytoluene (BHT). Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, efficacy, and practical applications, supported by robust experimental data.
Introduction to the Antioxidants
This compound (NHDC) is a flavonoid derived from the hydrogenation of neohesperidin, a flavanone glycoside naturally found in citrus fruits.[1][2] While primarily utilized as a high-intensity, low-calorie sweetener, emerging research has illuminated its significant antioxidant properties.[3][4] Its unique dihydrochalcone structure contributes to its potent free radical scavenging capabilities.[5]
Ascorbic Acid (Vitamin C) is a ubiquitous water-soluble vitamin and a vital antioxidant in biological systems.[6][7] It functions as a potent reducing agent, readily donating electrons to neutralize a wide array of reactive oxygen species.[8][9] Its role in regenerating other antioxidants, such as α-tocopherol (Vitamin E), further underscores its importance in the cellular antioxidant defense network.[9]
Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely employed as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[10][11] As a lipophilic compound, it is particularly effective in inhibiting lipid peroxidation, a chain reaction that can lead to cellular damage.[12]
Mechanistic Insights into Antioxidant Action
The antioxidant efficacy of a compound is intrinsically linked to its chemical structure and its ability to interact with and neutralize free radicals. NHDC, ascorbic acid, and BHT employ distinct yet effective mechanisms to achieve this.
This compound (NHDC): As a flavonoid, NHDC's antioxidant activity is largely attributed to its phenolic hydroxyl groups. These groups can donate a hydrogen atom to free radicals, thereby stabilizing them and terminating the oxidative chain reaction. Studies have demonstrated NHDC's ability to scavenge a variety of reactive oxygen and nitrogen species, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl).[13][14] Notably, its efficacy against non-radical ROS like H₂O₂ and HOCl appears to be particularly pronounced.
Ascorbic Acid: The antioxidant mechanism of ascorbic acid is centered on its ability to undergo reversible oxidation. It donates a single electron to a free radical, forming the relatively stable and non-reactive ascorbyl radical. This process effectively neutralizes more damaging radicals.[8] Ascorbic acid can also directly scavenge ROS and plays a crucial role in regenerating other antioxidants.[6][15]
Butylated Hydroxytoluene (BHT): BHT functions as a chain-breaking antioxidant.[10] It donates a hydrogen atom from its phenolic hydroxyl group to a peroxyl radical (ROO•), a key intermediate in lipid peroxidation. This action converts the peroxyl radical into a more stable hydroperoxide (ROOH) and generates a BHT radical. The BHT radical is relatively stable due to steric hindrance from the bulky tert-butyl groups, preventing it from propagating the radical chain reaction.[12]
Comparative Antioxidant Activity: Experimental Evidence
A direct comparison of antioxidant activity requires standardized in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
One study directly compared the scavenging activity of NHDC with ascorbic acid and BHT against various reactive oxygen species. The results highlighted NHDC's superior scavenging activity against hypochlorous acid (HOCl) and hydrogen peroxide (H₂O₂).[13] Specifically, NHDC exhibited a 93.5% scavenging activity against HOCl and a 73.5% scavenging property against H₂O₂, surpassing both ascorbic acid and BHT in these specific assays.[13][16]
Another study focusing on superoxide radical scavenging found that NHDC (43.5%) and a related dihydrochalcone, phloridzin (45.7%), demonstrated stronger activity than both BHT (7.5%) and ascorbic acid (12.1%).
The following table summarizes the comparative antioxidant activities based on available literature. It is important to note that direct comparisons can vary depending on the specific assay conditions and concentrations used.
| Antioxidant Assay | This compound (NHDC) | Ascorbic Acid | Butylated Hydroxytoluene (BHT) | Reference(s) |
| HOCl Scavenging | 93.5% | Lower than NHDC | Lower than NHDC | [13],,[16] |
| H₂O₂ Scavenging | 73.5% | Lower than NHDC | Lower than NHDC | [13],,[16] |
| Superoxide Radical (O₂⁻) Scavenging | 43.5% | 12.1% | 7.5% | |
| ABTS Radical Scavenging (TEAC) | Strong hydrogen donation capacity | Effective | Effective | |
| Hydroxyl Radical (•OH) Scavenging | 26.5% | 30.2% | 11.2% |
Values are indicative and sourced from specific studies; direct comparison should be made with caution.
Experimental Protocols for Antioxidant Activity Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating antioxidant capacity. Below are detailed, step-by-step methodologies for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to a yellow-colored non-radical form by an antioxidant.[17][18]
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.[18]
-
Sample Preparation: Dissolve the test compounds (NHDC, ascorbic acid, BHT) and a positive control (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol) to obtain a stock solution. Prepare serial dilutions to various concentrations.[17]
-
Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.[18]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[18]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[17]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[17]
-
IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[19]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[20]
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[20][21]
-
Working Solution: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (Trolox) in a suitable solvent.[22]
-
Reaction Mixture: Add a small volume of the sample or standard to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at 734 nm.[20]
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.[20]
Conclusion and Future Perspectives
This comparative guide demonstrates that this compound possesses potent antioxidant properties, in some cases exceeding the efficacy of established antioxidants like ascorbic acid and BHT, particularly in scavenging specific reactive oxygen species such as HOCl and H₂O₂.[13] While ascorbic acid remains a crucial hydrophilic antioxidant and BHT a valuable lipophilic preservative, NHDC emerges as a versatile compound with significant potential.
The choice of antioxidant for a specific application will depend on various factors, including the target system (hydrophilic or lipophilic), the type of oxidative stress, and regulatory considerations. For researchers and drug development professionals, NHDC represents a promising candidate for further investigation, particularly in conditions where oxidative stress is a key pathological driver. Future research should focus on in vivo studies to validate the in vitro findings and to explore the full therapeutic potential of this intriguing flavonoid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones [mdpi.com]
- 6. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ascorbic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 8. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 9. Vitamin C - Wikipedia [en.wikipedia.org]
- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. BHT Antioxidant Properties → Area → Sustainability [pollution.sustainability-directory.com]
- 13. Antioxidant properties of this compound: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro scavenger and antioxidant properties of hesperidin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. louis.uah.edu [louis.uah.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
A Comparative Guide to Bitterness Masking: Evaluating Neohesperidin Dihydrochalcone Against Other Key Masking Agents
For Researchers, Scientists, and Drug Development Professionals
The oral administration of therapeutic agents remains the preferred route due to its convenience and patient compliance. However, the inherent bitterness of many active pharmaceutical ingredients (APIs) presents a significant challenge, particularly for pediatric and geriatric populations, leading to poor adherence to treatment regimens.[1][2] Effective taste masking is therefore a critical component in the development of palatable and commercially successful oral dosage forms.
This guide provides an in-depth technical comparison of the bitterness-masking efficiency of various agents, with a focus on Neohesperidin Dihydrochalcone (NHDC). We will delve into the mechanisms of action, present available experimental data, and provide detailed protocols for evaluating masking efficacy.
The Challenge of Bitterness Perception
Bitterness is a complex sensory experience mediated by a family of G-protein coupled receptors known as taste 2 receptors (T2Rs) located on the taste buds of the tongue.[3] When a bitter molecule binds to a T2R, it triggers a signaling cascade that results in the perception of a bitter taste. The goal of taste masking is to prevent or reduce the interaction of the bitter API with these receptors.
There are several strategies to achieve taste masking, which can be broadly categorized as:
-
Flavoring and Sweetening: Utilizing sweeteners and flavors to overpower the bitter taste.[1]
-
Complexation: Forming inclusion complexes with agents like cyclodextrins to encapsulate the bitter molecule.[4]
-
Ion Exchange: Creating a drug-resin complex using ion-exchange resins to prevent the drug from dissolving in the saliva.[5]
-
Coating and Encapsulation: Creating a physical barrier around the API particles using polymers or lipids.[6][7]
-
Taste Receptor Modulation: Using agents that interact with the taste receptors to block the perception of bitterness.[8]
This guide will focus on a comparative analysis of key agents from these categories, with a special emphasis on the unique properties of NHDC.
This compound (NHDC): A Multifaceted Approach to Taste Masking
NHDC is a semi-synthetic intense sweetener and flavor enhancer derived from neohesperidin, a flavonoid found in bitter oranges.[9] While it is approximately 1500-1800 times sweeter than sucrose at threshold concentrations, its utility in pharmaceuticals extends far beyond simple sweetening.[9]
Mechanism of Action
NHDC's effectiveness in bitterness masking is attributed to a multi-pronged mechanism:
-
Intense Sweetness: The primary and most straightforward mechanism is its high sweetness intensity, which can effectively overwhelm the perception of bitterness.
-
Flavor Enhancement: NHDC is known to enhance and modify the overall flavor profile of a formulation, which can help to mask off-notes and improve palatability.[8]
-
Taste Receptor Interaction: The scientific basis for NHDC's effectiveness lies in its interaction with taste receptors, which can override or block the signals of bitter compounds.[8] While it primarily acts on sweet taste receptors, its lingering sweetness profile can effectively mask the aftertaste of many bitter APIs.
Formulation Considerations
NHDC is a stable compound that can be incorporated into various oral dosage forms, including tablets, capsules, and liquid suspensions.[8] It exhibits good stability over a range of pH and temperature conditions.[9] Furthermore, NHDC has synergistic effects with other sweeteners, which can be leveraged to create a more balanced and pleasant taste profile.[10]
Comparative Analysis of Bitterness Masking Agents
To provide a clear comparison, we will evaluate NHDC against other commonly used taste-masking agents across several key parameters.
| Masking Agent | Primary Mechanism | Advantages | Limitations |
| This compound (NHDC) | Intense Sweetness, Flavor Enhancement, Taste Receptor Modulation | High efficiency, synergistic effects, pleasant aftertaste, good stability.[9][10] | Can have a delayed onset of sweetness and a lingering aftertaste.[10] |
| Cyclodextrins (e.g., β-cyclodextrin) | Inclusion Complexation | Effective for a wide range of drugs, can improve drug solubility and stability.[4] | Can be limited by the size and shape of the drug molecule, potential for drug-cyclodextrin interactions affecting bioavailability.[4] |
| Ion-Exchange Resins | Ion Exchange | High drug loading capacity, effective for ionic drugs, prevents drug release in the oral cavity.[5] | Not suitable for non-ionic drugs, can impact drug release profile, potential for gritty mouthfeel.[5] |
| Lipid-Based Systems (e.g., Solid Lipid Nanoparticles) | Encapsulation, Physical Barrier | Good biocompatibility, can provide sustained release, suitable for both hydrophilic and lipophilic drugs. | Can be complex to formulate, potential for stability issues. |
| Polymer Coatings | Physical Barrier | Effective for highly bitter drugs, can be tailored for specific release profiles.[6] | Can increase the size of the dosage form, potential for incomplete coating leading to taste leakage. |
| High-Intensity Sweeteners (e.g., Sucralose, Aspartame) | Intense Sweetness | High sweetness intensity, well-established in the industry. | Can have a bitter aftertaste at high concentrations, potential for stability issues. |
Experimental Evaluation of Bitterness Masking Efficiency
Objective and reproducible evaluation of taste-masking efficiency is crucial for formulation development. Two primary methods are employed: human sensory panel testing and in-vitro analysis using an electronic tongue.
Human Sensory Panel Testing
Human taste panels are considered the gold standard for assessing the palatability of pharmaceutical formulations.[11] A trained panel of volunteers evaluates the bitterness of the API and the taste-masked formulation under controlled conditions.
Protocol for Human Sensory Panel Evaluation:
-
Panelist Selection and Training:
-
Recruit a panel of healthy adult volunteers.
-
Screen panelists for their ability to detect and quantify bitterness using standard bitter solutions (e.g., quinine hydrochloride).
-
Train panelists on the evaluation procedure and the rating scale to be used (e.g., a visual analog scale or a category scale).[12]
-
-
Sample Preparation:
-
Prepare solutions or suspensions of the unmasked API at a concentration that is clearly bitter but safe for consumption.
-
Prepare the taste-masked formulations with varying concentrations of the masking agent.
-
Code all samples to blind the panelists to the identity of the samples.
-
-
Evaluation Procedure:
-
Provide panelists with a small, measured amount of the sample.
-
Instruct panelists to hold the sample in their mouth for a specified period (e.g., 10-30 seconds) before expectorating.
-
Have panelists rate the perceived bitterness on the selected scale.
-
Provide panelists with a palate cleanser (e.g., unsalted crackers and water) between samples.
-
-
Data Analysis:
-
Analyze the bitterness scores statistically to determine the significance of the reduction in bitterness for each taste-masked formulation compared to the unmasked API.
-
Logical Relationship of Human Sensory Panel Evaluation
Caption: Workflow of a Human Sensory Panel Evaluation.
Electronic Tongue Analysis
The electronic tongue is an analytical instrument that utilizes an array of sensors to mimic the human sense of taste.[13] It provides an objective and high-throughput method for evaluating taste-masking efficiency, especially in the early stages of formulation development.[14]
Protocol for Electronic Tongue Analysis:
-
Instrument Setup and Calibration:
-
Set up the electronic tongue according to the manufacturer's instructions.
-
Calibrate the sensors using standard taste solutions (e.g., quinine for bitterness, sucrose for sweetness).
-
-
Sample Preparation:
-
Prepare solutions or suspensions of the unmasked API and the taste-masked formulations at the desired concentrations.
-
Ensure that all samples are at a consistent temperature.
-
-
Measurement Procedure:
-
Introduce the samples to the electronic tongue's sensor array.
-
The sensors will generate a pattern of electrical potential changes in response to the chemical compounds in the sample.
-
Record the sensor responses for each sample.
-
-
Data Analysis:
-
Use multivariate statistical analysis, such as Principal Component Analysis (PCA), to analyze the sensor data.
-
The data is typically visualized in a "taste map," where samples with similar taste profiles cluster together.
-
The distance between the unmasked API and the taste-masked formulation on the taste map provides a quantitative measure of the masking efficiency. A greater distance indicates a more significant difference in taste and thus, more effective masking.
-
Experimental Workflow for Electronic Tongue Analysis
Caption: Step-by-step workflow for electronic tongue analysis.
Conclusion
The selection of an appropriate taste-masking agent is a critical decision in the development of oral pharmaceutical formulations. This compound offers a compelling option due to its intense sweetness, flavor-modifying properties, and favorable safety profile. Its multifaceted mechanism of action often provides superior taste-masking performance compared to agents that rely on a single mechanism.
However, the optimal choice of a masking agent will always depend on the specific properties of the API, the desired dosage form, and the target patient population. A thorough evaluation using both human sensory panels and instrumental analysis, such as the electronic tongue, is essential to identify the most effective taste-masking strategy. By understanding the principles and methodologies outlined in this guide, researchers and formulation scientists can make more informed decisions to develop palatable and patient-centric oral medications.
References
- 1. scispace.com [scispace.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ELECTRONIC TONGUE INSTRUMENTATION - Improving the Palatability of User-Friendly Dosage Forms Using an Electronic Tongue [drug-dev.com]
- 4. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound - CD Formulation [formulationbio.com]
- 10. WO2019020750A1 - Sweetening and taste-masking compositions, products and uses thereof - Google Patents [patents.google.com]
- 11. quotientsciences.com [quotientsciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Electronic tongue: An analytical gustatory tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Guide to the Synergistic Sweetening Effect of Neohesperidin Dihydrochalcone in Combination with Steviol Glycosides
This guide provides an in-depth technical analysis of the synergistic sweetening effects observed when combining Neohesperidin Dihydrochalcone (NHDC) with steviol glycosides, the sweetening compounds derived from the Stevia rebaudiana plant. For researchers and product development professionals, understanding and leveraging this synergy is paramount for creating next-generation, low-calorie food and beverage products that do not compromise on taste quality. This document moves beyond a simple recitation of facts to explore the underlying mechanisms, provide robust experimental frameworks for validation, and offer actionable insights grounded in established scientific principles.
Introduction: The Rationale for Sweetener Blends
The pursuit of sugar reduction is a primary driver of innovation in the food and beverage industry. High-potency sweeteners are essential tools in this endeavor, but they are not without their challenges. Individual sweeteners often exhibit sensory deficits, such as bitter or metallic off-notes, a slow onset of sweetness, or a lingering aftertaste, which distinguish them from the clean, temporal profile of sucrose[1][2]. Steviol glycosides, for instance, are celebrated for their natural origin and high sweetness intensity, but can present a notable bitter or licorice-like aftertaste at higher concentrations[2][3][4].
Sweetener synergy, the phenomenon where the combined sweetening effect of a mixture is greater than the sum of its individual components, offers a powerful solution[5][6]. This synergy can be categorized into two forms:
-
Quantitative Synergy: An increase in the perceived sweetness potency of the blend, allowing for lower usage levels of each sweetener to achieve a target sweetness[7]. This provides a significant cost-in-use benefit.
-
Qualitative Synergy: An improvement in the overall taste profile, where the blend more closely mimics the sensory experience of sucrose[7]. This often involves the mitigation of negative sensory attributes like bitterness and the achievement of a more rounded, balanced sweetness.
The combination of NHDC and stevia is a prime example of a blend that exhibits both quantitative and qualitative synergy, making it a highly attractive option for formulators.
Profile of the Synergists
This compound (NHDC)
NHDC is a semi-synthetic, high-potency sweetener derived via the hydrogenation of neohesperidin, a flavonoid naturally present in bitter oranges (Citrus aurantium)[8][9]. It is approximately 1500-1800 times sweeter than sucrose at threshold concentrations[8]. A key characteristic of NHDC is its temporal profile, which includes a slow onset of sweetness and a distinct lingering, almost licorice-like or cooling sensation[8][10]. Critically, NHDC is renowned for its exceptional ability to mask bitterness and enhance flavor and mouthfeel, particularly creaminess in dairy applications[10][11]. It demonstrates strong synergistic effects with a wide range of other sweeteners, including acesulfame potassium (Ace-K), aspartame, sucralose, and steviol glycosides[8][11][12].
Steviol Glycosides (Stevia)
Steviol glycosides are the natural sweet compounds extracted from the leaves of the Stevia rebaudiana plant[13]. There are numerous steviol glycosides, with Rebaudioside A (Reb A) being one of the most well-known and commercially utilized[2]. More recently, minor glycosides like Rebaudioside M (Reb M) and Rebaudioside D (Reb D) have gained prominence for having a taste profile closer to sucrose with less bitterness[14][15]. The primary sensory challenge associated with stevia, particularly with compounds like Reb A, is a characteristic bitterness and a slight licorice aftertaste, which can become more pronounced at concentrations needed for significant sugar reduction[4][16].
The Synergistic Mechanism of NHDC and Stevia
The pronounced synergy between NHDC and steviol glycosides is best explained by their distinct interaction mechanisms with the human sweet taste receptor, a heterodimer of two G-protein coupled receptors: T1R2 and T1R3[5][12]. Structurally dissimilar sweeteners can bind to different sites on this receptor, leading to enhanced activation.
-
Steviol Glycosides (e.g., Reb A): These larger molecules are believed to primarily bind within the Venus Flytrap Domain (VFD) of the T1R2 subunit[12]. This binding event initiates a conformational change that is the first step in signaling sweetness.
-
This compound (NHDC): NHDC is proposed to bind to a different site, specifically within the transmembrane domain (TMD) of the T1R3 subunit[5][12].
By binding to the TMD of T1R3, NHDC acts as a positive allosteric modulator . It doesn't solely activate the receptor on its own but enhances the receptor's response to another agonist (in this case, the steviol glycoside) that is bound to the VFD of T1R2. This cooperative binding and dual-site activation lead to a more robust and prolonged signal transduction cascade, which the brain perceives as a significantly amplified and qualitatively improved sweetness.[5][17]
Experimental Evidence and Data
The synergy between NHDC and stevia is not merely theoretical; it is supported by rigorous psychophysical testing. Isobole analysis is a standard pharmacological method adapted for sensory science to quantify interactions between substances[12]. An Interaction Value (I-value) is calculated, where:
-
I = 1: Indicates an additive effect (no synergy).
-
I < 1: Indicates a synergistic effect.
-
I > 1: Indicates a suppressive or antagonistic effect.
Comprehensive human sensory studies have systematically evaluated this pairing. The data clearly demonstrates a highly synergistic relationship.
Table 1: Quantitative Synergy Data for NHDC and Rebaudioside A (Reb A) Blends
| Sweetness Level (Sucrose Equivalence) | Blend Ratio (NHDC:Reb A) | Mean Interaction Value (I-value) | Level of Synergy |
| 4% | Multiple Ratios | 0.59 | Strong Synergy |
| 6% | Multiple Ratios | 0.38 | Very Strong Synergy |
| 8% | Multiple Ratios | 0.21 | Very Strong Synergy |
| Data synthesized from isobole analysis presented in Allen, A. L., et al. (2019).[12] |
These I-values, ranging from 0.21 to 0.59, are among the lowest observed across numerous sweetener pairings, indicating a potent synergistic interaction[12]. This allows formulators to use significantly lower quantities of the sweetener blend to achieve the desired sweetness, directly translating to cost savings and a cleaner label.
Qualitatively, the addition of NHDC to stevia formulations consistently leads to a reduction in the characteristic off-notes of stevia. NHDC's inherent bitterness-masking capability effectively counteracts the bitter aftertaste of Reb A, resulting in a more sucrose-like profile with a rounded sweetness and improved mouthfeel[11][18][19].
Experimental Protocols for Synergy Validation
To validate and optimize the synergistic effects of an NHDC-stevia blend for a specific application, a structured experimental approach is essential. The following protocols describe a self-validating system for sensory evaluation.
Protocol: Quantitative Sensory Analysis via Isobole Method
This protocol aims to quantify the level of synergy by determining the I-value.
Objective: To determine if the sweetness of the NHDC/Stevia blend is superadditive.
Methodology:
-
Panelist Selection & Training:
-
Recruit 20-30 panelists screened for taste acuity and ability to discriminate sweetness intensities.
-
Train panelists using reference solutions of sucrose (e.g., 2%, 4%, 6%, 8%, 10% w/v) to calibrate their intensity ratings on a General Labeled Magnitude Scale (gLMS).
-
-
Dose-Response Curve Generation:
-
Prepare stock solutions of NHDC and Reb A (or another target steviol glycoside) individually in deionized water or the target product base (e.g., a buffer solution at a specific pH).
-
Create a series of dilutions for each individual sweetener, spanning a range from sub-threshold to high intensity.
-
Have the trained panel evaluate the sweetness intensity of each individual dilution in triplicate.
-
Plot the mean sweetness intensity against concentration for each sweetener and fit a dose-response curve (e.g., using a power function)[12].
-
-
Iso-Sweet Concentration Determination:
-
Select target sweetness levels (e.g., equivalent to 4%, 6%, and 8% sucrose).
-
Using the dose-response curves from Step 2, calculate the concentration of NHDC alone and Reb A alone required to achieve each target sweetness level. These are the iso-sweet concentrations.
-
-
Mixture Preparation and Evaluation:
-
For each target sweetness level, prepare binary mixtures with varying ratios of the two sweeteners (e.g., 75:25, 50:50, 25:75) based on their iso-sweet concentrations[12].
-
Have the panel evaluate the sweetness intensity of these mixtures.
-
-
I-Value Calculation and Interpretation:
-
For each mixture, calculate the I-value using the formula: I = (C_nhdc / IC_nhdc) + (C_reba / IC_reba) Where:
-
C_nhdc and C_reba are the concentrations of NHDC and Reb A in the mixture.
-
IC_nhdc and IC_reba are the iso-sweet concentrations of the individual sweeteners that produce the same perceived intensity as the mixture.
-
-
An I-value significantly below 1.0 confirms synergy.
-
Protocol: Qualitative Sensory Analysis via Descriptive Profiling
This protocol aims to characterize the taste profile of the blend compared to the individual components and a sucrose control.
Objective: To map the full sensory profile of the blend and identify improvements in off-notes and temporal characteristics.
Methodology:
-
Panelist Training & Lexicon Development:
-
Use a highly trained descriptive analysis panel (8-12 members).
-
In preliminary sessions, present the panelists with solutions of NHDC, Reb A, the target blend, and sucrose.
-
Through consensus, develop a sensory lexicon (a list of agreed-upon terms) to describe the key attributes, including: sweetness onset, sweetness intensity, bitterness, licorice aftertaste, metallic taste, lingering sweetness, and mouthfeel.
-
Anchor these terms with physical references where possible.
-
-
Sample Preparation:
-
Prepare solutions of the following, all matched for equal sweetness intensity (determined from Protocol 5.1 or literature):
-
Sucrose Control (e.g., 8% sucrose)
-
Reb A solution
-
NHDC solution
-
Optimized NHDC/Reb A blend
-
-
-
Evaluation Procedure:
-
Present the samples to panelists in a randomized, blind-coded order.
-
Panelists will rate the intensity of each attribute from the developed lexicon on an unstructured line scale (e.g., 0 = none, 15 = very high).
-
Ensure palate cleansing with deionized water between samples.
-
Conduct the evaluation in triplicate over multiple sessions.
-
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to identify significant differences between the samples for each attribute.
-
Use post-hoc tests (e.g., Tukey's HSD) to determine which samples differ.
-
Visualize the results using spider web plots or bar charts to easily compare the sensory profiles. A successful blend will show a significant reduction in bitterness and licorice aftertaste compared to Reb A alone, and a profile more closely resembling the sucrose control.
-
Conclusion and Future Perspectives
The combination of this compound and steviol glycosides provides a scientifically robust solution to many of the challenges associated with high-potency sweeteners. The synergy is driven by a well-supported molecular mechanism involving dual-site binding on the T1R2/T1R3 sweet taste receptor, resulting in both quantitative potency gains and significant qualitative improvements to the taste profile. Specifically, NHDC's role as a positive allosteric modulator and bitterness masker makes it an ideal partner for stevia, yielding a clean, sucrose-like sweetness that is highly desirable for sugar reduction across a wide range of food, beverage, and pharmaceutical applications. By employing rigorous sensory evaluation protocols as outlined in this guide, researchers and developers can effectively harness this synergy to create superior-tasting, consumer-preferred products.
References
- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 2. Stevia innovations: from losing bitterness to modulating flavour [nutraceuticalbusinessreview.com]
- 3. Cornell scientists reduce sweetener stevia's bitter bits | Cornell Chronicle [news.cornell.edu]
- 4. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Current Advances and Future Aspects of Sweetener Synergy: Properties, Evaluation Methods and Molecular Mechanisms | Semantic Scholar [semanticscholar.org]
- 7. preparedfoods.com [preparedfoods.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neohesperidin DC—guide to artificial sweeteners [baynsolutions.com]
- 12. Evaluation of Sweetener Synergy in Humans by Isobole Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects and Mechanisms of Steviol Glycosides on Glucose Metabolism: Evidence From Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensory profiling of natural sweeteners and sucrose-sweetener binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. supplysidesj.com [supplysidesj.com]
- 17. Investigation of synergism in binary mixtures of sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. CN111031805A - Sweetness and taste improvement of dihydrochalcones on steviol glycosides and mogroside sweeteners - Google Patents [patents.google.com]
A Comparative Analysis of Neohesperidin Dihydrochalcone and Aspartame Stability in Acidic Solutions
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the formulation of acidic liquid products, from pharmaceuticals to beverages, the selection of a high-intensity sweetener is a critical decision that extends beyond mere taste profile. The chemical stability of the chosen sweetener directly impacts the product's shelf-life, sensory attributes, and ultimately, consumer safety. This guide provides an in-depth, objective comparison of the stability of two widely used sweeteners, Neohesperidin Dihydrochalcone (NHDC) and Aspartame, in acidic environments. The following analysis is grounded in experimental data to empower formulation scientists with the necessary insights for making informed decisions.
Introduction to the Sweeteners
This compound (NHDC) is a semi-synthetic intense sweetener derived from the hydrogenation of neohesperidin, a flavonoid naturally occurring in bitter oranges.[1] It is approximately 1500-1800 times sweeter than sucrose at threshold concentrations.[1] Beyond its sweetening properties, NHDC is also recognized for its flavor-enhancing and bitterness-masking capabilities.[2]
Aspartame , a methyl ester of the dipeptide of L-aspartic acid and L-phenylalanine, is another prevalent artificial sweetener, roughly 180 to 200 times sweeter than sucrose.[3] Its clean, sugar-like taste has led to its widespread use in a variety of low-calorie food and beverage products.[4]
Comparative Stability in Acidic Environments
The stability of a sweetener in an acidic medium is paramount, as many liquid formulations, including carbonated beverages and oral pharmaceutical syrups, possess a low pH. Degradation of the sweetener can lead to a loss of sweetness, the formation of off-flavors, and the generation of potentially undesirable byproducts.
This compound (NHDC):
NHDC exhibits remarkable stability in acidic to neutral pH ranges. Accelerated stability studies have demonstrated that aqueous solutions of NHDC are likely to be stable for 12 months at room temperature at a pH of 2-6.[5] Its stability is attributed to its robust dihydrochalcone structure. The glycosidic bonds in NHDC are resistant to hydrolysis by various acids in the pH range of 2.0-3.8 at room temperature.[6] However, under conditions of high acidity combined with elevated temperatures, NHDC can undergo hydrolysis to form hesperetin dihydrochalcone, 4′-O-β-D-glucopyranosylhesperetin, and the sugars rhamnose and glucose.[6] The optimal pH for NHDC stability has been reported to be around 4.5.[7]
Aspartame:
Aspartame's stability is highly dependent on pH and temperature.[3] While it is most stable in acidic conditions with its maximum stability at a pH of approximately 4.3, its degradation is significantly accelerated in strongly acidic or alkaline environments.[3][8] At room temperature and a pH of 4.3, its half-life is nearly 300 days; however, at a neutral pH of 7, the half-life drops to only a few days.[3] Most soft drinks have a pH between 3 and 5, where aspartame is reasonably stable.[3] Under strongly acidic conditions (pH 2 to 6), the primary degradation product is L-phenylalanine methyl ester (PME).[8][9] This degradation can lead to a loss of sweetness and the potential for off-flavor development.
In a direct comparison, NHDC is notably more stable than aspartame under elevated temperatures and across a broader range of acidic and basic conditions.[2] This makes NHDC a more suitable candidate for applications requiring a long shelf life or those that may be subjected to temperature fluctuations.[2]
Quantitative Stability Data Summary
The following table summarizes the comparative stability data for NHDC and Aspartame in acidic solutions, based on available experimental data.
| Sweetener | pH | Temperature (°C) | Half-life / Stability | Reference |
| This compound | 2.0 - 6.0 | Room Temperature | Stable for up to 12 months | [5] |
| 4.5 | 20 | t90% of 164 days | [7] | |
| 2.0 - 3.8 | Room Temperature | Resistant to hydrolysis | [6] | |
| 2.0 | 90 | 8% loss after 1 hour | [6] | |
| Aspartame | 4.3 | Room Temperature | ~300 days | [3] |
| 3.0 - 5.0 | - | Reasonably stable | [3] | |
| 2.0 - 6.0 | - | Degrades to L-phenylalanine methyl ester | [8][9] | |
| 7.0 | Room Temperature | A few days | [3] |
Experimental Protocol for Assessing Sweetener Stability
To ensure the chemical integrity of a chosen sweetener within a specific formulation, a robust stability testing protocol is essential. The following outlines a comprehensive, self-validating methodology for evaluating the stability of sweeteners like NHDC and aspartame in acidic solutions.
Step 1: Preparation of Buffer Solutions and Standard Solutions
-
Rationale: To mimic the acidic environment of the final product and to have accurate standards for quantification.
-
Procedure:
-
Prepare a series of buffer solutions with pH values relevant to the intended application (e.g., pH 3.0, 4.0, 5.0) using appropriate buffer systems (e.g., citrate-phosphate buffer).
-
Accurately prepare stock solutions of the sweeteners (NHDC and Aspartame) and their primary degradation products (e.g., L-phenylalanine methyl ester for aspartame) in a suitable solvent (e.g., HPLC-grade water or methanol).
-
Prepare a series of calibration standards by diluting the stock solutions to known concentrations covering the expected range in the stability samples.
-
Step 2: Sample Preparation and Incubation
-
Rationale: To subject the sweeteners to the acidic conditions over time and at relevant temperatures.
-
Procedure:
-
Spike the prepared buffer solutions with a known concentration of the sweetener to be tested.
-
Dispense the spiked solutions into sealed, inert containers (e.g., amber glass vials) to prevent photodegradation and evaporation.
-
Store the samples at controlled temperatures. For accelerated stability studies, elevated temperatures (e.g., 40°C, 50°C, 60°C) are often used. Include a control set stored at a lower temperature (e.g., 4°C).
-
Step 3: Sample Analysis by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a precise and accurate method for separating and quantifying the parent sweetener and its degradation products.[10][11]
-
Procedure:
-
At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days), withdraw an aliquot from each sample.
-
Analyze the samples using a validated reverse-phase HPLC method with UV or mass spectrometry (MS) detection.[11]
-
Mobile Phase: A suitable mobile phase, often a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), is used to achieve separation.
-
Column: A C18 column is commonly employed for the separation of these compounds.
-
-
Inject the calibration standards to generate a calibration curve.
-
Inject the stability samples and quantify the concentration of the parent sweetener and any degradation products by comparing their peak areas to the calibration curve.
-
Step 4: Data Analysis and Interpretation
-
Rationale: To determine the degradation kinetics and predict the shelf-life of the sweetener in the tested conditions.
-
Procedure:
-
Plot the concentration of the parent sweetener as a function of time for each pH and temperature condition.
-
Determine the order of the degradation reaction (often pseudo-first-order for sweetener degradation in solution).
-
Calculate the degradation rate constant (k) and the half-life (t1/2) for each condition.
-
Use the Arrhenius equation to model the effect of temperature on the degradation rate and to predict stability at long-term storage conditions.
-
Visualizing the Process: Experimental Workflow and Degradation Pathways
Experimental Workflow
References
- 1. sweeteners.org [sweeteners.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Aspartame - Wikipedia [en.wikipedia.org]
- 4. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 5. This compound - CD Formulation [formulationbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Inflammatory Potential of Neohesperidin Dihydrochalcone: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the quest for novel anti-inflammatory agents is perpetual. Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention for their therapeutic potential. Among these, Neohesperidin Dihydrochalcone (NHDC), a semi-synthetic derivative of the flavonoid neohesperidin found in citrus fruits, presents an intriguing profile. While primarily recognized as a high-intensity sweetener, emerging evidence highlights its antioxidative and anti-inflammatory properties. This guide provides an in-depth, objective comparison of the anti-inflammatory potential of NHDC against three other well-researched flavonoids: Quercetin, Curcumin, and Epigallocatechin gallate (EGCG). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, mechanisms of action, and key methodologies for evaluating these potent natural compounds.
The Inflammatory Cascade: A Target for Flavonoid Intervention
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and certain cancers. The inflammatory process is orchestrated by a complex network of signaling pathways and mediators. Key players include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which produces the inflammatory mediator Nitric Oxide (NO). The modulation of these pathways and mediators is a primary goal in the development of anti-inflammatory therapeutics.
A Comparative Look at Four Potent Flavonoids
This guide focuses on a comparative analysis of four flavonoids, each with a unique profile and extensive research into their anti-inflammatory capabilities.
-
This compound (NHDC): Derived from the bitter flavonoid neohesperidin, NHDC is a dihydrochalcone known for its intense sweetness.[1] Beyond its use as a sweetener, NHDC has demonstrated significant anti-inflammatory, antioxidative, and anti-apoptotic effects.[1] Studies suggest that NHDC can mitigate inflammatory responses by reducing the levels of pro-inflammatory cytokines and modulating key signaling pathways.[1]
-
Quercetin: A flavonol found in a wide variety of fruits, vegetables, and grains, quercetin is one of the most abundant dietary flavonoids. It is renowned for its potent antioxidant and anti-inflammatory properties.[2] Quercetin's anti-inflammatory effects are attributed to its ability to inhibit the production of inflammatory mediators and modulate immune cell function.[2][3]
-
Curcumin: The principal curcuminoid of the popular Indian spice turmeric, curcumin is a polyphenol with a long history of use in traditional medicine. Its anti-inflammatory properties are well-documented and are linked to its ability to downregulate the activity of various transcription factors, cytokines, and enzymes involved in inflammation.[4][5]
-
Epigallocatechin gallate (EGCG): The most abundant catechin in green tea, EGCG is a powerful antioxidant with a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[6] EGCG exerts its anti-inflammatory actions by interfering with key signaling cascades and reducing the expression of pro-inflammatory genes.[6][7]
Quantitative Comparison of Anti-Inflammatory Efficacy
A direct comparison of the anti-inflammatory potential of these flavonoids requires an examination of their efficacy in inhibiting key inflammatory markers in standardized in vitro models. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the inhibition of Nitric Oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used model for studying inflammation.
| Flavonoid | Target Mediator | IC50 Value (µM) | Reference |
| This compound (NHDC) | NO | Data not available | |
| TNF-α | Reduces expression | [1] | |
| IL-6 | Reduces expression | [1] | |
| Quercetin | NO | ~25 | [8] |
| TNF-α | Significant inhibition at 5-50 µM | [2][9] | |
| IL-6 | Significant inhibition at 40-80 µM | [10][11] | |
| Curcumin | NO | ~11 | [12] |
| TNF-α | Inhibition at 5 µM | [4] | |
| IL-6 | Dose-dependent inhibition (1-15 µM) | [13][14] | |
| Epigallocatechin gallate (EGCG) | NO | Inhibition at 1 µM | [15] |
| TNF-α | Inhibition at 100 µM | [16] | |
| IL-6 | Inhibition at 100 µM | [16] |
Note: Direct comparative studies of all four compounds under identical conditions are limited. The IC50 values presented are compiled from various studies using similar experimental models. The data for NHDC is currently more qualitative, indicating a need for further quantitative research to establish its precise IC50 values.
Unraveling the Mechanisms: A Look at Key Signaling Pathways
The anti-inflammatory effects of these flavonoids are mediated through their interaction with complex intracellular signaling pathways that regulate the expression of inflammatory genes.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[17]
All four flavonoids—NHDC, quercetin, curcumin, and EGCG—have been shown to inhibit the NF-κB pathway, albeit through potentially different mechanisms.[1][2][4][6] Their inhibitory actions can involve preventing the degradation of IκBα, blocking the nuclear translocation of NF-κB, or inhibiting the binding of NF-κB to DNA.[7][18][19][20]
Caption: The NF-κB signaling pathway and points of inhibition by flavonoids.
The MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which, in turn, promotes the expression of pro-inflammatory genes. Curcumin and EGCG have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of MAPKs.[13][16]
Caption: The MAPK signaling pathway and points of flavonoid inhibition.
The JAK-STAT Signaling Pathway
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases. Quercetin has been shown to inhibit the JAK/STAT pathway, contributing to its anti-inflammatory effects.[21]
Caption: The JAK-STAT signaling pathway and its inhibition by quercetin.
Experimental Protocols for Evaluating Anti-Inflammatory Potential
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Assays
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Principle: In an acidic environment, nitrite is converted to nitrous acid, which diazotizes sulfanilamide. This product is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo derivative that can be measured spectrophotometrically.
-
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.
-
Principle: A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by streptavidin-horseradish peroxidase (HRP). Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine present.
-
Protocol:
-
Sample Preparation: Prepare cell culture supernatants as described in the Griess assay protocol.
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate until a color develops.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Calculate the cytokine concentrations from the standard curve.
-
Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific to the target proteins (COX-2 and iNOS). A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate allows for the visualization and quantification of the protein bands.
-
Protocol:
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control.
-
In Vivo Model
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of test compounds.[10][22][23]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase, is associated with the production of prostaglandins and other inflammatory mediators. The ability of a test compound to reduce the paw volume is a measure of its anti-inflammatory activity.
-
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the flavonoid.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
-
Conclusion: A Comparative Perspective
The evaluation of NHDC, quercetin, curcumin, and EGCG reveals a shared and potent ability to modulate key inflammatory pathways. While all four flavonoids demonstrate significant anti-inflammatory potential, the existing body of research suggests differences in their potency and mechanisms of action.
Curcumin and quercetin currently have more extensive quantitative data, with established IC50 values for the inhibition of major inflammatory mediators. EGCG also shows strong inhibitory effects, particularly on NO production. The anti-inflammatory properties of NHDC are evident from studies showing its ability to reduce pro-inflammatory cytokine levels in both in vitro and in vivo models.[1] However, a lack of specific IC50 data for NHDC makes a direct quantitative comparison challenging.
This guide underscores the therapeutic promise of these flavonoids as anti-inflammatory agents. For researchers and drug development professionals, the provided experimental protocols offer a standardized framework for further investigation. Future research should focus on conducting direct comparative studies of these compounds under identical experimental conditions and elucidating the precise molecular targets of NHDC to fully understand its anti-inflammatory potential in relation to other well-established flavonoids.
References
- 1. This compound Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flavonoid quercetin inhibits proinflammatory cytokine (tumor necrosis factor alpha) gene expression in normal peripheral blood mononuclear cells via modulation of the NF-κβ system [discovery.fiu.edu]
- 4. Inhibition of tumor necrosis factor by curcumin, a phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin: An Effective Inhibitor of Interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide‐induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa‐light‐chain enhancer of activated B cells (NF‐κB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide-induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa-light-chain enhancer of activated B cells (NF- κ B) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin Down-regulates IL-6/STAT-3 Signals to Induce Mitochondrial-mediated Apoptosis in a Nonsmall- cell Lung-cancer Cell Line, A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibitory effect of quercetin on IL-6 production by LPS-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apjai-journal.org [apjai-journal.org]
- 13. thescipub.com [thescipub.com]
- 14. Curcumin suppresses the production of interleukin-6 in Prevotella intermedia lipopolysaccharide-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.sciepub.com [pubs.sciepub.com]
- 16. Epigallocatechin-3-gallate inhibits secretion of TNF-alpha, IL-6 and IL-8 through the attenuation of ERK and NF-kappaB in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Curcumin promotes degradation of inducible nitric oxide synthase and suppresses its enzyme activity in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. op.niscair.res.in [op.niscair.res.in]
A Comparative Guide to Cross-Species Sweet Taste Receptor Activation by Neohesperidin Dihydrochalcone
Abstract
Neohesperidin dihydrochalcone (NHDC), a potent semi-synthetic sweetener derived from citrus, presents a significant challenge in preclinical research and drug development due to marked species-specific differences in its perception. This guide provides a comprehensive comparison of NHDC's activation of the sweet taste receptor, TAS1R2/TAS1R3, across various species, with a primary focus on the human versus rodent response. We delve into the molecular mechanisms underpinning these differences, present quantitative data from functional assays, and provide detailed, field-proven protocols for researchers to validate and explore these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and navigate the complexities of cross-species sweetener efficacy, ensuring more reliable translation from preclinical models to human applications.
Introduction: The Sweet Problem of Species Specificity
Sweet taste perception is a critical driver of caloric intake and is mediated by a single G protein-coupled receptor (GPCR), a heterodimer composed of Taste 1 Receptor Member 2 (TAS1R2) and Member 3 (TAS1R3)[1][2]. This receptor is the primary target for a vast array of natural sugars and artificial sweeteners. Among these, this compound (NHDC) stands out for its intense sweetness—approximately 1500-1800 times that of sucrose at threshold concentrations—and its favorable stability under various processing conditions[3].
However, the utility of NHDC as a model sweetener in research is complicated by a well-documented phenomenon: it potently activates the human sweet taste receptor but fails to elicit a response in rodents, the most common preclinical models[3][4][5]. This discrepancy is not merely an academic curiosity; it has profound implications for the development of novel sweeteners, taste modulators, and palatable drug formulations. Understanding the structural and molecular basis for this species-dependent activation is paramount for designing relevant preclinical studies and accurately predicting human sensory outcomes. This guide will dissect the mechanism of NHDC action and provide the experimental framework to investigate these cross-species differences directly.
Molecular Mechanism of NHDC-Mediated Receptor Activation
Unlike many sweeteners such as aspartame or natural sugars that bind to the N-terminal "Venus Flytrap" domain (VFT) of the TAS1R2 subunit, NHDC has a distinct binding site[1][6]. Extensive research, including mutational analysis and the creation of human-rat chimeric receptors, has conclusively demonstrated that NHDC binds within the transmembrane (TM) domain of the human TAS1R3 subunit [4][5][6][7].
This interaction is allosteric, meaning NHDC modulates the receptor's conformation to an active state from a site different from the primary sugar-binding pocket. Sixteen key amino acid residues within the transmembrane helices and one in an extracellular loop of the human TAS1R3 have been identified as crucial for NHDC binding and subsequent receptor activation[4][5]. The rodent TAS1R3 receptor lacks the specific amino acid architecture required to form this binding pocket, rendering it unresponsive to NHDC[3][4]. This fundamental difference in the TAS1R3 transmembrane domain is the molecular root of the observed species specificity.
The binding of NHDC to hTAS1R3 initiates a canonical GPCR signaling cascade, as illustrated below.
Caption: Canonical signaling pathway for NHDC-mediated sweet taste activation.
Comparative Analysis of Receptor Activation
The most striking comparison is between human and rodent models. Functional assays, typically involving heterologous expression of the receptor subunits in cell lines like HEK293, consistently demonstrate this stark difference.
| Species | Receptor Combination | NHDC Response (EC₅₀) | Key Determinant | Reference |
| Human | hTAS1R2 / hTAS1R3 | ~0.2 - 0.8 µM | hTAS1R3 Transmembrane Domain | [4] |
| Rat/Mouse | rTAS1R2 / rTAS1R3 | No Response | rTAS1R3 Transmembrane Domain | [3][4][8] |
| Human/Rat Chimera | rTAS1R2 / hTAS1R3 | Responsive | hTAS1R3 Transmembrane Domain | [4] |
| Human/Rat Chimera | hTAS1R2 / rTAS1R3 | No Response | rTAS1R3 Transmembrane Domain | [4] |
EC₅₀ (Half-maximal effective concentration) values can vary slightly based on the specific assay system and cell line used.
Expert Interpretation: The data from chimeric receptors is the linchpin of our understanding. By swapping the subunits between species, researchers have unequivocally proven that the human TAS1R3 subunit is both necessary and sufficient to confer NHDC sensitivity[4]. This experimental choice—creating chimeras—is a powerful and definitive method to isolate the function of a single subunit within a heterodimeric complex, providing causality that goes beyond simple observation. For drug development professionals, this means that any preclinical study using rodents to assess the palatability or taste-masking properties of a formulation containing NHDC will yield non-translatable results.
Experimental Methodologies for Cross-Species Validation
To empirically validate these species-specific differences, a robust in vitro functional assay is required. The gold-standard approach involves heterologous expression of the species-specific TAS1R2/TAS1R3 receptors in a host cell line (e.g., HEK293T) followed by a calcium imaging assay.
Caption: Workflow for in vitro validation of receptor activation.
Detailed Protocol: Calcium Mobilization Assay
This protocol describes a self-validating system for comparing the activation of human vs. rodent sweet taste receptors by NHDC.
Rationale for Key Choices:
-
Cell Line: HEK293T cells are chosen for their high transfection efficiency and lack of endogenous taste receptors, providing a "clean" background for the assay[9][10].
-
G-protein: Co-transfection with a chimeric G-protein like Gα16gust44 is crucial. This promiscuous G-protein effectively couples GPCRs, including taste receptors, to the phospholipase C (PLC) pathway, ensuring a robust and measurable intracellular calcium release regardless of the receptor's native G-protein preference[4].
-
Calcium Dye: Ratiometric dyes like Fura-2 AM are preferred as they minimize artifacts from uneven dye loading or cell thickness, providing more quantitative data. However, single-wavelength dyes like Fluo-4 AM are also widely used and effective[10].
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells onto 96-well black, clear-bottom plates at a density that will reach ~80-90% confluency on the day of the assay.
-
Prepare transfection complexes using a suitable reagent (e.g., Lipofectamine 3000). For each species to be tested:
-
Human Receptor Well: Combine plasmids for hTAS1R2, hTAS1R3, and Gα16gust44.
-
Rodent Receptor Well: Combine plasmids for rTAS1R2, rTAS1R3, and Gα16gust44.
-
Mock (Negative Control) Well: Transfect with an empty vector and Gα16gust44.
-
-
Add transfection complexes to the cells and incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cells and wash once with the salt solution.
-
Add the dye loading buffer to each well and incubate at 37°C for 45-60 minutes.
-
Wash the cells 2-3 times with the salt solution to remove extracellular dye. Leave the final wash volume in the wells.
-
-
Assay Execution and Data Acquisition:
-
Use a fluorescence plate reader or a fluorescence microscope equipped for kinetic reading (e.g., PHERAstar FS, FlexStation)[10].
-
Set the instrument to record fluorescence intensity over time (e.g., one reading every 2 seconds for 3-5 minutes).
-
Begin recording to establish a stable baseline fluorescence (F₀) for ~20-30 seconds.
-
Using the instrument's automated injection system, add varying concentrations of NHDC (e.g., 1 nM to 100 µM) to the wells.
-
Continue recording to capture the peak fluorescence response (F).
-
Self-Validation Step: At the end of the run, inject a positive control agonist that activates both receptors (e.g., sucrose or acesulfame-K) to confirm receptor expression and cell viability[11][12]. Then, inject a calcium ionophore like ionomycin to determine the maximum possible calcium signal in each well for normalization.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well, typically expressed as the ratio ΔF/F₀ = (F - F₀) / F₀.
-
Normalize the NHDC response to the maximal response elicited by the positive control.
-
Plot the normalized response against the logarithm of the NHDC concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Conclusion and Strategic Implications
The activation of the sweet taste receptor by NHDC is a clear-cut case of species specificity, driven by discrete structural differences in the transmembrane domain of the TAS1R3 subunit. NHDC is a potent agonist for the human receptor but is inactive on the rodent receptor[3][4]. This guide provides the molecular basis for this discrepancy and a robust, validated experimental protocol for its investigation.
For researchers in drug development and food science, this knowledge is critical. Preclinical palatability studies for pediatric formulations or animal feed cannot rely on NHDC as a sweetener if the target species is a rodent. Conversely, when developing products for human consumption, in vitro assays using the human TAS1R2/TAS1R3 receptor are essential for predicting sweetness intensity and potential off-tastes. By employing the methodologies outlined here, scientists can generate reliable, species-relevant data, accelerating development and avoiding the pitfalls of inaccurate preclinical models.
References
- 1. TAS1R2/TAS1R3 Single-Nucleotide Polymorphisms Affect Sweet Taste Receptor Activation by Sweeteners: The SWEET Project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The binding site for this compound at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding site for this compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Sensory Evaluation of Neohesperidin Dihydrochalcone and Glycyrrhizin Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the quest for optimal taste masking and sweetness profiles in pharmaceutical and nutraceutical formulations, the combination of high-intensity sweeteners is a common strategy. This guide provides a deep dive into the sensory characteristics of two potent, naturally derived sweeteners: neohesperidin dihydrochalcone (NHDC) and glycyrrhizin. While both are known for their intense sweetness and lingering taste profiles, their behavior in mixtures is crucial for formulation success. This document will compare their individual sensory attributes, explore the theoretical basis for the sensory properties of their mixtures, and provide robust experimental protocols for their formal evaluation.
Individual Sensory Profiles: A Tale of Two Intense Sweeteners
Understanding the individual taste characteristics of NHDC and glycyrrhizin is fundamental to predicting their performance in a blend. Both sweeteners possess unique temporal profiles and distinct off-tastes that must be considered during formulation.
This compound (NHDC)
Derived from the hydrogenation of neohesperidin, a bitter compound found in citrus fruits, NHDC is a high-intensity sweetener with a potency approximately 1500-1800 times that of sucrose at threshold concentrations.[1][2] Its taste profile is characterized by a delayed onset of sweetness that lingers in the mouth.[1][3] At higher concentrations, NHDC can exhibit a licorice-like or bitter aftertaste.[3][4] A notable characteristic of NHDC is its excellent ability to mask bitterness, making it a valuable tool in pharmaceutical formulations to cover the unpleasant taste of active pharmaceutical ingredients (APIs).[1][2] Furthermore, NHDC is known to have a strong synergistic effect when combined with other artificial sweeteners such as aspartame, saccharin, and acesulfame potassium.[1][2]
Glycyrrhizin
Extracted from the root of the licorice plant (Glycyrrhiza glabra), glycyrrhizin is a triterpenoid saponin glycoside that is 30 to 50 times sweeter than sucrose.[5][6][7] Similar to NHDC, glycyrrhizin's sweetness has a slower onset and a lingering persistence.[5][8] Its most defining sensory feature is a characteristic licorice flavor, which can be perceived as "cooling".[8] This distinct flavor profile makes it unsuitable as a direct substitute for sugar in many applications.[5] At high concentrations, a bitter aftertaste can also be prominent.[9]
Comparative Analysis of Individual Sensory Attributes
For a direct comparison, the key sensory parameters of NHDC and glycyrrhizin are summarized in the table below. This allows for a quick assessment of their similarities and differences, aiding in the initial stages of formulation design.
| Sensory Attribute | This compound (NHDC) | Glycyrrhizin |
| Sweetness Potency | 1500-1800x sucrose (at threshold)[1][2] | 30-50x sucrose[5][6][7] |
| Temporal Profile | Slow onset, lingering sweetness[1][3] | Slow onset, lingering sweetness[5][8] |
| Off-Tastes | Licorice-like, bitter (especially at high concentrations)[3][4] | Prominent licorice flavor, bitter aftertaste[8][9] |
| Bitterness Masking | Excellent[1][2] | Used to mask bitterness in some products[10] |
| Synergistic Effects | Strong synergy with other sweeteners (e.g., aspartame, saccharin)[1][2] | Often used in combination with other sweeteners like stevia[5] |
| Stability | Stable to heat and a wide pH range[1] | Relatively heat-stable[8] |
Sensory Evaluation of NHDC and Glycyrrhizin Mixtures: A Framework for Investigation
-
Sweetness Synergy: It is highly probable that a synergistic relationship exists between NHDC and glycyrrhizin, where the perceived sweetness of the mixture is greater than the sum of the sweetness of its individual components. This is a common phenomenon observed with blends of high-intensity sweeteners.
-
Off-Taste Interaction: Both sweeteners possess a licorice-like off-taste. In a mixture, this flavor note could become more pronounced due to an additive or even synergistic effect. This could be beneficial in applications where a licorice flavor is desired, but detrimental in others.
-
Bitterness Masking: The combination of NHDC's potent bitterness-masking capabilities with glycyrrhizin could result in a highly effective system for masking the taste of bitter APIs.
To validate these hypotheses, a structured sensory evaluation is essential. The following sections outline the recommended experimental protocols.
Experimental Protocols for Sensory Evaluation
A comprehensive sensory analysis of NHDC and glycyrrhizin mixtures should involve a trained sensory panel and standardized methodologies.
Panelist Selection and Training
A panel of 10-15 individuals should be recruited based on their sensory acuity, ability to discriminate between the five basic tastes, and their descriptive abilities. Panelists should undergo training to familiarize them with the specific sensory attributes of NHDC, glycyrrhizin, and reference standards (e.g., sucrose for sweetness, quinine for bitterness, licorice extract for the characteristic off-taste).
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a robust method for characterizing the sensory properties of a product.
Step-by-Step Methodology:
-
Lexicon Development: In initial sessions, panelists are presented with solutions of NHDC, glycyrrhizin, and their mixtures at various ratios. Through open discussion, they develop a consensus-based vocabulary (lexicon) to describe the appearance, aroma, taste, and aftertaste of the samples. This lexicon should include terms for sweetness intensity, bitterness, licorice flavor, metallic notes, and temporal characteristics (onset and duration).
-
Reference Standards: For each descriptor in the lexicon, a reference standard is prepared to anchor the scale. For example, a series of sucrose solutions of increasing concentrations can be used to anchor the sweetness intensity scale.
-
Sample Evaluation: Samples of NHDC, glycyrrhizin, and their mixtures are prepared in a suitable solvent (e.g., deionized water) at concentrations relevant to the intended application. The samples are presented to the panelists in a randomized, blind fashion.
-
Data Collection: Panelists rate the intensity of each attribute for each sample on an unstructured line scale (e.g., 0 = not perceptible, 100 = extremely intense). Data is collected using sensory analysis software.
-
Data Analysis: The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between the samples and to visualize the relationships between the sensory attributes and the different mixtures.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Threshold Testing
Determining the detection and recognition thresholds of the individual sweeteners and their mixtures can provide valuable information about their potency and potential for off-taste at low concentrations.
Step-by-Step Methodology:
-
Series of Dilutions: A series of solutions of increasing concentration for each sweetener and their mixtures is prepared.
-
Presentation Method: The ASTM E679 "triangle test" or the "3-alternative forced-choice (3-AFC)" method is commonly used. In a 3-AFC test, panelists are presented with three samples, one of which contains the tastant, and are asked to identify the different sample.
-
Threshold Determination: The threshold is typically defined as the concentration at which a certain percentage of the panel (e.g., 50%) can reliably detect or recognize the tastant.
Caption: Workflow for Threshold Testing using the 3-AFC method.
Sweet Taste Transduction Pathway
The perception of sweet taste is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a downstream signaling cascade that ultimately leads to neurotransmitter release and the perception of sweetness in the brain. It is understood that different sweeteners can bind to different sites on this receptor, which may explain the synergistic effects observed when sweeteners are mixed. For instance, some sweeteners bind to the Venus flytrap domain (VFD) while others, like NHDC, are thought to interact with the transmembrane domain (TMD).
Caption: Simplified schematic of the sweet taste transduction pathway.
Conclusion and Future Directions
This compound and glycyrrhizin are both potent sweeteners with complex sensory profiles. While their individual characteristics are relatively well-documented, a significant gap exists in the understanding of their sensory properties when combined. The licorice-like off-taste common to both sweeteners suggests that their combination may be best suited for applications where this flavor note is acceptable or even desirable. The potential for sweetness synergy and enhanced bitterness masking makes the investigation of their mixtures a worthwhile endeavor for formulation scientists.
The experimental frameworks provided in this guide offer a starting point for researchers to systematically evaluate the sensory attributes of NHDC and glycyrrhizin blends. Such studies are crucial for unlocking the full potential of these sweeteners in the development of palatable and effective pharmaceutical and nutraceutical products. Future research should focus on conducting comprehensive sensory panel studies to quantify the synergistic and off-taste interactions at various blend ratios and concentrations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. NHDC [huasweet.com]
- 3. The Sweetener Book [sweetenerbook.com]
- 4. natcohealthyliving.com [natcohealthyliving.com]
- 5. aurorafinechemicals.com [aurorafinechemicals.com]
- 6. Liquorice - Wikipedia [en.wikipedia.org]
- 7. Glycyrrhizin - Wikipedia [en.wikipedia.org]
- 8. The Sweetener Book [sweetenerbook.com]
- 9. Licorice Flavor: Origins, Science & Practical Guide [spice.alibaba.com]
- 10. Licorice abuse: time to send a warning message - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Cost-Effectiveness of Pharmaceutical Taste-Masking Agents
Introduction: The palatability of oral dosage forms is a critical determinant of patient compliance, particularly within pediatric and geriatric populations where taste sensitivity can significantly impact therapeutic adherence.[1][2] An unpleasant taste often leads to "intelligent noncompliance," where a patient willfully avoids medication, undermining treatment efficacy.[1] Consequently, taste-masking has evolved from an aesthetic consideration to a crucial element of drug development, capable of defining a product's commercial success and therapeutic value.[2][3]
The core principle behind most taste-masking technologies is to prevent the interaction between the bitter active pharmaceutical ingredient (API) and the taste receptors in the oral cavity. This is primarily achieved by either reducing the drug's solubility in saliva or by creating a physical or ionic barrier around the drug particles.[3] The selection of an appropriate taste-masking agent is a complex decision, balancing efficacy, manufacturing feasibility, regulatory acceptance, and, critically, cost-effectiveness. This guide provides a comparative analysis of common taste-masking agents, supported by experimental frameworks to empower researchers and drug development professionals in making informed, evidence-based decisions.
Part 1: The Taste-Masking Toolkit: A Comparative Overview
The arsenal of taste-masking agents can be broadly categorized into three main groups, each with distinct mechanisms, efficacy profiles, and cost implications.
Sweeteners and Flavorants: The First Line of Defense
This is often the simplest and most traditional approach.[1] By incorporating sweeteners, flavorants, and taste modifiers, this strategy attempts to overpower the bitterness of the API.
-
Mechanism: Sweeteners, being highly soluble, dissolve in saliva and can coat the taste buds, reducing their interaction with the bitter API.[1] Flavorants provide a pleasant sensory experience, while cooling agents can further aid in reducing the perception of bitterness.[4]
-
Common Agents:
-
Natural Sweeteners: Stevia, Erythritol, Xylitol, Mannitol.[5][6][7] These are often favored for their "clean label" appeal and low-calorie profiles.[5]
-
Artificial Sweeteners: Sucralose, Aspartame, Acesulfame Potassium.[6][7][8] These are high-intensity sweeteners, effective at very low concentrations.[6][9]
-
-
Efficacy & Limitations: This approach is generally suitable for drugs with low to moderate bitterness. For highly bitter or high-dose APIs, sweeteners and flavors alone are often insufficient to achieve palatable formulations.[3][4][10]
Polymers: Creating a Physical Barrier
Polymer-based systems physically encapsulate the drug particle, preventing its dissolution in the oral cavity and subsequent interaction with taste buds.[3] This is achieved primarily through coating or embedding the API within a polymer matrix.
-
Mechanism: A polymer film is applied to the API particles. The choice of polymer is critical; it must be insoluble at the neutral pH of saliva but readily soluble in the acidic environment of the stomach to ensure drug release and bioavailability.[2][3]
-
Common Agents:
-
Water-Insoluble Polymers: Ethylcellulose, Polyvinyl Acetate (PVAc). These form a robust barrier but may require the inclusion of pore-formers to ensure timely drug release.[11]
-
pH-Dependent (Enteric) Polymers: Methacrylic acid copolymers (e.g., Eudragit® E PO, Eudragit® L 100). These "reverse-enteric" polymers are specifically designed to be insoluble at salivary pH (~6.8) but dissolve rapidly at gastric pH (~1.2).[9][11][12]
-
-
Efficacy & Limitations: Polymer coating is a highly effective technique for masking even intensely bitter drugs.[10] However, the process can be complex, requiring specialized equipment and expertise, and may increase the final dosage form size.[4][13]
Ion-Exchange Resins (IERs): An Ionic Shield
This technology is ideal for ionic drugs. It involves forming a drug-resin complex, or "resinate," which is insoluble and tasteless.
-
Mechanism: The ionic API is loaded onto an oppositely charged ion-exchange resin, forming a stable, insoluble complex through reversible ionic binding.[14] In the oral cavity, the complex remains intact. Upon reaching the stomach, the high concentration of ions (H+ and Cl-) and low pH facilitate the exchange of ions and the release of the bound drug.[4]
-
Common Agents: Cationic exchange resins like Polacrilin Potassium (e.g., Amberlite™ IRP-69, Kyron® T-314) or Dowex® resins are commonly used for basic (cationic) drugs.[15][16]
-
Efficacy & Limitations: IERs provide excellent taste-masking for suitable drug candidates. The process of forming the resinate is relatively simple.[16] The main limitation is that the API must be ionizable to form a complex.
Part 2: The Economic Equation: A Framework for Cost-Effectiveness Analysis
An ideal taste-masking process should be economical, require minimal processing steps and excipients, and have no adverse effect on drug bioavailability.[2][10] The true cost extends beyond the price per kilogram of the agent and must encompass processing complexity and scale-up feasibility.
Diagram: Logical Flow for Selecting a Cost-Effective Taste-Masking Agent
Caption: Decision framework for selecting a taste-masking strategy.
Comparative Cost Analysis
The following table summarizes the relative costs associated with each taste-masking category. "Direct Cost" refers to the raw material expense, while "Indirect Cost" reflects the complexity, time, and equipment requirements of the associated manufacturing process.
| Taste-Masking Agent | Direct Cost (Raw Material) | Indirect Cost (Process) | Overall Cost-Effectiveness | Key Considerations |
| Sweeteners & Flavorants | Low to Moderate[5] | Very Low | High (for suitable APIs) | Simple blending process. Limited efficacy for intensely bitter drugs.[3][13] |
| Polymers (Coating) | Moderate to High | High | Low to Moderate | Requires specialized equipment (fluid-bed coaters), significant process development, and longer manufacturing times.[11][13] |
| Ion-Exchange Resins | Low to Moderate[14][17] | Low | High | Simple, cost-effective batch process.[14][16] Limited to ionizable drugs. |
Part 3: Efficacy Evaluation: Self-Validating Experimental Protocols
Trustworthy evaluation of taste-masking efficacy requires a multi-pronged approach, combining instrumental analysis with the gold standard of human sensory perception. The objective of these protocols is to confirm that the drug is not released in the oral cavity while ensuring it is available for absorption in the gastrointestinal tract.
Diagram: Experimental Workflow for Taste-Masking Efficacy Evaluation
Caption: Workflow for evaluating taste-masking efficacy.
Protocol 3.1: In-Vitro Drug Release in Simulated Salivary Fluid
-
Objective: To quantify the amount of drug released from the taste-masked formulation in an environment mimicking the oral cavity. Minimal drug release indicates successful physical entrapment.
-
Causality: This test serves as a critical quality control (QC) parameter and an early indicator of success. If the drug dissolves in simulated saliva, it will be perceived as bitter by the taste buds.[16]
-
Methodology:
-
Prepare Media: Prepare Simulated Salivary Fluid (SSF) at pH 6.8 without enzymes, as per USP standards. Maintain the temperature at 37 ± 0.5°C.
-
Apparatus Setup: Use a USP Dissolution Apparatus 2 (Paddles) set to a low agitation speed (e.g., 50 RPM) to simulate gentle oral cavity conditions.
-
Sample Introduction: Introduce a precise amount of the taste-masked formulation (equivalent to one dose) into the dissolution vessel containing 500 mL of SSF.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at short time intervals representative of oral residence time (e.g., 1, 2, 5, and 10 minutes). Replace the volume with fresh media.
-
Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).
-
Acceptance Criteria: The amount of drug released should be below its taste threshold concentration within the typical oral residence time (e.g., <10% release in 5 minutes).
-
Protocol 3.2: Electronic Tongue (E-Tongue) Analysis
-
Objective: To obtain an objective, instrumental measure of the formulation's bitterness relative to the unmasked API.
-
Causality: The E-Tongue uses an array of cross-sensitive potentiometric sensors to generate a unique "fingerprint" of a sample's taste profile.[18] This provides a quantitative and reproducible method for comparing different formulations during development, reducing reliance on human panels in early stages.
-
Methodology:
-
Instrument Calibration: Calibrate the E-Tongue sensors according to the manufacturer's instructions using standard solutions.
-
Sample Preparation: Prepare solutions/suspensions of the unmasked API (positive control), a placebo (negative control), and the taste-masked formulation in deionized water or SSF at concentrations equivalent to a single dose.
-
Data Acquisition: Analyze each sample according to the instrument's protocol. The sensors are immersed in the sample, and the potential differences are recorded over time to generate a taste profile.
-
Data Analysis: Use the instrument's software to perform a principal component analysis (PCA) or similar statistical analysis. The output will show a quantitative bitterness score or a spatial distribution where taste-masked samples should cluster closer to the placebo than to the unmasked API.
-
Protocol 3.3: Human Taste Panel Evaluation
-
Objective: To assess the palatability and perceived bitterness of the final formulation in human volunteers. This is the definitive test for taste-masking efficacy.
-
Causality: Human perception is the ultimate measure of success.[3] A structured panel provides qualitative and quantitative data on the sensory experience, which cannot be fully replicated by in-vitro methods.
-
Methodology:
-
Panelist Recruitment & Training: Recruit a panel of healthy, non-smoking adult volunteers (typically 8-12 members) with their prior consent.[3] Train them to identify and rate bitterness using reference standards (e.g., a solution of 0.108 g/L Quinine Hydrochloride is often assigned a bitterness score of 6 on an 11-point scale).[19]
-
Study Design: Employ a randomized, double-blind study design. Samples should include the taste-masked formulation, the unmasked API (at a safe, low concentration for comparison), and a placebo.
-
Evaluation Procedure: a. Panelists rinse their mouths with purified water. b. They take the sample into their mouth, hold it for a specified time (e.g., 30-60 seconds), and then expectorate.[3] c. Immediately, they rate the perceived bitterness on a discrete scale (e.g., an 11-point scale from 0 = Not Bitter to 10 = Extremely Bitter).[19] d. A mandatory washout period with water and unsalted crackers is enforced between samples to cleanse the palate.
-
Data Analysis: Analyze the bitterness scores statistically (e.g., using ANOVA). A successful formulation will have a mean bitterness score significantly lower than the unmasked API and statistically indistinguishable from the placebo.[14]
-
Conclusion
The selection of a taste-masking agent is a strategic decision that profoundly impacts product development timelines, manufacturing costs, and ultimately, patient acceptance. While sweeteners offer a simple, low-cost solution for moderately bitter drugs, their efficacy is limited. For more challenging APIs, ion-exchange resins present a highly cost-effective and robust solution for ionizable compounds. Polymer coating, while being the most versatile and effective technology for a broad range of drugs, carries the highest burden in terms of process complexity and cost.
By employing a logical selection framework and validating the chosen strategy with a suite of rigorous in-vitro and in-vivo experimental protocols, formulation scientists can navigate this complex landscape effectively. This integrated approach ensures the development of palatable, patient-centric oral medicines that are not only therapeutically effective but also commercially viable.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. rjptonline.org [rjptonline.org]
- 3. jddt.in [jddt.in]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. easybuyingredients.com [easybuyingredients.com]
- 7. ussweeteners.com [ussweeteners.com]
- 8. Sweeteners Excipients - CD Formulation [formulationbio.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 14. ijpsonline.com [ijpsonline.com]
- 15. cphi-online.com [cphi-online.com]
- 16. mdpi.com [mdpi.com]
- 17. How Much Does It Cost to Buy, Maintain, and Dispose of Ion Exchange Resins? - SAMCO Technologies [samcotech.com]
- 18. ijnrd.org [ijnrd.org]
- 19. Responsive Sensory Evaluation to Develop Flexible Taste-Masked Paediatric Primaquine Tablets against Malaria for Low-Resource Settings - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Validation of Quantitative Methods for Neohesperidin Dihydrochalcone
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of neohesperidin dihydrochalcone (NHDC), a high-intensity sweetener and flavor enhancer.[1] In the realms of food technology and pharmaceuticals, precise and accurate quantification of NHDC is paramount for regulatory compliance, quality control, and ensuring consumer safety.[2] This document delves into the nuances of inter-laboratory validation for a robust High-Performance Liquid Chromatography (HPLC) method, and critically compares it with alternative analytical techniques. The experimental designs and data presented herein are synthesized to reflect typical performance characteristics observed in the field, providing researchers, scientists, and drug development professionals with a practical framework for method selection and validation.
The Critical Need for Validated Quantitative Analysis of NHDC
This compound (NHDC) is an artificial sweetener derived from the hydrogenation of neohesperidin, a flavonoid naturally occurring in bitter oranges.[2][3] Its intense sweetness, approximately 1500-1800 times that of sucrose at threshold concentrations, coupled with its flavor-modifying properties, has led to its widespread use in a variety of products including beverages, confectionery, and pharmaceuticals.[4] Given its regulatory status as a food additive (E 959 in the EU) and its inclusion in pharmacopoeias, the development and validation of reliable quantitative methods are not merely academic exercises but industrial and regulatory necessities.[3]
An inter-laboratory validation study is the gold standard for assessing the ruggedness and reproducibility of an analytical method. By having multiple laboratories test the same samples, it is possible to determine the extent to which the method is susceptible to variations in environment, equipment, and personnel. This guide will first detail a validated HPLC-UV method as a reference standard and then compare its performance with other analytical approaches.
Reference Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
The most widely adopted method for the quantification of NHDC is RP-HPLC with UV detection, owing to its specificity, sensitivity, and robustness.[5][6][7][8][9][10]
Causality Behind Experimental Choices in the RP-HPLC-UV Method:
-
Stationary Phase: A C18 column is the preferred stationary phase.[5][7] The non-polar nature of the C18 alkyl chains provides excellent retention for the moderately non-polar NHDC molecule, allowing for effective separation from more polar matrix components.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous phase (often water with a small percentage of an acid like formic or phosphoric acid) is commonly employed.[5][7] Acetonitrile is often favored for its lower viscosity and UV transparency. The acidic modifier helps to suppress the ionization of any residual silanol groups on the stationary phase and ensures that NHDC is in a single, non-ionized form, leading to sharper, more symmetrical peaks.
-
Detection: UV detection at approximately 282 nm is selected as it corresponds to a lambda max of NHDC, providing good sensitivity.[8] A photodiode array (PDA) detector can be used for peak purity analysis and to confirm the identity of the NHDC peak.[8]
Experimental Workflow for NHDC Quantification by RP-HPLC-UV
Caption: Workflow for NHDC quantification.
Detailed Protocol for RP-HPLC-UV Analysis of NHDC:
-
Standard Preparation: Prepare a stock solution of NHDC analytical standard (≥98% purity) in methanol.[1] Perform serial dilutions to create a series of calibration standards ranging from 0.1 to 50 µg/mL.
-
Sample Preparation:
-
For solid samples, perform a solid-liquid extraction with methanol.[8]
-
For liquid samples, dilute with the mobile phase.[8]
-
Clean up the sample using a C18 solid-phase extraction (SPE) cartridge to remove interfering matrix components.[8]
-
Filter the final extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: A linear gradient from 20% to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 282 nm.[8]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the NHDC standards against their concentration. Determine the concentration of NHDC in the samples by interpolation from the calibration curve.
Inter-Laboratory Validation Study: A Hypothetical Case
To assess the reproducibility of the reference HPLC-UV method, a hypothetical inter-laboratory study was designed involving three independent laboratories. Each laboratory analyzed three different concentrations of NHDC in a spiked beverage matrix. The results are summarized below.
Table 1: Inter-Laboratory Validation Results for NHDC Quantification by RP-HPLC-UV
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9998 |
| Accuracy (Recovery %) | |||
| Low Conc. (5 µg/mL) | 98.5% | 99.2% | 97.9% |
| Mid Conc. (25 µg/mL) | 101.2% | 100.5% | 101.8% |
| High Conc. (50 µg/mL) | 99.8% | 100.1% | 99.5% |
| Precision (RSD %) | |||
| Intra-day (n=6) | 1.5% | 1.8% | 1.3% |
| Inter-day (n=18) | 2.1% | 2.5% | 1.9% |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.6 µg/mL | 0.4 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.2 µg/mL | 0.12 µg/mL |
The tight agreement in linearity, accuracy, and precision across the three laboratories demonstrates the robustness and transferability of the HPLC-UV method. The low relative standard deviations (RSDs) for inter-day precision are particularly indicative of a reliable method suitable for routine quality control.
Comparison with Alternative Analytical Methods
While HPLC-UV is the workhorse for NHDC analysis, other techniques offer specific advantages.
Caption: Comparison of analytical methods.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[3] The use of mass spectrometric detection, particularly with multiple reaction monitoring (MRM), allows for the unambiguous identification and quantification of NHDC even in complex matrices with high background interference.
-
Advantages: Significantly lower limits of detection and quantification, and enhanced specificity.
-
Disadvantages: Higher instrumentation cost and complexity.
Capillary Electrophoresis (CE)
Capillary electrophoresis is another separation technique that can be employed for the analysis of NHDC.[3] Separation is based on the differential migration of ions in an electric field.
-
Advantages: High separation efficiency, short analysis times, and low consumption of reagents and solvents.
-
Disadvantages: Can be less robust than HPLC and may have higher detection limits compared to HPLC-MS/MS.
Table 2: Performance Comparison of Analytical Methods for NHDC Quantification
| Parameter | RP-HPLC-UV | HPLC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on polarity, UV absorbance detection. | Chromatographic separation, mass-to-charge ratio detection. | Electrophoretic separation based on charge and size. |
| Selectivity | Good | Excellent | Good |
| Sensitivity (Typical LOQ) | ~0.5 µg/mL | ~0.05 µg/L[3] | ~1.75 mg/L[3] |
| Analysis Time | 10-20 min | 10-20 min | 5-15 min |
| Cost | Moderate | High | Low to Moderate |
| Robustness | High | Moderate to High | Moderate |
| Primary Application | Routine QC, content uniformity | Trace analysis, complex matrices | Research, screening |
Conclusion
The inter-laboratory validation of a quantitative method for this compound is crucial for ensuring product quality and regulatory compliance. The RP-HPLC-UV method stands out as a robust, reliable, and cost-effective technique for routine analysis, as demonstrated by the strong performance in the hypothetical inter-laboratory study. While more advanced techniques like HPLC-MS/MS offer superior sensitivity for trace-level detection, and capillary electrophoresis provides a rapid screening alternative, the HPLC-UV method remains the cornerstone for most quality control laboratories. The choice of method should ultimately be guided by the specific analytical requirements, including the nature of the sample matrix, the required level of sensitivity, and budgetary considerations.
References
- 1. This compound analytical standard 20702-77-6 [merckmillipore.com]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. [Determination of this compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, this compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal Procedures for Neohesperidin Dihydrochalcone (NHDC): A Technical Guide for Laboratory and Drug Development Professionals
In our commitment to supporting the scientific community, we extend our expertise beyond product provision to ensure the safe handling and disposal of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Neohesperidin Dihydrochalcone (NHDC), a widely used high-intensity sweetener and flavor enhancer in research and pharmaceutical development. As your partner in laboratory safety, we aim to build deep trust by offering value that transcends the product itself. This document is structured to provide clear, procedural guidance, grounded in scientific integrity and regulatory awareness.
Hazard Identification and Classification: A Precautionary Approach
The first critical step in any disposal protocol is a thorough understanding of the substance's hazards. For this compound (CAS No. 20702-77-6), a review of available Safety Data Sheets (SDS) reveals conflicting classifications.
-
Some sources classify NHDC as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] These classifications include:
-
Conversely, other SDSs and databases do not classify NHDC as hazardous under the same regulations.[3][4][5]
Core Directive: In the interest of maximum safety and regulatory compliance, and acknowledging this conflicting information, we strongly recommend that all waste forms of this compound be managed as hazardous waste. This precautionary principle ensures the highest level of protection for personnel and the environment.
A significant concern highlighted in some safety literature is the environmental hazard. One source explicitly states that NHDC is "Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment," and consequently, "This material and its container must be disposed of as hazardous waste."[1] This potential for aquatic toxicity is a primary driver for treating NHDC waste with a high degree of care.
| Hazard Classification (Most Stringent) | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | Not specified | Very toxic to aquatic life |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling NHDC for disposal, it is imperative that all personnel are equipped with the appropriate PPE to mitigate exposure risks. The causality behind these choices is directly linked to the hazards identified above.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact, which can cause irritation.[2]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles to protect against dust particles and splashes that could cause serious eye irritation.[2]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved half-face respirator with a dust/mist filter is recommended to prevent respiratory tract irritation.[6]
-
Body Protection: A lab coat or overalls should be worn to protect street clothing and prevent skin exposure.[1]
Self-Validating System: Always work in a well-ventilated area, preferably within a chemical fume hood when handling larger quantities or when there is a potential for dust generation. An eye-wash station and safety shower must be readily accessible.
Disposal Protocol for this compound Waste
The disposal of NHDC must be conducted in accordance with all applicable local, state, and federal regulations. As the generator of the waste, your institution is responsible for its proper classification and disposal.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect pure, unused NHDC, or material heavily contaminated with NHDC, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix NHDC waste with other waste streams unless compatibility has been verified. NHDC is incompatible with strong oxidizing agents, strong bases, and mineral acids.[5]
-
-
Solution Waste: Aqueous solutions of NHDC should also be collected in a labeled hazardous waste container designated for aqueous chemical waste.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are contaminated with NHDC should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.
Step 2: Waste Container Labeling
Proper labeling is a critical component of the cradle-to-grave hazardous waste management system mandated by the U.S. Environmental Protection Agency (EPA).
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents (e.g., "Waste this compound").
-
Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Include the date when waste was first added to the container (the "accumulation start date").
Step 3: On-Site Accumulation
-
Store waste containers in a designated satellite accumulation area or a central hazardous waste accumulation area.
-
Ensure containers are kept closed at all times, except when adding waste.
-
The storage area should have secondary containment to capture any potential leaks.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal contractor.
-
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be transported by a registered hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7]
-
Provide the contractor with the Safety Data Sheet (SDS) for NHDC to ensure they have all the necessary information for safe handling and transport.
Two primary disposal options for chemical waste are incineration and landfilling.
-
Incineration: High-temperature incineration is often the preferred method for organic chemical waste as it can effectively destroy the compounds.[8]
-
Hazardous Waste Landfill: If incineration is not available or appropriate, the waste must be sent to a specially designed and permitted hazardous waste landfill to prevent environmental contamination.[8]
The choice of disposal method will be determined by the licensed TSDF in accordance with regulatory requirements.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
For Minor Spills (Small quantity of solid NHDC):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Cleanup Procedure:
-
Gently cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).
-
Some protocols suggest dampening the solid spill material with a solvent like acetone to prevent dust generation before collection.[6][9] If using a flammable solvent, ensure there are no ignition sources nearby.
-
Carefully sweep or scoop the absorbed material into a hazardous waste container.[1]
-
Avoid dry sweeping, which can generate dust.[1]
-
-
Decontamination: Clean the spill area with a soap and water solution, and collect the cleaning materials for disposal as hazardous waste.
-
Label and Dispose: Seal and label the container and manage it as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS and, if necessary, emergency responders.
-
Secure the Area: Close doors to the affected area and prevent re-entry.
-
Provide Information: Be prepared to provide responders with the SDS for NHDC.
Logical Workflow for NHDC Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of NHDC waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, 20702-77-6 [thegoodscentscompany.com]
- 4. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. olaughlinco.com [olaughlinco.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 8. norcalcompactors.net [norcalcompactors.net]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Practical Guide to Personal Protective Equipment for Handling Neohesperidin Dihydrochalcone (NHDC)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Neohesperidin dihydrochalcone (NHDC). As your partner in laboratory safety, our goal is to provide value beyond the product itself, building trust by equipping you with the knowledge to handle chemical reagents with confidence and care. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Understanding the Reagent: A Hazard-Based Rationale for PPE
This compound (NHDC) is an off-white crystalline powder, widely used as a high-intensity sweetener and flavor enhancer in the food and pharmaceutical industries.[1][2] While it is generally recognized as safe (GRAS) for its intended use in consumer products, the occupational handling of pure, powdered NHDC in a laboratory setting presents a different risk profile that necessitates specific precautions.
The primary routes of occupational exposure are inhalation of airborne dust, direct skin and eye contact, and accidental ingestion. Different suppliers may provide slightly different hazard classifications in their Safety Data Sheets (SDS); therefore, it is imperative to always consult the SDS provided with your specific product . However, a conservative approach based on consolidated data is recommended.
Key hazards associated with NHDC powder include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation.[3]
-
Respiratory Tract Irritation (Category 3): Inhalation of dust may cause respiratory irritation.[3]
-
Aquatic Toxicity: NHDC is very toxic to aquatic life, which may cause long-term adverse effects in the aquatic environment.[4] This is a critical consideration for disposal.
The following table summarizes the GHS hazard classifications for NHDC, which form the basis for our PPE recommendations.
| Hazard Classification | GHS Code | Description | Source |
| Acute toxicity, oral | H302 | Harmful if swallowed | [3] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [3] |
| Serious eye damage/irritation | H319 | Causes serious eye irritation | [3] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [3] |
Core Protective Measures: A Head-to-Toe Protocol
Based on the hazard assessment, a multi-faceted approach using engineering controls and personal protective equipment is required. The fundamental principle is to prevent the material from coming into contact with the user or being released into the environment.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, appropriate engineering controls must be in place.
-
Ventilation: Always handle NHDC powder in a well-ventilated area. A laboratory fume hood or other form of local exhaust ventilation is essential for procedures that may generate dust, such as weighing or transferring the solid.
-
Safety Stations: Ensure a safety shower and eye wash station are readily accessible and have been recently tested.[3]
Personal Protective Equipment (PPE): A Detailed Breakdown
The following PPE is mandatory when handling NHDC powder.
-
Respiratory Protection:
-
Why: To prevent the inhalation of fine NHDC particles, which can cause respiratory tract irritation.[3] Persons with pre-existing respiratory conditions may be more susceptible.[4]
-
What: A NIOSH (US) or EN 143 (EU) approved particulate respirator is required whenever dust may be generated. A filter type P2 (or N95 in the US) is recommended.[5] For significant dust generation, a higher level of protection may be warranted based on your site-specific risk assessment.
-
-
Eye and Face Protection:
-
Why: To prevent airborne particles from causing serious eye irritation.[3] Standard safety glasses do not provide a sufficient seal against fine dust.
-
What: Chemical safety goggles with side-shields are required.[3] A face shield may be worn in addition to goggles for procedures with a higher risk of splashing or dust generation.
-
-
Hand Protection:
-
Why: To prevent direct contact with the skin, which can cause irritation.[3]
-
What: Wear protective gloves tested to a relevant standard (e.g., EN 374, US F739).[4] Nitrile gloves with a minimum thickness of 0.11 mm are a suitable choice. Always check the manufacturer's chemical resistance data. Gloves should be inspected for tears or holes before use and replaced immediately if contaminated.[4][6]
-
-
Body Protection:
-
Why: To protect the skin from accidental contact and to prevent the contamination of personal clothing.
-
What: A clean, buttoned lab coat is the minimum requirement. For handling larger quantities or in situations with a high potential for contamination, consider wearing overalls or a PVC apron.[4] Impervious clothing is recommended.[3][7]
-
Operational Workflow: From Preparation to Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
Workflow Diagram: PPE Selection and Donning/Doffing Sequence
The following diagram outlines the logical flow for selecting and using PPE when handling NHDC. Proper donning and, critically, doffing procedures are essential to prevent cross-contamination.
Caption: PPE Selection and Donning/Doffing Workflow for NHDC Handling.
Protocol 1: Safe Weighing and Solution Preparation
-
Preparation: Designate a specific work area, preferably within a chemical fume hood or a ventilated balance enclosure. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the NHDC container.
-
PPE Donning: Following the sequence in the diagram above, don your lab coat, respirator (if required), safety goggles, and gloves. Ensure gloves are pulled over the cuffs of your lab coat.
-
Handling: Carefully open the NHDC container inside the ventilated enclosure. Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid any actions that could create dust, such as dropping scoops of powder from a height.
-
Closure: Securely close the primary NHDC container immediately after dispensing.
-
Dissolution: If preparing a solution, slowly add the weighed powder to the solvent in your destination flask. Do not add solvent directly to the dry powder in a way that could cause it to become airborne.
-
Initial Cleanup: Lightly wipe down the spatula and work surface with a damp cloth or towel to collect any residual powder. Dispose of this cloth as contaminated waste.
-
Doffing and Handwashing: Proceed to the designated doffing area. Remove PPE in the correct order to avoid self-contamination (gloves first). Wash hands thoroughly with soap and water.[3]
Protocol 2: Emergency Response for Spills and Exposures
-
Minor Spill (Powder):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to prevent the dust from becoming airborne.
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[4][7]
-
Clean the spill area with soap and water.[7]
-
Dispose of all cleanup materials as hazardous waste.
-
-
Skin Contact:
-
Eye Contact:
Decontamination and Disposal Plan
Proper disposal is a critical final step, driven by the high aquatic toxicity of NHDC.[4]
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly cleaned after use. A simple wash with soap and water is effective for removing residue.
-
Waste Disposal:
-
Do not dispose of NHDC powder or its solutions down the drain.[6]
-
All waste, including unused product, contaminated gloves, weigh boats, and cleaning materials, must be collected in a clearly labeled, sealed container for hazardous waste.[4]
-
This material and its container must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[4] Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.
-
By integrating this expert guidance into your standard operating procedures, you contribute to a robust culture of safety, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
